1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid
Description
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10-11H,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYNLYPENYYPMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(N1)C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587626 | |
| Record name | 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
787490-63-5 | |
| Record name | 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid
This guide provides a comprehensive technical overview of the fundamental basic properties of 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both theoretical insights and practical methodologies for its characterization.
Introduction and Molecular Structure
This compound is a derivative of quinoxaline, featuring a saturated pyrazine ring fused to a benzene ring, with a carboxylic acid substituent at the 6-position. The unique arrangement of a secondary amine, an aniline-like amine, and a carboxylic acid group within the same molecule imparts a complex acid-base character, making a thorough understanding of its basic properties crucial for its application in pharmaceutical sciences. The presence of both acidic and basic centers means the compound is amphoteric and its net charge and properties are highly dependent on pH.
Theoretical Acid-Base Properties: A Structural Analysis
The basicity of this compound is primarily attributed to the two nitrogen atoms in the tetrahydro-pyrazine ring. However, their basic strengths are not equivalent due to their distinct chemical environments.
-
N1 (Aniline-like Nitrogen): The nitrogen atom at the 1-position is directly attached to the benzene ring, making it an aniline-like secondary amine. The lone pair of electrons on this nitrogen can be delocalized into the aromatic system, which significantly reduces its basicity compared to a typical aliphatic amine.
-
N4 (Aliphatic-like Nitrogen): The nitrogen atom at the 4-position is part of a saturated heterocyclic ring and is not directly conjugated with the aromatic ring. Its lone pair of electrons is more localized, making it more available for protonation and thus more basic than the N1 nitrogen.
The carboxylic acid group (-COOH) at the 6-position is an acidic functional group. The presence of this group, along with the two basic nitrogens, results in a molecule that can exist in several ionization states depending on the pH of the solution.
Estimated pKa Values
| Functional Group Analogue | Corresponding Group in Target Molecule | Typical pKa (Conjugate Acid) | Reference |
| 4-Aminobenzoic acid (amino group) | N1 (Aniline-like) | ~4.85 | [2][3] |
| Piperazine (second protonation) | N4 (Aliphatic-like) | ~5.33 - 5.36 | [4][5] |
| 4-Aminobenzoic acid (carboxyl group) | 6-Carboxylic acid | ~2.38 | [2][3] |
| Piperazine (first protonation) | N4 (Aliphatic-like) | ~9.73 - 9.75 | [4][5] |
Based on these analogues, we can predict the following approximate pKa values for this compound:
-
pKa1 (~2.4): Corresponding to the deprotonation of the carboxylic acid group.
-
pKa2 (~4.9): Corresponding to the protonation of the aniline-like N1 nitrogen.
-
pKa3 (~9.7): Corresponding to the protonation of the more basic aliphatic-like N4 nitrogen.
It is important to note that these are estimations, and the actual pKa values may be influenced by the electronic effects of the fused ring system and the substituents. Experimental determination is necessary for precise values.
Experimental Determination of Basic Properties
Potentiometric Titration for pKa Determination
Potentiometric titration is a standard and reliable method for determining the pKa values of ionizable compounds.[6]
Protocol:
-
Preparation of the Analyte Solution:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the compound in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent such as methanol or ethanol may be used, but the effect on pKa should be noted. The final concentration should be in the range of 1-10 mM.
-
-
Titration Setup:
-
Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).
-
Place the analyte solution in a thermostatted vessel (e.g., at 25 °C) and continuously stir with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a titrant delivery tube into the solution.
-
-
Titration Procedure:
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate all basic sites.
-
Subsequently, titrate the acidified solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
The pKa values can be determined from the half-equivalence points of the titration curve, where the pH is equal to the pKa.[1][7][8] The equivalence points are identified as the points of maximum slope on the curve.
-
Caption: Workflow for pKa determination by potentiometric titration.
Aqueous Solubility Determination
The aqueous solubility of this compound is a critical parameter, particularly for its potential as a drug candidate. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[9][10]
Protocol:
-
Sample Preparation:
-
Add an excess amount of solid this compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11]
-
-
Sample Processing:
-
After equilibration, allow the suspensions to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm) to remove any undissolved solid.
-
-
Quantification:
-
Dilute the filtered solution with an appropriate solvent.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Construct a calibration curve using standard solutions of the compound to accurately quantify the solubility.
-
Caption: Workflow for aqueous solubility determination.
Chemical Reactivity and Stability
The basicity of the nitrogen atoms in this compound influences its chemical reactivity.
-
N-Alkylation and N-Acylation: The more basic N4 nitrogen is expected to be more nucleophilic and thus more reactive towards electrophiles in reactions such as N-alkylation and N-acylation.
-
Salt Formation: The presence of both acidic and basic centers allows for the formation of salts with both acids and bases. This property is crucial for the formulation of the compound as a pharmaceutical.
-
Oxidation: The tetrahydroquinoxaline ring system can be susceptible to oxidation, potentially leading to the formation of the corresponding quinoxaline derivative. This should be considered during storage and handling.
Conclusion
This compound is a molecule with complex acid-base properties due to the presence of two distinct basic nitrogen centers and an acidic carboxylic acid group. A thorough understanding and experimental determination of its pKa values and aqueous solubility are essential for its development as a potential therapeutic agent. The methodologies outlined in this guide provide a robust framework for the characterization of these fundamental properties, enabling informed decisions in drug discovery and formulation development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the pH and pKa of 4-Aminobenzoic acid?_Chemicalbook [chemicalbook.com]
- 4. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]
- 8. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 10. who.int [who.int]
- 11. scribd.com [scribd.com]
An In-Depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic Acid Starting Materials
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for obtaining 1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the key starting materials, reaction mechanisms, and detailed experimental protocols. Emphasis is placed on the causality behind experimental choices, ensuring that the described methods are not only reproducible but also understood in their chemical context. This guide details two primary stages: the synthesis of the crucial intermediate, 3,4-diaminobenzoic acid, and its subsequent conversion to this compound through condensation and reduction steps.
Introduction: The Significance of the Tetrahydroquinoxaline Scaffold
The 1,2,3,4-tetrahydroquinoxaline ring system is a prevalent structural motif in a wide array of biologically active compounds. Its unique conformational flexibility and ability to present substituents in a defined three-dimensional space make it a privileged scaffold in medicinal chemistry. Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antiviral, antibacterial, and anticancer properties. Notably, derivatives of this compound have been investigated as potent tubulin polymerization inhibitors, a critical mechanism in the development of novel anticancer agents[1]. The synthesis of this core structure is therefore a critical step in the exploration of new therapeutic agents.
This guide will focus on the most common and reliable synthetic pathways to this compound, with a particular emphasis on the practical aspects of the synthesis, including starting material selection, reaction optimization, and product purification.
Strategic Overview of the Synthesis
The synthesis of this compound can be logically divided into two main phases. The first phase involves the preparation of the key aromatic diamine precursor, 3,4-diaminobenzoic acid. The second phase encompasses the construction of the quinoxaline ring system and its subsequent reduction to the desired tetrahydro-derivative.
Figure 1: Overall synthetic strategy.
Phase 1: Synthesis of 3,4-Diaminobenzoic Acid
The most common and economically viable starting material for the synthesis of this compound is 3,4-diaminobenzoic acid. This key intermediate is typically prepared from the readily available and inexpensive 4-aminobenzoic acid through a multi-step process involving protection, nitration, deprotection, and reduction.
Rationale for the Synthetic Route
The chosen synthetic pathway for 3,4-diaminobenzoic acid is dictated by the directing effects of the substituents on the benzene ring. The amino group of 4-aminobenzoic acid is a strong activating group and is ortho-, para-directing. To achieve nitration at the 3-position (ortho to the amino group), the highly activating nature of the amino group must be tempered, and the para-position must be blocked. This is achieved by acetylating the amino group, which converts it to a less activating acetamido group. The subsequent nitration then proceeds at the desired position. The nitro group is then reduced to an amino group to yield the final product.
Microwave-Assisted Synthesis of 3,4-Diaminobenzoic Acid
Microwave-assisted organic synthesis offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles[2][3]. The following protocol is an efficient, microwave-assisted method for the synthesis of 3,4-diaminobenzoic acid from 4-aminobenzoic acid[4].
Figure 2: Workflow for the synthesis of 3,4-diaminobenzoic acid.
Experimental Protocol:
Step 1: Synthesis of 4-Acetamidobenzoic Acid
-
In a 250 mL three-necked flask, add 13.7 g (0.1 mol) of 4-aminobenzoic acid and 50 mL of 2 mol/L sodium hydroxide solution.
-
Heat the mixture to boiling and add 12 mL (0.12 mol) of acetic anhydride with stirring.
-
Reflux the mixture for 2 hours.
-
Cool the reaction mixture, filter the precipitate, wash with cold water, and dry to obtain a white solid.
Step 2: Synthesis of 3-Nitro-4-acetamidobenzoic Acid
-
In a 125 mL three-necked flask, add 18.0 g (0.1 mol) of 4-acetamidobenzoic acid and 20 mL (0.2 mol) of acetic anhydride.
-
Cool the mixture in an ice bath and add 7 mL (0.1 mol) of concentrated nitric acid.
-
After the addition is complete, raise the temperature to room temperature and reflux under high-power microwave irradiation for 3 minutes[5].
-
Cool the reaction mixture and stir with ice water. Let it stand at room temperature for 1 hour.
-
Filter the precipitate, wash with distilled water, and dry. Recrystallize from isopropanol and water to obtain a yellowish-white solid.
Step 3: Synthesis of 4-Amino-3-nitrobenzoic Acid
-
In a 125 mL round-bottom flask, add 9.6 g (0.05 mol) of 3-nitro-4-acetamidobenzoic acid, 10 mL of 50% potassium hydroxide, and 13 mL of ethanol.
-
Reflux the mixture under microwave irradiation (800W) for 5 minutes[4].
-
Cool the reaction mixture and adjust the pH to 2-3 with concentrated hydrochloric acid to precipitate the product.
-
Filter the precipitate and dry to obtain yellow needle-like crystals.
Step 4: Synthesis of 3,4-Diaminobenzoic Acid
-
In a 250 mL three-necked flask, add 9.1 g (0.05 mol) of 4-amino-3-nitrobenzoic acid and 100 mL of ethanol.
-
Dropwise add 60 mL of 9% ammonium sulfide solution under reflux conditions.
-
After the addition is complete, continue refluxing under microwave irradiation (800W) for 5 minutes[4][5].
-
Filter the hot solution and wash the residue with water until the pH is neutral.
-
Combine the filtrate and pour it into 45 g of ice water with rapid stirring.
-
Allow the crude product to precipitate. Dissolve the crude product in hydrochloric acid, cool, and filter.
-
Adjust the pH of the filtrate to 4 with ammonia water to precipitate the final product as a white solid.
-
Filter, dry, and obtain 3,4-diaminobenzoic acid.
| Step | Starting Material | Product | Reagents | Conditions | Yield (%) |
| 1 | 4-Aminobenzoic Acid | 4-Acetamidobenzoic Acid | Acetic Anhydride, NaOH | Reflux, 2h | 84[5] |
| 2 | 4-Acetamidobenzoic Acid | 3-Nitro-4-acetamidobenzoic Acid | Acetic Anhydride, Conc. HNO₃ | Microwave, 3 min | 85.3[5] |
| 3 | 3-Nitro-4-acetamidobenzoic Acid | 4-Amino-3-nitrobenzoic Acid | KOH, Ethanol | Microwave, 5 min | 93.1[4] |
| 4 | 4-Amino-3-nitrobenzoic Acid | 3,4-Diaminobenzoic Acid | (NH₄)₂S, Ethanol | Microwave, 5 min | 90.8[5] |
Phase 2: Synthesis and Reduction of Quinoxaline-6-carboxylic Acid
With the key precursor, 3,4-diaminobenzoic acid, in hand, the next phase involves the construction of the quinoxaline ring followed by its reduction to the tetrahydro-derivative.
The Hinsberg Quinoxaline Synthesis: A Classic Condensation
The formation of the quinoxaline ring is most classically achieved through the Hinsberg reaction, which involves the condensation of a 1,2-arylenediamine with a 1,2-dicarbonyl compound[6]. In this case, 3,4-diaminobenzoic acid is reacted with glyoxal. The reaction proceeds via a double condensation to form the dihydropyrazine ring, which then undergoes spontaneous oxidation to the aromatic quinoxaline.
Experimental Protocol: Synthesis of Quinoxaline-6-carboxylic Acid
-
To a solution of 3,4-diaminobenzoic acid (1.52 g, 10 mmol) in a suitable solvent such as a mixture of water and ethanol, add an equimolar amount of glyoxal (as a 40% aqueous solution).
-
The reaction can be catalyzed by a small amount of acid, or in some cases, can proceed under neutral conditions in high-temperature water[2][7].
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and allow the product to crystallize.
-
Filter the precipitate, wash with cold water, and dry to afford quinoxaline-6-carboxylic acid.
-
Note: The yield for this specific reaction can vary, but is generally good.
-
Characterization Data (for related quinoxaline derivatives):
-
Reduction of the Quinoxaline Ring: Accessing the Tetrahydro-Scaffold
The final step in the synthesis is the reduction of the aromatic quinoxaline ring to the desired 1,2,3,4-tetrahydroquinoxaline. This is most commonly achieved through catalytic hydrogenation.
Rationale for Catalyst Selection:
Several metal catalysts are effective for the hydrogenation of N-heterocycles, including palladium, platinum, and nickel.
-
Palladium on carbon (Pd/C) is a widely used and highly effective catalyst for this transformation. It generally provides high yields and good selectivity for the reduction of the heterocyclic ring over other functional groups under mild conditions[9][10].
-
Platinum-based catalysts , such as platinum oxide (Adam's catalyst), are also very active but can sometimes lead to over-reduction of the aromatic system if not carefully controlled.
-
Nickel catalysts , such as Raney Nickel, are a more economical option but often require higher temperatures and pressures.
For the synthesis of this compound, Pd/C is the catalyst of choice due to its high activity, selectivity, and reliability under relatively mild conditions.
Figure 3: Catalytic hydrogenation of the quinoxaline ring.
Experimental Protocol: Synthesis of this compound
-
In a hydrogenation vessel, dissolve quinoxaline-6-carboxylic acid (1.74 g, 10 mmol) in a suitable solvent such as ethanol or methanol.
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol% of palladium).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Pressurize the vessel with hydrogen gas (typically 1-5 atm).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) for 4-24 hours. The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Characterization Data (for related tetrahydroquinoxaline derivatives):
-
¹H NMR: The appearance of aliphatic proton signals for the CH₂ groups of the tetrahydro-ring (typically in the range of δ 3.0-4.5 ppm) and the disappearance of the quinoxaline C2 and C3 proton signals are indicative of successful reduction.
-
¹³C NMR: The appearance of aliphatic carbon signals for the CH₂ groups.
-
-
Conclusion
This technical guide has detailed a reliable and efficient synthetic pathway for the preparation of this compound, a valuable building block for drug discovery and development. By providing a step-by-step guide for the synthesis of the key precursor, 3,4-diaminobenzoic acid, and its subsequent conversion through condensation and catalytic hydrogenation, this document serves as a practical resource for researchers in the field. The inclusion of the rationale behind experimental choices and comparative information on catalytic systems aims to empower scientists to not only replicate these methods but also to adapt and optimize them for their specific research needs. The methodologies presented herein, particularly the use of microwave-assisted synthesis, offer a modern and efficient approach to accessing this important heterocyclic scaffold.
References
- 1. [PDF] Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines. | Semantic Scholar [semanticscholar.org]
- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 3. Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. heteroletters.org [heteroletters.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quinoxaline-6-carboxylic acid | C9H6N2O2 | CID 674813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid mechanism of action
An In-depth Technical Guide to Elucidating the Mechanism of Action of 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic Acid
Abstract
The 1,2,3,4-tetrahydroquinoxaline scaffold represents a "privileged" structure in modern medicinal chemistry, serving as the core of numerous biologically active compounds. Its derivatives have demonstrated a remarkable breadth of therapeutic potential, engaging targets from central nervous system receptors to critical enzymes in cell proliferation. This guide focuses on a specific, yet under-characterized member of this family: this compound. Due to the limited direct research on this exact molecule, this document provides a comprehensive, technically-grounded framework for its mechanistic investigation. We will synthesize evidence from structurally related compounds to postulate the most probable mechanisms of action and provide detailed, field-proven experimental protocols for their validation. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this promising chemical entity.
Introduction: The Versatility of the Tetrahydroquinoxaline Scaffold
The quinoxaline ring system, and its reduced form, tetrahydroquinoxaline, are bicyclic heteroaromatic structures that have garnered significant attention from the scientific community. This interest stems from their presence in various pharmacologically active agents with a wide spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The structural rigidity of the ring system, combined with its capacity for diverse substitutions, allows for the precise spatial orientation of functional groups to interact with a multitude of biological targets.
This compound combines this privileged scaffold with a carboxylic acid moiety, a functional group frequently involved in critical binding interactions with biological receptors and enzyme active sites. This guide will explore the three most probable mechanisms of action for this compound based on robust evidence from analogous structures:
-
Glutamate Receptor Antagonism
-
Protein Kinase Inhibition
-
Tubulin Polymerization Inhibition
For each postulated mechanism, we will present a logical, step-by-step experimental workflow designed to provide definitive evidence, moving from initial binding or enzymatic assays to cell-based functional validation.
Postulated Mechanisms of Action
Glutamate Receptor Antagonism
The quinoxaline core is a cornerstone in the development of antagonists for ionotropic glutamate receptors, specifically the AMPA and NMDA receptors.[1][2] These receptors are crucial for fast excitatory neurotransmission in the central nervous system, and their overactivation is implicated in numerous neurological disorders, including epilepsy and ischemic stroke.[1] Many known quinoxaline-based antagonists, such as CNQX and DNQX, act as competitive antagonists at the glutamate or glycine binding sites on these receptors.[2][3] The presence of the carboxylic acid group on the this compound structure further supports this hypothesis, as acidic moieties are often key for interacting with the positively charged residues within the ligand-binding domains of these receptors.
Protein Kinase Inhibition
The quinoxaline scaffold is a common feature in a multitude of small-molecule protein kinase inhibitors.[4][5] Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases.[4] Quinoxaline-based compounds have been successfully developed as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Apoptosis signal-regulating kinase 1 (ASK1), and Glycogen synthase kinase-3β (GSK-3β).[6][7][8] The planar nature of the quinoxaline ring system allows it to fit into the ATP-binding pocket of kinases, a common strategy for inhibitor design.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, making them a key target for anticancer drugs. A recent study has demonstrated that N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives are potent inhibitors of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[9] These compounds bind to the colchicine binding site on β-tubulin, preventing microtubule formation.[9][10] Given the strong structural similarity, it is highly plausible that this compound itself, or its simple derivatives, could exhibit a similar mechanism of action.
Experimental Workflows for Mechanistic Validation
This section provides detailed protocols for testing each of the postulated mechanisms. The causality behind experimental choices is to progress from direct target engagement assays (e.g., binding, enzyme inhibition) to more complex cell-based functional assays that confirm the physiological consequence of this engagement.
Workflow for Investigating Glutamate Receptor Antagonism
This workflow aims to determine if the compound directly binds to and functionally inhibits NMDA or AMPA receptors.
References
- 1. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro kinase assay [bio-protocol.org]
- 3. In vitro kinase assay [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. In Vitro Kinase Assays | Revvity [revvity.co.jp]
- 6. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05720H [pubs.rsc.org]
A Technical Guide to the Biological Activities of Novel Tetrahydroquinoxaline Derivatives
Abstract
The 1,2,3,4-tetrahydroquinoxaline (THQ) scaffold represents a privileged heterocyclic motif in medicinal chemistry, underpinning the structure of numerous biologically active compounds.[1] This technical guide provides an in-depth exploration of the diverse pharmacological activities exhibited by novel THQ derivatives. We will delve into the key synthetic strategies, mechanisms of action, and the therapeutic potential of these compounds across several critical areas, including oncology, infectious diseases, and inflammation. This document is intended for researchers, scientists, and drug development professionals, offering not only a comprehensive overview but also detailed, field-proven experimental protocols for the biological evaluation of these promising molecules. Our focus is on the causality behind experimental design and the establishment of self-validating methodologies to ensure scientific integrity and reproducibility.
The Tetrahydroquinoxaline Scaffold: A Privileged Structure
The THQ core, a benzopyrazine derivative, is a versatile structural unit found in a wide array of pharmacologically significant molecules.[2] Its unique conformational flexibility and the presence of nitrogen heteroatoms allow for diverse substitutions, enabling the fine-tuning of its physicochemical properties and biological targets. This structural versatility has made THQ derivatives a focal point in the quest for novel therapeutic agents.[3]
Rationale for Synthesis and Derivatization
The development of novel THQ derivatives is often driven by established structure-activity relationships (SAR). For instance, substitutions on the benzene ring or the nitrogen atoms can significantly modulate the compound's interaction with biological targets.[4][5] Modern synthetic approaches, such as asymmetric hydrogenation catalyzed by iridium, rhodium, or ruthenium complexes, have enabled the highly enantioselective synthesis of chiral THQs.[1][6][7][8] This is critical, as different enantiomers of a chiral drug can exhibit vastly different biological activities and toxicological profiles.
Below is a generalized workflow for the synthesis of THQ derivatives, a common starting point for generating a library of novel compounds for biological screening.
Caption: Generalized workflow for the synthesis of novel THQ derivatives.
Diverse Biological Activities of Novel THQ Derivatives
The THQ scaffold has proven to be a fertile ground for the discovery of compounds with a wide spectrum of biological activities.
Anticancer Activity
A significant body of research highlights the potent anticancer properties of THQ derivatives.[9][10][11] These compounds can induce cancer cell death and inhibit proliferation through various mechanisms.
Mechanisms of Action:
-
Tubulin Polymerization Inhibition: Certain THQ sulfonamide derivatives act as colchicine binding site inhibitors, disrupting microtubule dynamics, which is essential for mitosis.[4] This leads to cell cycle arrest in the G2/M phase and subsequent cell death.[4]
-
Induction of Apoptosis: Many THQ-based compounds trigger programmed cell death (apoptosis) in cancer cells.[10][12] This can be initiated through intrinsic (mitochondrial) or extrinsic pathways and is often associated with the generation of reactive oxygen species (ROS).[13][14]
-
Cell Cycle Arrest: By interfering with key cell cycle regulators, THQ derivatives can halt the proliferation of cancer cells at various checkpoints, such as G1/S or G2/M.[9][12]
-
Inhibition of Signaling Pathways: These compounds can modulate critical signaling pathways that are frequently dysregulated in cancer, such as the PI3K/AKT/mTOR and NF-κB pathways.[11][13]
References
- 1. Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Discovery of 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid
An In-Depth Technical Guide to the Synthesis and Medicinal Chemistry of 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic scaffold of significant interest in modern drug discovery. We will delve into its rational synthesis, structural characterization, and the foundational logic behind its application as a core moiety for developing novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity.
The Strategic Importance of the Tetrahydroquinoxaline Scaffold
The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] The partially saturated analog, 1,2,3,4-tetrahydroquinoxaline, retains this therapeutic potential while offering a more flexible, three-dimensional structure. This non-planar geometry can be crucial for achieving specific and high-affinity interactions with biological targets.
The introduction of a carboxylic acid group at the 6-position is a deliberate design choice. This functional group serves two primary purposes:
-
Pharmacokinetic Anchor: It can improve aqueous solubility and provides a point for salt formation, which are critical parameters for drug formulation and bioavailability.
-
Synthetic Handle: It acts as a versatile attachment point for a wide array of chemical moieties, enabling the creation of large compound libraries for structure-activity relationship (SAR) studies. A notable example is the development of N-substituted derivatives of 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid as potent tubulin polymerization inhibitors.[6][7]
Rational Synthesis and Discovery Pathway
The discovery of this specific scaffold is intrinsically linked to the synthetic methodologies developed for quinoxaline derivatives. The most common and robust approach involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1][3] For the target molecule, a logical and efficient synthetic route begins with 3,4-diaminobenzoic acid.
The overall synthetic strategy can be visualized as a two-step process: initial cyclization to form the quinoxaline-2,3-dione ring, followed by reduction to the tetrahydroquinoxaline core.
Caption: General workflow for the synthesis of the target compound.
Detailed Synthetic Protocol
This protocol is a self-validating system, where successful isolation and characterization of the intermediate in Step 1 confirms the viability of the starting materials and conditions before proceeding to the final, resource-intensive reduction.
Part A: Synthesis of 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid (Intermediate)
-
Rationale: This step employs a classic acid-catalyzed condensation reaction. The use of diethyl oxalate provides the two carbonyl carbons required to form the pyrazine-dione ring. Ethanol is a suitable solvent due to the solubility of the reactants and its relatively high boiling point for reflux.
-
Procedure:
-
To a solution of 3,4-diaminobenzoic acid (15.2 g, 0.1 mol) in 250 mL of absolute ethanol, add diethyl oxalate (14.6 g, 0.1 mol).
-
Add 5 mL of concentrated hydrochloric acid dropwise as a catalyst.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration, wash with cold ethanol (2 x 30 mL), and then with diethyl ether (2 x 30 mL).
-
Dry the resulting solid under vacuum to yield the intermediate product, 1,2,3,4-tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid.[8]
-
Part B: Reduction to this compound (Final Product)
-
Rationale: The amide and carboxylic acid functionalities of the intermediate are reduced to the corresponding amine and alcohol, respectively, using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄). Anhydrous conditions are critical as LiAlH₄ reacts violently with water.
-
Procedure:
-
Carefully add Lithium Aluminum Hydride (8.0 g, 0.21 mol) to 300 mL of anhydrous tetrahydrofuran (THF) in a flask under a nitrogen atmosphere.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add the dried intermediate from Part A (10.3 g, 0.05 mol) portion-wise to the stirred LiAlH₄ suspension. Caution: Exothermic reaction.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 8-12 hours.
-
Cool the reaction back to 0°C and quench it by the sequential, dropwise addition of water (8 mL), 15% aqueous NaOH (8 mL), and then water again (24 mL).
-
Stir the resulting mixture for 1 hour until a granular white precipitate forms.
-
Filter off the solid aluminum salts and wash them thoroughly with THF.
-
Combine the filtrate and washings, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
-
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods is employed for unambiguous structural validation.
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | To determine the number and environment of protons. | Aromatic protons on the benzene ring (typically 3H, showing characteristic splitting patterns). Methylene protons (-CH₂-) of the tetrahydro ring (typically 4H, appearing as multiplets). Amine protons (-NH-) (2H, broad singlets, exchangeable with D₂O). Carboxylic acid proton (-COOH) (1H, very broad singlet, exchangeable).[9][10][11] |
| ¹³C NMR | To determine the number and type of carbon atoms. | Aromatic carbons (6C). Methylene carbons (2C). Carboxylic acid carbonyl carbon (1C, downfield shift). |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₉H₁₀N₂O₂ (178.18 g/mol ). |
| Infrared (IR) Spectroscopy | To identify key functional groups. | Broad O-H stretch from the carboxylic acid (~3000 cm⁻¹). N-H stretching from the amines (~3300-3400 cm⁻¹). C=O stretching from the carboxylic acid (~1700 cm⁻¹). |
Applications in Drug Discovery: A Scaffold for Targeted Therapies
The this compound core is a launchpad for creating derivatives with specific therapeutic actions. The rationale is to append various pharmacophores to the core structure (via the carboxylic acid or the nitrogen atoms) to achieve high-affinity binding to a desired biological target.
Caption: The central role of the core scaffold in developing diverse therapeutic agents.
Case Study: Development of Tubulin Polymerization Inhibitors
One of the most successful applications of this scaffold has been in the development of anticancer agents that target microtubule dynamics.
-
Mechanism: Microtubules are essential for cell division (mitosis). Inhibiting their polymerization or depolymerization leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).
-
SAR Insights: Studies have shown that attaching specific aryl groups to the nitrogen atoms of the tetrahydroquinoxaline ring can lead to potent inhibition of tubulin polymerization.[6][9] The carboxylic acid moiety is often esterified or converted to an amide to modulate pharmacokinetic properties and interaction with the target protein.[9]
Protocol: In Vitro Tubulin Polymerization Assay
-
Principle: This assay measures the increase in light absorbance or fluorescence as purified tubulin monomers polymerize into microtubules in the presence of GTP. An inhibitory compound will slow or prevent this increase.
-
Procedure:
-
Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9).
-
Prepare a series of dilutions of the test compound (e.g., derivatives of this compound) in the same buffer. Include a positive control (e.g., colchicine) and a negative control (vehicle, e.g., DMSO).
-
In a 96-well plate, mix the tubulin solution with the compound dilutions.
-
Initiate polymerization by adding GTP to a final concentration of 1.0 mM and transferring the plate to a spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm every 30 seconds for 60 minutes.
-
Calculate the rate of polymerization for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits polymerization by 50%).
-
Conclusion
The discovery and development of this compound is not merely an exercise in synthetic chemistry but a strategic endeavor in medicinal chemistry. Its rational design, efficient synthesis, and versatile chemical nature make it an exceptionally valuable scaffold. By providing a stable, three-dimensional core with a reactive handle, it enables the systematic exploration of chemical space to develop next-generation therapeutics targeting a range of diseases, from cancer to neurological disorders. The continued investigation of this and related scaffolds promises to yield novel drug candidates with improved efficacy and safety profiles.
References
- 1. recipp.ipp.pt [recipp.ipp.pt]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 4. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 6. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mtieat.org [mtieat.org]
- 8. 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid | C9H6N2O4 | CID 84211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR [m.chemicalbook.com]
- 11. 1,2,3,4-TETRAHYDRO-QUINOLINE-2-CARBOXYLIC ACID(46185-24-4) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid: A Privileged Scaffold in Modern Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The quinoxaline ring system is a prominent heterocyclic scaffold recognized for its broad spectrum of pharmacological activities.[1][2] This guide focuses on a key derivative, 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid, a versatile building block in medicinal chemistry. Its unique structural features—a fused aromatic and saturated heterocyclic ring system combined with a reactive carboxylic acid handle—make it an ideal starting point for developing novel therapeutics. This document provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis strategies, and its established role as a scaffold for potent biological agents, particularly in oncology. We will delve into the rationale behind its synthetic pathways and explore the mechanism of action for its most promising derivatives, offering researchers and drug development professionals a foundational understanding of its potential.
Introduction: The Quinoxaline Core in Medicinal Chemistry
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that are present in a variety of synthetic compounds possessing significant physicochemical and pharmacological properties.[1] The tetrahydroquinoxaline moiety, specifically, represents a partially saturated analog that provides a three-dimensional geometry, a feature highly sought after in modern drug design to improve target binding specificity and pharmacokinetic properties. This compound serves as a crucial intermediate, enabling chemists to introduce diverse functional groups through its amine and carboxylic acid functionalities to explore structure-activity relationships (SAR) and optimize lead compounds.[3]
Chemical Structure and Physicochemical Properties
The foundational structure consists of a benzene ring fused to a piperazine ring, with a carboxylic acid group at the 6-position of the bicyclic system. This arrangement provides a rigid core with functional groups oriented in specific vectors for molecular recognition at biological targets.
Caption: Chemical Structure of this compound.
Physicochemical Data Summary
The following table summarizes key computed and experimental properties for a closely related analog, 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid, as comprehensive data for the parent compound is sparse. These values provide a useful baseline for understanding its general characteristics.
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₄ | [4][5] |
| Molecular Weight | 206.15 g/mol | [4][5] |
| IUPAC Name | 2,3-dioxo-1,4-dihydroquinoxaline-6-carboxylic acid | [4] |
| CAS Number | 14121-55-2 | [4][5] |
| LogP | 0.206 | [5] |
| SMILES | C1=CC2=C(C=C1C(=O)O)NC(=O)C(=O)N2 | [4] |
Synthesis and Derivatization Strategies
The synthesis of the tetrahydroquinoxaline core typically involves a multi-step sequence starting from substituted nitroaromatics. The general strategy involves the formation of an o-phenylenediamine derivative followed by cyclization.
Rationale Behind the Synthetic Approach
The causality of the synthetic workflow is rooted in fundamental organic chemistry principles. The initial step often involves nucleophilic aromatic substitution to install an amine, followed by the reduction of two nitro groups to form the critical diamine intermediate. This diamine is then poised for cyclization with a two-carbon electrophile (like oxalic acid or its derivatives) to form the heterocyclic ring. Subsequent reduction of the resulting quinoxaline-dione yields the desired tetrahydroquinoxaline scaffold. This staged approach allows for precise control over the substitution pattern on the aromatic ring.
Representative Synthetic Workflow
The following diagram illustrates a common pathway for synthesizing the core structure, based on methodologies reported for its derivatives.[6]
Caption: Generalized synthetic workflow for the tetrahydroquinoxaline-6-carboxylate core.
Detailed Experimental Protocol (Exemplary)
This protocol is a representative example for the synthesis of a methyl ester precursor to the target carboxylic acid, adapted from literature procedures for N-benzylated analogs.[6]
-
Step 1: Synthesis of Methyl 3-(benzylamino)-4-nitrobenzoate
-
To a solution of methyl 3-fluoro-4-nitrobenzoate (starting material) in ethanol, add benzylamine and a non-nucleophilic base such as triethylamine (TEA).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Rationale: This is a nucleophilic aromatic substitution (SNAAr) where the amine displaces the fluorine, which is activated by the electron-withdrawing nitro group.
-
Cool the reaction, concentrate under reduced pressure, and purify the residue by column chromatography to yield the product.
-
-
Step 2: Synthesis of Methyl 4-amino-3-(benzylamino)benzoate
-
Dissolve the product from Step 1 in methanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker).
-
Rationale: Catalytic hydrogenation is a standard, clean method for the reduction of aromatic nitro groups to anilines.
-
Stir vigorously until TLC indicates complete conversion. Filter the reaction through Celite to remove the catalyst and concentrate the filtrate to obtain the diamine.
-
-
Step 3: Synthesis of Methyl 4-benzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
-
Dissolve the diamine from Step 2 in a suitable solvent like ethanol.
-
Add diethyl oxalate and heat the mixture to reflux.
-
Rationale: This is a condensation reaction where the two amine groups of the o-phenylenediamine react with the two electrophilic carbonyls of the oxalate to form the six-membered heterocyclic ring.
-
Upon completion, cool the reaction to allow the product to precipitate. Collect the solid by filtration.[6]
-
-
Step 4: Synthesis of Methyl 4-benzyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
-
Suspend the dione from Step 3 in an anhydrous solvent like tetrahydrofuran (THF).
-
Carefully add a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), at 0°C.
-
Rationale: LiAlH₄ is a powerful hydride donor capable of reducing the amide carbonyls of the quinoxaline-dione to methylenes, thus forming the saturated tetrahydroquinoxaline ring.
-
Allow the reaction to warm to room temperature and stir until complete. Quench the reaction carefully with water and sodium hydroxide, filter the aluminum salts, and purify the crude product.[6]
-
-
Step 5: Hydrolysis to this compound
-
The final step (not detailed in the cited derivative synthesis) would involve the hydrolysis of the methyl ester using aqueous base (e.g., NaOH or LiOH) followed by acidic workup to yield the target carboxylic acid.
-
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a valuable starting point for generating libraries of compounds for screening. Its primary utility has been demonstrated in the development of anticancer agents.
-
Tubulin Polymerization Inhibitors: Numerous derivatives have been synthesized and identified as potent inhibitors of tubulin polymerization.[7] These compounds bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which is critical for cell division. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][7] The carboxylic acid moiety provides a convenient point for derivatization to explore the SAR of the colchicine binding pocket.
-
Kinase Inhibitors: The quinoxaline scaffold is also used in the design of kinase inhibitors.[3] The nitrogen atoms in the ring can act as hydrogen bond acceptors, mimicking the hinge-binding motifs of many known kinase inhibitors.
-
Antimicrobial Agents: The structural framework is being explored for the development of novel antimicrobial agents, leveraging its ability to be functionalized to interact with various bacterial targets.[3]
Biological Activity and Mechanism of Action
The most well-documented biological activity for derivatives of this scaffold is their role as antimitotic agents.
Mechanism as Tubulin Polymerization Inhibitors
-
Binding: The small molecule inhibitor enters the cell and binds to the colchicine binding site on the β-tubulin subunit.[7]
-
Inhibition of Polymerization: This binding event introduces a conformational change that prevents the tubulin heterodimers from polymerizing into microtubules.[7]
-
Microtubule Disruption: The dynamic instability of microtubules is disrupted, leading to a net depolymerization. This is catastrophic for the cell, as microtubules are essential for the formation of the mitotic spindle.
-
Cell Cycle Arrest: Without a functional mitotic spindle, the cell cannot properly segregate its chromosomes and is arrested at the G2/M checkpoint of the cell cycle.[7]
-
Apoptosis: Prolonged arrest at this checkpoint triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Caption: Mechanism of action for tetrahydroquinoxaline-based tubulin inhibitors.
Analytical Characterization
The identity and purity of this compound and its derivatives are typically confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure, including the successful formation of the heterocyclic ring and the presence of substituents.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A typical reverse-phase method can be employed for analysis.
Sample HPLC Method
A general reverse-phase HPLC method for analyzing compounds of this class has been described.[5]
-
Column: C18 reverse-phase column (e.g., Newcrom R1).
-
Mobile Phase: A gradient of acetonitrile and water, with an acidic modifier like phosphoric acid or formic acid (for MS compatibility).
-
Detection: UV detection at a wavelength appropriate for the chromophore (e.g., 254 nm).
This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[5]
Conclusion
This compound is a highly valuable scaffold in medicinal chemistry, offering a unique combination of structural rigidity, three-dimensionality, and functional handles for synthetic modification. Its demonstrated success as a core for potent tubulin polymerization inhibitors highlights its potential in oncology drug discovery. The synthetic accessibility and the clear, druggable mechanism of action of its derivatives make this an attractive starting point for further research and development. Future work will likely focus on expanding the derivatization to target other disease areas and on optimizing the pharmacokinetic and safety profiles of lead candidates.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. 1,2,3,4-TETRAHYDRO-QUINOXALINE-6-CARBOXYLIC ACID [myskinrecipes.com]
- 4. 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid | C9H6N2O4 | CID 84211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid | SIELC Technologies [sielc.com]
- 6. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Promise of Tetrahydroquinoxalines: A Technical Guide to Potential Molecular Targets
For Immediate Release
[City, State] – January 2, 2026 – Often overshadowed by their more extensively studied chemical cousins, tetrahydroquinoxaline (THQ) compounds are emerging from the shadows as a versatile and potent scaffold in modern drug discovery. This in-depth technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the core therapeutic targets of THQ derivatives, synthesizing technical data with field-proven insights to illuminate new avenues for therapeutic intervention.
Introduction: The Rising Profile of a Privileged Scaffold
Tetrahydroquinoxalines, a class of nitrogen-containing heterocyclic compounds, possess a unique three-dimensional structure that allows for diverse chemical modifications. This structural versatility translates into a wide range of biological activities, positioning THQs as promising candidates for the development of novel therapeutics against a spectrum of diseases. Their inherent bioactivity and amenability to synthetic manipulation have made them a "privileged scaffold" in medicinal chemistry, capable of interacting with a multitude of biological targets with high specificity and affinity. This guide will delve into the most promising of these targets, providing the foundational knowledge necessary to accelerate the journey of THQ compounds from the laboratory to the clinic.
Anticancer Activity: Disrupting the Cellular Machinery of Malignancy
The fight against cancer remains a primary focus of biomedical research, and tetrahydroquinoxaline derivatives have demonstrated significant potential as anticancer agents through multiple mechanisms of action.[1]
Targeting Microtubule Dynamics: Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. Their disruption is a clinically validated strategy for cancer therapy.
Mechanism of Action: Certain tetrahydroquinoxaline sulfonamide derivatives have been identified as potent inhibitors of tubulin polymerization.[2] These compounds bind to the colchicine binding site on β-tubulin, preventing the assembly of microtubules.[2] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[2] A notable example is compound I-7, which has shown strong inhibitory activity against the HT-29 human colon cancer cell line.[2] Molecular docking studies have confirmed that these derivatives occupy a hydrophobic pocket at the interface of α and β tubulin.[2]
Featured Compound Data: Tetrahydroquinoxaline Sulfonamides as Tubulin Polymerization Inhibitors
| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| I-7 | HT-29 | Not specified, but potent | Inhibition of tubulin polymerization, G2/M cell cycle arrest | [2] |
| 4a (N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline) | Multiple | 0.016-0.020 | Inhibition of tubulin polymerization at the colchicine site | [3] |
Experimental Workflow: In Vitro Tubulin Polymerization Assay
This protocol outlines a fluorescence-based assay to screen for compounds that inhibit tubulin polymerization.
Caption: Workflow for a fluorescence-based tubulin polymerization assay.
Detailed Protocol: Tubulin Polymerization Assay
-
Reagent Preparation:
-
Prepare a stock solution of purified tubulin (e.g., from bovine brain) at a concentration of 10 mg/mL in G-PEM buffer (80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA, and 1 mM GTP).
-
Prepare serial dilutions of the tetrahydroquinoxaline test compounds and control compounds (e.g., nocodazole as a positive inhibitor, paclitaxel as a positive stabilizer, and DMSO as a vehicle control) in G-PEM buffer.
-
-
Assay Setup:
-
In a pre-warmed 96-well plate, add 5 µL of the test compound dilutions or controls to the respective wells.
-
Prepare a reaction mixture containing G-PEM buffer, 1 mM GTP, and a fluorescent reporter dye that binds to polymerized microtubules.
-
Initiate the polymerization by adding 45 µL of the tubulin stock solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for 60-90 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time to generate polymerization curves.
-
Determine the initial rate of polymerization (Vmax) and the maximum level of polymerization (Fmax) for each condition.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Targeting Angiogenesis: Inhibition of VEGFR-2
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process.
Mechanism of Action: Several quinoxaline derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.[4][5][6][7][8] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the VEGFR-2 kinase domain and preventing its autophosphorylation and the subsequent downstream signaling cascade that promotes endothelial cell proliferation and migration.[7] For instance, certain triazolo[4,3-a]quinoxaline derivatives have shown impressive VEGFR-2 inhibitory activity with IC50 values in the nanomolar range, comparable to the approved drug sorafenib.[4]
Signaling Pathway: VEGFR-2 Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway by tetrahydroquinoxaline compounds.
Neurodegenerative Diseases: A Beacon of Hope for Brain Health
Neurodegenerative diseases like Alzheimer's and Parkinson's represent a significant and growing global health challenge. Tetrahydroquinoxaline and its analogs are showing promise in targeting key pathological mechanisms in these disorders.
Alzheimer's Disease: Tackling the Cholinergic Deficit
A well-established feature of Alzheimer's disease is the decline in the levels of the neurotransmitter acetylcholine. Inhibiting the enzymes that break down acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy.
Mechanism of Action: Several tetrahydroquinoline and quinoxaline derivatives have been designed and synthesized as cholinesterase inhibitors.[9][10] These compounds can bind to the active site of AChE and BChE, preventing the hydrolysis of acetylcholine and thereby increasing its availability in the synaptic cleft. This can lead to improved cognitive function in patients with early-stage Alzheimer's.[10] Some tacrine-tetrahydroquinoline heterodimers have demonstrated particularly potent and selective inhibition of AChE.[10]
Parkinson's Disease: Protecting Dopaminergic Neurons
Parkinson's disease is characterized by the progressive loss of dopamine-producing neurons in the brain. The neuroprotective effects of certain tetrahydroquinoline derivatives are being actively investigated.
Mechanism of Action: Some tetrahydroquinoline derivatives have shown the ability to protect dopaminergic neurons from cell death.[11][12] One potential mechanism is through the inhibition of monoamine oxidase (MAO), an enzyme involved in the breakdown of dopamine.[13] By inhibiting MAO, these compounds can increase dopamine levels and also reduce the production of neurotoxic byproducts. Additionally, some derivatives exhibit antioxidant properties, which can help to mitigate the oxidative stress that is a key contributor to neuronal damage in Parkinson's disease.[14]
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
-
Prepare Reagents:
-
Phosphate buffer (pH 8.0).
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution.
-
Acetylthiocholine iodide (ATCI) substrate solution.
-
Test compound solutions at various concentrations.
-
AChE or BChE enzyme solution.
-
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound or control.
-
Add the enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI substrate solution.
-
-
Data Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction for each well.
-
Determine the percentage of enzyme inhibition for each compound concentration.
-
Calculate the IC50 value.
-
Metabolic Disorders: A New Player in Diabetes Management
The global prevalence of type 2 diabetes is a major health concern. Tetrahydroquinoxaline derivatives have emerged as promising inhibitors of Dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism.
Mechanism of Action: DPP-4 is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in regulating blood glucose levels by stimulating insulin secretion and suppressing glucagon release. Tetrahydroquinoxaline-6-sulfonamide derivatives have been shown to be potent and selective inhibitors of DPP-4.[15][16] By inhibiting DPP-4, these compounds increase the circulating levels of active GLP-1 and GIP, leading to improved glycemic control.[15]
Signaling Pathway: DPP-4 Inhibition
Caption: Mechanism of action of tetrahydroquinoxaline-based DPP-4 inhibitors.
Broader Therapeutic Horizons: ASK1 Inhibition and Antimicrobial Activity
The therapeutic potential of tetrahydroquinoxalines extends beyond the aforementioned areas, with promising activity against other key molecular targets.
Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition
ASK1 is a kinase that plays a central role in stress-induced apoptosis and inflammation. Its inhibition is a potential therapeutic strategy for a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and non-alcoholic steatohepatitis (NASH). Quinoxaline derivatives have been identified as effective small-molecule inhibitors of ASK1, with some compounds demonstrating IC50 values in the nanomolar range.[17][18]
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Quinoxaline derivatives have been synthesized and evaluated for their activity against a variety of pathogenic bacteria and fungi.[19][20][21][22][23] These compounds represent a promising scaffold for the development of new anti-infective therapies.
Conclusion and Future Directions
The tetrahydroquinoxaline scaffold has unequivocally demonstrated its value in medicinal chemistry, offering a gateway to a diverse array of therapeutic targets. The evidence presented in this guide underscores the significant potential of THQ derivatives in the fields of oncology, neurodegeneration, metabolic disorders, and infectious diseases. Future research should focus on optimizing the potency and selectivity of these compounds through structure-activity relationship (SAR) studies, as well as on elucidating their detailed mechanisms of action and in vivo efficacy. The continued exploration of this privileged scaffold holds the promise of delivering a new generation of innovative and effective medicines to address unmet medical needs.
References
- 1. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel quinoxaline-based VEGFR-2 inhibitors to halt angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A tacrine-tetrahydroquinoline heterodimer potently inhibits acetylcholinesterase activity and enhances neurotransmission in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06799K [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
A Technical Guide to the Preliminary Screening of 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic Acid Derivatives
Introduction: The Therapeutic Potential of the Tetrahydroquinoxaline Scaffold
The 1,2,3,4-tetrahydroquinoxaline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Its structural rigidity, combined with the presence of nitrogen heteroatoms, allows for diverse functionalization and three-dimensional arrangements that can lead to potent and selective interactions with various biological targets. This guide provides an in-depth technical overview of the preliminary screening of derivatives of 1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, a promising class of compounds with demonstrated potential in oncology.[3]
This document is intended for researchers, scientists, and drug development professionals. It will provide a comprehensive framework for the synthesis, initial biological evaluation, and early-stage characterization of this important class of molecules. The methodologies described herein are designed to be a self-validating system, ensuring the generation of robust and reproducible data to guide hit-to-lead optimization efforts.[4][5]
Synthesis of this compound Derivatives
A robust and versatile synthetic strategy is paramount for generating a library of this compound derivatives for screening. The following is a representative synthetic scheme, with the understanding that variations in starting materials and reaction conditions can be employed to achieve structural diversity.
A general synthetic route may commence with the reductive amination of a suitably substituted aniline with a protected amino acid, followed by cyclization to form the tetrahydroquinoxaline core. Subsequent deprotection and functionalization of the carboxylic acid and/or the nitrogen atoms of the heterocyclic ring allow for the generation of a diverse library of analogs.
Experimental Protocol: Synthesis of a Representative N-Substituted 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid Derivative
This protocol is adapted from a known procedure for the synthesis of tubulin polymerization inhibitors.[3]
Step 1: Synthesis of 3-amino-4-(benzylamino)benzoic acid
-
To a solution of 3-amino-4-fluorobenzoic acid in a suitable solvent (e.g., DMSO), add benzylamine and a non-nucleophilic base (e.g., diisopropylethylamine).
-
Heat the reaction mixture at an elevated temperature (e.g., 120 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Acidify the aqueous mixture with a suitable acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield 3-amino-4-(benzylamino)benzoic acid.
Step 2: Synthesis of N-substituted 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
-
Suspend 3-amino-4-(benzylamino)benzoic acid in a suitable solvent (e.g., ethanol).
-
Add an α-keto acid (e.g., glyoxylic acid) and a reducing agent (e.g., sodium cyanoborohydride).
-
Stir the reaction mixture at room temperature for several hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, quench any remaining reducing agent by the careful addition of an acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid derivative.
Preliminary Screening Cascade
A tiered approach to preliminary screening is essential for the efficient and cost-effective evaluation of a new chemical series.[5][6] This strategy involves progressing compounds through a series of assays of increasing complexity and biological relevance, with decision gates at each stage to determine which compounds merit further investigation.
Primary Screening: Phenotypic Evaluation of Cytotoxicity
Given the known anticancer potential of quinoxaline derivatives, a primary screen to assess the cytotoxic effects of the synthesized compounds against a panel of human cancer cell lines is a logical starting point.[7][8][9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, reliable, and high-throughput method for this purpose.[4][6][10][11][12]
Principle: The MTT assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Cell Seeding: Seed human cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[6][10]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.
Data Presentation:
| Compound | HeLa IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| Derivative 1 | 1.2 ± 0.2 | 2.5 ± 0.4 | 3.1 ± 0.5 |
| Derivative 2 | > 50 | > 50 | > 50 |
| Doxorubicin | 0.1 ± 0.02 | 0.2 ± 0.03 | 0.15 ± 0.02 |
Secondary Screening: Mechanistic Target Validation
Compounds that exhibit significant cytotoxicity in the primary screen should be advanced to secondary assays to elucidate their mechanism of action. Based on existing literature for similar scaffolds, inhibition of tubulin polymerization is a plausible mechanism.[3]
Principle: Tubulin polymerization is a dynamic process essential for microtubule formation and cell division. A tubulin polymerization assay measures the increase in light scattering or fluorescence as tubulin monomers assemble into microtubules. Inhibitors of this process will prevent this increase.[13][14][15]
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a suitable buffer.
-
Compound Incubation: Add the test compounds at various concentrations to the reaction mixture in a 96-well plate. Include a positive control (e.g., colchicine) and a negative control (vehicle).
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Fluorescence Monitoring: Monitor the fluorescence intensity over time using a microplate reader.
-
Data Analysis: Plot the fluorescence intensity as a function of time. Calculate the rate and extent of tubulin polymerization for each compound concentration and determine the IC50 for inhibition of tubulin polymerization.
Early ADME/Tox Profiling
Promising hits from secondary screening should undergo early absorption, distribution, metabolism, and excretion (ADME) and toxicity profiling to assess their drug-like properties.[5][6][10][16] This tiered approach helps to identify potential liabilities early in the drug discovery process, saving time and resources.[5]
Principle: The metabolic stability of a compound is assessed by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s. The rate of disappearance of the parent compound is measured over time.[17][18][19][20][21]
-
Incubation: Incubate the test compound at a fixed concentration (e.g., 1 µM) with human liver microsomes in the presence of the cofactor NADPH at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The half-life (t½) and intrinsic clearance (Clint) of the compound are calculated.
Principle: The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption. Caco-2 cells form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[7][16][22][23]
-
Cell Culture: Culture Caco-2 cells on permeable supports for 21 days to allow for differentiation and formation of a monolayer.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Compound Application: Apply the test compound to either the apical (A) or basolateral (B) side of the monolayer.
-
Sampling: At various time points, collect samples from the receiver compartment.
-
Analysis: Quantify the concentration of the test compound in the samples by LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate for efflux transporters.
Principle: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[2][24][25][26][27] An early assessment of hERG liability is crucial for safety.
-
Cell Line: Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
Patch-Clamp Electrophysiology: Use automated patch-clamp technology to measure the hERG current in the presence of various concentrations of the test compound.
-
Data Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value.
Hit-to-Lead Optimization and Target Deconvolution
Compounds that demonstrate potent on-target activity and possess favorable early ADME/Tox profiles are considered lead candidates for further optimization.[8][20] The hit-to-lead phase involves systematic chemical modifications to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this phase to guide the design of new analogs.[2][7]
For hits identified through phenotypic screening where the molecular target is unknown, target deconvolution is a critical next step.[1][18][19] A variety of techniques can be employed, including:
-
Affinity Chromatography: Immobilizing the bioactive compound on a solid support to capture its binding partners from cell lysates.
-
Expression Cloning: Identifying target proteins by their ability to confer resistance or sensitivity to the compound when overexpressed in cells.
-
Proteomics-based methods: Techniques like thermal proteome profiling (TPP) can identify protein targets by observing changes in their thermal stability upon compound binding.
Conclusion
The preliminary screening of this compound derivatives requires a systematic and multi-faceted approach. By integrating rational synthetic design with a tiered screening cascade that encompasses phenotypic, mechanistic, and early ADME/Tox assays, researchers can efficiently identify and validate promising lead candidates for further development. The protocols and strategies outlined in this guide provide a robust framework for advancing this important class of heterocyclic compounds towards the discovery of novel therapeutics.
References
- 1. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 7. Chapter - Understanding Promising Anticancer Targets for Heterocyclic Leads: An Introduction | Bentham Science [benthamscience.com]
- 8. vectorb2b.com [vectorb2b.com]
- 9. bioivt.com [bioivt.com]
- 10. 3-Amino-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 14. 1,2,3,4-TETRAHYDRO-QUINOLINE-6-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 15. prepchem.com [prepchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Target Deconvolution - Creative Biolabs [creative-biolabs.com]
- 18. Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CN102702098A - Synthesis of 6-methoxyl-1, 2, 3, 4 tetrahydroquinoline-5 methyl ester carboxylate - Google Patents [patents.google.com]
- 21. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 22. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. criver.com [criver.com]
- 26. drughunter.com [drughunter.com]
- 27. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic Acid
Introduction: The Significance of the Tetrahydroquinoxaline Scaffold
The 1,2,3,4-tetrahydroquinoxaline ring system is a privileged scaffold in medicinal chemistry and drug development. Its rigid, three-dimensional structure serves as a versatile building block for the synthesis of a wide array of biologically active compounds. Derivatives of this core have demonstrated potential as tubulin polymerization inhibitors for anticancer applications, as well as exhibiting antimicrobial, antiviral, and antifungal properties.[1][2][3] The carboxylic acid moiety at the 6-position provides a crucial handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
This document provides a comprehensive, two-step experimental protocol for the synthesis of 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid. The methodology is designed to be robust and reproducible for researchers in organic synthesis and drug discovery.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a two-step process. The first step involves the condensation of 3,4-diaminobenzoic acid with glyoxal to form the aromatic quinoxaline-6-carboxylic acid. The second step is the subsequent reduction of the quinoxaline ring to yield the desired saturated this compound.
Caption: Overall workflow for the two-step synthesis.
Part 1: Synthesis of Quinoxaline-6-carboxylic Acid
Scientific Rationale
The formation of the quinoxaline ring is a classic condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[4][5] In this protocol, the two primary amine groups of 3,4-diaminobenzoic acid react with the two carbonyl groups of glyoxal to form a dihydropyrazine ring fused to the benzene ring. The reaction is typically carried out in a protic solvent, such as ethanol or water, to facilitate the dehydration steps. The reaction is often self-catalyzing due to the basicity of the amines, but gentle heating is employed to drive the reaction to completion.
Experimental Protocol
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4-diaminobenzoic acid (1.0 eq) in a 1:1 mixture of ethanol and deionized water.
-
Reaction Initiation: To the stirring solution, add a 40% aqueous solution of glyoxal (1.1 eq) dropwise at room temperature. A color change and a slight exotherm may be observed.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with 1% acetic acid).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature, then further cool in an ice bath. The product, quinoxaline-6-carboxylic acid, should precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure quinoxaline-6-carboxylic acid.
Part 2: Synthesis of this compound
Scientific Rationale
The reduction of the quinoxaline ring to a tetrahydroquinoxaline can be achieved using various reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation. It will reduce the imine-like double bonds within the pyrazine ring without affecting the carboxylic acid or the aromatic benzene ring. The reaction is typically performed in a protic solvent like methanol or ethanol at reduced temperatures to control the reaction rate.
Experimental Protocol
-
Reactant Preparation: Suspend the synthesized quinoxaline-6-carboxylic acid (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the suspension to 0°C in an ice bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄) (3.0-4.0 eq) portion-wise to the cooled suspension. Vigorous gas evolution (hydrogen) will be observed. Maintain the temperature below 10°C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching and Work-up: Carefully quench the reaction by the slow, dropwise addition of 1M hydrochloric acid (HCl) at 0°C until the pH is acidic (pH ~2-3). This will neutralize the excess NaBH₄ and precipitate the product.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash with cold water. Dry the solid under vacuum to yield the final product, this compound. Further purification can be achieved by recrystallization if necessary.
Data Summary and Characterization
| Parameter | Step 1: Quinoxaline Formation | Step 2: Reduction |
| Starting Material | 3,4-Diaminobenzoic Acid | Quinoxaline-6-carboxylic Acid |
| Key Reagent | Glyoxal (40% aq.) | Sodium Borohydride (NaBH₄) |
| Solvent | Ethanol/Water (1:1) | Methanol |
| Temperature | Reflux (80-90°C) | 0°C to Room Temperature |
| Reaction Time | 2-4 hours | 12-18 hours |
| Expected Yield | 80-90% | 70-85% |
Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and the absence of impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point (MP): To assess the purity of the final product.
Trustworthiness: A Self-Validating System
To ensure the reliability and reproducibility of this protocol, the following validation steps are crucial:
-
Reaction Monitoring: Consistent monitoring by TLC at each stage is essential to determine the endpoint of the reactions and to check for the formation of any side products.
-
Intermediate Characterization: It is highly recommended to fully characterize the intermediate, quinoxaline-6-carboxylic acid, before proceeding to the reduction step. This will confirm the success of the initial condensation and ensure that a pure starting material is used for the subsequent reaction.
-
Stoichiometry Control: Precise control over the stoichiometry of the reagents, particularly the reducing agent in the second step, is critical. An excess of NaBH₄ is used to ensure complete reduction, but a large excess can complicate the work-up.
References
- 1. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent advances in the synthesis and reactivity of quinoxaline - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. researchgate.net [researchgate.net]
Cell-based assay for 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid cytotoxicity
Topic: Cell-based Assay for 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic Acid Cytotoxicity
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for assessing the in vitro cytotoxicity of this compound. Quinoxaline derivatives have garnered significant interest in medicinal chemistry, with various analogs demonstrating potent biological activities, including anticancer effects through mechanisms like tubulin polymerization inhibition and apoptosis induction.[1][2] A thorough understanding of a novel compound's cytotoxic profile is a foundational step in preclinical development.[3] This guide details a multi-parametric approach using three distinct, yet complementary, cell-based assays: the MTT assay for metabolic viability, the LDH release assay for membrane integrity, and the Annexin V/PI assay for the specific detection of apoptosis. By integrating the data from these methods, researchers can obtain a robust and nuanced understanding of the compound's cellular impact.
Introduction: The Rationale for a Multi-Assay Approach
This guide advocates for a tripartite strategy to build a comprehensive cytotoxicity profile for this compound:
-
Metabolic Activity: Is the compound cytostatic or does it impair fundamental cellular energy production?
-
Membrane Integrity: Does the compound cause direct, catastrophic cell membrane damage (necrosis)?
-
Apoptosis Induction: Does the compound trigger the cell's intrinsic suicide program?
The diagram below illustrates how these distinct assays probe different hallmarks of cell death.
Caption: Principles of Cytotoxicity Assays.
Experimental Design: Building a Self-Validating System
Scientific rigor begins with thoughtful experimental design. The choices made before the first pipette tip touches liquid are critical for generating trustworthy and reproducible data.
Cell Line Selection
The choice of cell line is paramount and depends entirely on the research question.[6][7] To assess the general cytotoxicity and potential anticancer activity of this compound, a dual-cell line approach is recommended.
| Cell Line Type | Example | ATCC® No. | Rationale |
| Cancer Cell Line | HeLa (Cervical Cancer) | CCL-2™ | A robust, widely used cancer cell line. Derivatives of the test compound have shown activity against HeLa cells.[2] |
| Cancer Cell Line | PC-3 (Prostate Cancer) | CRL-1435™ | Another common cancer model where quinoxaline derivatives have demonstrated apoptotic effects.[1] |
| Non-Cancerous Control | MRC-5 (Normal Lung Fibroblast) | CCL-171™ | Provides a baseline for general cytotoxicity, enabling the calculation of a selectivity index (SI). An SI > 1 suggests cancer-selective toxicity.[8][9] |
Expert Insight: Always source cell lines from reputable cell banks like ATCC to ensure authenticity and prevent issues with contamination or genetic drift.[7][10] Maintain cells at a low passage number and regularly test for mycoplasma contamination.
Compound Preparation and Handling
This compound is a small organic molecule. Its solubility should be determined empirically.
-
Primary Stock Solution: Prepare a high-concentration stock (e.g., 10-50 mM) in a suitable solvent like Dimethyl Sulfoxide (DMSO). Store this stock in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Serial Dilutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in complete cell culture medium to achieve the final desired concentrations for treatment.
-
Final Solvent Concentration: Crucially, ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells (including vehicle controls) and is non-toxic to the cells, typically ≤0.5%.[11]
Essential Controls for Data Integrity
Every assay plate must include a set of controls to validate the results.
-
Untreated Control (Negative Control): Cells cultured in medium only. This represents 100% cell viability or baseline cell death.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used in the experiment. This ensures that the solvent itself is not causing any cytotoxic effects.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin or Staurosporine). This confirms that the assay system is responsive and capable of detecting cytotoxicity.
-
Medium Background Control: Wells containing only culture medium (no cells). This is used to subtract the background absorbance or fluorescence of the medium and reagents.[12]
Experimental Workflow Overview
A typical cytotoxicity experiment follows a standardized workflow, from initial cell culture to final data interpretation.
Caption: General Experimental Workflow for Cytotoxicity Assessment.
Detailed Protocols
Protocol 1: MTT Assay for Metabolic Viability
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial succinate dehydrogenase enzymes in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
MTT reagent (5 mg/mL in sterile PBS)[12]
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or pure DMSO)[12][13]
-
96-well flat-bottom plates
-
Microplate reader (absorbance at ~570-590 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include all necessary controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add 10-20 µL of MTT stock solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until intracellular purple precipitates are visible under a microscope.
-
Formazan Solubilization:
-
Data Acquisition: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[12] Read the absorbance at 590 nm within 1 hour.
Protocol 2: LDH Release Assay for Membrane Integrity
Principle: This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage or cell lysis (necrosis).[15][16] The released LDH catalyzes a reaction that results in a color change, which is proportional to the amount of cell lysis.[17]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and dye)
-
96-well flat-bottom plates
-
Lysis buffer (provided in most kits for maximum LDH release control)
-
Microplate reader (absorbance at ~490 nm)
Procedure:
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol. Set up additional wells for the "Maximum LDH Release" control.
-
Induce Maximum Release: One hour before the end of the treatment period, add 10 µL of the kit's Lysis Buffer to the "Maximum LDH Release" control wells.[18]
-
Supernatant Transfer: After the incubation period, centrifuge the plate (if working with suspension cells or weakly adherent cells) at ~250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubation: Incubate at room temperature for 20-30 minutes, protected from light.[18]
-
Stop Reaction & Read: Add 50 µL of the kit's Stop Solution. Gently mix and measure the absorbance at 490 nm.
Protocol 3: Annexin V/PI Assay for Apoptosis Detection
Principle: This flow cytometry-based assay differentiates apoptosis from necrosis. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[20]
Caption: Basis of Annexin V and Propidium Iodide (PI) Staining.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂)[19]
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding & Treatment: Seed cells in 6-well plates and treat with the compound for the desired duration.
-
Cell Harvesting:
-
Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and pellet by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Washing: Wash the cell pellet once with cold PBS, then once with cold 1X Binding Buffer.[21]
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[19]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Data Analysis and Interpretation
Raw Data Processing
-
MTT Assay:
-
Corrected Absorbance = Absorbance_sample - Absorbance_medium_blank
-
% Viability = (Corrected Absorbance_treated / Corrected Absorbance_vehicle_control) * 100
-
-
LDH Assay:
-
Corrected Absorbance = Absorbance_sample - Absorbance_medium_blank
-
% Cytotoxicity = ((Corrected Absorbance_treated - Corrected Absorbance_vehicle_control) / (Corrected Absorbance_max_release - Corrected Absorbance_vehicle_control)) * 100
-
-
Annexin V/PI Assay:
-
Use the flow cytometer's software to gate the populations and determine the percentage of cells in each quadrant:
-
Q1 (Annexin V-/PI+): Necrotic
-
Q2 (Annexin V+/PI+): Late Apoptotic/Necrotic
-
Q3 (Annexin V-/PI-): Live
-
Q4 (Annexin V+/PI-): Early Apoptotic
-
-
IC50 Determination
The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[22]
-
Plot Data: Plot the % Viability (or % Inhibition) on the Y-axis against the log-transformed concentration of the test compound on the X-axis.
-
Non-linear Regression: Use a statistical software package like GraphPad Prism to fit the data to a non-linear regression model (e.g., "log(inhibitor) vs. response -- Variable slope (four parameters)").[23][24]
-
Calculate IC50: The software will calculate the precise IC50 value from the curve.[25][26]
| Data Interpretation Summary | MTT Assay Result | LDH Assay Result | Annexin V/PI Result | Probable Mechanism |
| Scenario 1 | ↓ Viability | ↑ Cytotoxicity | ↑ Annexin V+/PI+ (Necrotic) | Necrosis / Lysis |
| Scenario 2 | ↓ Viability | ~ No Change | ↑ Annexin V+/PI- (Early Apoptosis) | Apoptosis |
| Scenario 3 | ↓ Viability | ↑ Cytotoxicity | ↑ Annexin V+/PI+ (Late Apoptosis) | Late-stage Apoptosis |
| Scenario 4 | ~ No Change | ~ No Change | ~ No Change | Non-cytotoxic at tested doses |
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. opentrons.com [opentrons.com]
- 6. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What criteria should be used to select the appropriate cell line for my experiments? | AAT Bioquest [aatbio.com]
- 8. blog.johner-institute.com [blog.johner-institute.com]
- 9. researchgate.net [researchgate.net]
- 10. atcc.org [atcc.org]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. cyrusbio.com.tw [cyrusbio.com.tw]
- 13. broadpharm.com [broadpharm.com]
- 14. resources.bio-techne.com [resources.bio-techne.com]
- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 16. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. scientificlabs.co.uk [scientificlabs.co.uk]
- 19. kumc.edu [kumc.edu]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 23. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 24. youtube.com [youtube.com]
- 25. youtube.com [youtube.com]
- 26. m.youtube.com [m.youtube.com]
Application Note: High-Throughput Characterization of 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic Acid as a Novel Tubulin Polymerization Inhibitor
Audience: Researchers, scientists, and drug development professionals in oncology and cell biology.
Introduction: The Dynamic Cytoskeleton as a Therapeutic Target
Microtubules are fundamental components of the eukaryotic cytoskeleton, acting as rigid hollow rods that perform a multitude of essential cellular functions.[1] These dynamic polymers, assembled from α- and β-tubulin heterodimers, are critical for maintaining cell structure, facilitating intracellular transport, and forming the mitotic spindle required for chromosome segregation during cell division.[2][3][4] The constant assembly (polymerization) and disassembly (depolymerization) of microtubules, a process termed "dynamic instability," is tightly regulated and crucial for their function.[5]
The central role of microtubules in mitosis has made them a highly validated and successful target for cancer chemotherapy.[6] Agents that interfere with microtubule dynamics can halt the cell cycle in rapidly proliferating cancer cells, ultimately leading to programmed cell death (apoptosis).[7] These microtubule-targeting agents (MTAs) are broadly classified into two main categories:
-
Microtubule Stabilizing Agents: Such as paclitaxel (Taxol®), which bind to polymerized microtubules and prevent their disassembly.[6]
-
Microtubule Destabilizing Agents: These compounds, which include vinca alkaloids (e.g., vincristine) and colchicine, bind to tubulin subunits and inhibit their polymerization into microtubules.[6][7]
Recent research has identified a novel class of compounds based on the 1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid scaffold as potent inhibitors of tubulin polymerization.[8] Specifically, derivatives of this molecule have been shown to bind to the colchicine binding site on β-tubulin, inhibit microtubule assembly, arrest the cell cycle in the G2/M phase, and induce apoptosis.[8] This makes the scaffold a promising starting point for the development of new anticancer therapeutics.
This application note provides a detailed, field-proven protocol for characterizing the activity of this compound and its derivatives using a sensitive, fluorescence-based in vitro tubulin polymerization assay.
Principle of the Fluorescence-Based Tubulin Polymerization Assay
The in vitro tubulin polymerization assay is a robust method to directly measure the effect of a compound on the assembly of purified tubulin into microtubules.[9] The process is monitored in real-time by tracking the increase in fluorescence that occurs when a reporter molecule, such as DAPI (4′,6-diamidino-2-phenylindole), becomes incorporated into the structure of newly formed microtubules.[10][11] This fluorescence-based approach offers higher sensitivity compared to traditional light-scattering or turbidity methods.[9][12]
The polymerization reaction follows a characteristic three-phase sigmoidal curve:
-
Nucleation: A slow lag phase where tubulin dimers oligomerize to form "seeds" for microtubule growth.
-
Growth: A rapid elongation phase where dimers add to the ends of the nuclei, causing a sharp increase in fluorescence.
-
Steady State: A plateau phase where the rates of polymerization and depolymerization reach equilibrium.[13]
By analyzing the kinetics of this curve, one can precisely quantify the inhibitory or enhancing effects of a test compound. Destabilizing agents, like the this compound derivatives, will decrease the rate and extent of polymerization, while stabilizing agents will have the opposite effect.[9]
Caption: Microtubule polymerization equilibrium and points of intervention for targeting agents.
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format, enabling medium- to high-throughput screening of compounds.
Materials and Reagents
| Reagent | Recommended Source & Purity | Storage |
| Tubulin | Cytoskeleton, Inc. (Cat# T240) or similar; >99% pure, lyophilized | -80°C |
| General Tubulin Buffer (G-PEM) | 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA | 4°C |
| GTP Solution | 10 mM in distilled water | -80°C |
| Glycerol | Molecular biology grade | Room Temp. |
| Fluorescent Reporter | DAPI (4′,6-diamidino-2-phenylindole) | 4°C, protected from light |
| Test Compound | This compound derivative | Per manufacturer |
| Positive Controls | Paclitaxel (stabilizer), Nocodazole (destabilizer) | -20°C |
| Vehicle Control | DMSO, sterile-filtered | Room Temp. |
| Assay Plate | 96-well, half-area, clear-bottom, black plate | Room Temp. |
Reagent Preparation
-
Causality: All tubulin-containing solutions must be prepared on ice and used promptly to prevent spontaneous polymerization and denaturation. The final reaction is initiated by temperature shift to 37°C.
-
General Tubulin Buffer (G-PEM): Prepare a stock solution of 80 mM PIPES (pH 6.9), 2 mM MgCl₂, and 0.5 mM EGTA. Store at 4°C.
-
Test Compound Stock (10 mM): Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Control Stocks (10 mM): Prepare 10 mM stock solutions of Paclitaxel and Nocodazole in 100% DMSO.
-
Compound Dilutions (10x): On the day of the experiment, prepare a serial dilution of the test compound and controls in G-PEM buffer to create 10x working stocks. The final DMSO concentration in these stocks should be kept constant (e.g., 5%) to ensure the final assay concentration does not exceed 0.5%, which could affect polymerization.
-
Tubulin Reaction Mix (On Ice): Prepare this mix immediately before initiating the assay. For a final tubulin concentration of 2 mg/mL, combine the following on ice:
-
Reconstituted Tubulin
-
G-PEM Buffer
-
GTP (to a final concentration of 1 mM)
-
Glycerol (to a final concentration of 15%)
-
DAPI (to a final concentration of 10 µM)
-
Assay Procedure
-
Pre-warm Plate Reader: Set the fluorescence microplate reader to 37°C at least 30 minutes before starting the assay. Set the excitation wavelength to 360 nm and the emission wavelength to 450 nm.
-
Plate Setup: Add 5 µL of the 10x compound dilutions (Test Compound, Paclitaxel, Nocodazole, or Vehicle Control) to the appropriate wells of a pre-warmed 96-well plate.[9]
-
Initiate Polymerization: Carefully add 45 µL of the ice-cold Tubulin Reaction Mix to each well, bringing the final volume to 50 µL.[9]
-
Expert Tip: Use a multichannel pipette for this step to ensure simultaneous initiation of the reaction across the plate. Avoid introducing air bubbles as they will interfere with fluorescence readings.
-
-
Data Acquisition: Immediately place the plate into the pre-warmed reader and begin kinetic measurements. Record fluorescence intensity every 60 seconds for a total of 60-90 minutes.
Caption: Workflow for the fluorescence-based tubulin polymerization assay.
Data Analysis and Interpretation
Data Processing
-
Plot Kinetic Curves: For each concentration of the test compound and for each control, plot the average fluorescence intensity against time.
-
Analyze Curves:
-
Vehicle Control (DMSO): This curve represents baseline tubulin polymerization and should exhibit the characteristic sigmoidal shape.
-
Nocodazole (Inhibitor): This curve should be significantly flattened, showing a strong reduction in both the rate and final plateau of polymerization.
-
Paclitaxel (Stabilizer): This curve should show a reduced or absent lag phase and a faster, higher polymerization plateau compared to the vehicle control.
-
Test Compound: Compare the curves generated by this compound to the controls. An inhibitory effect will manifest as a dose-dependent decrease in the polymerization rate (slope of the growth phase) and the final fluorescence signal.
-
Quantitative Analysis
The primary parameter for quantifying inhibitory activity is the half-maximal inhibitory concentration (IC₅₀).
-
Calculate Vmax: Determine the maximum rate of polymerization (Vmax) for each concentration by finding the steepest slope of the linear portion of the growth phase.
-
Dose-Response Curve: Plot the percentage of inhibition of Vmax (relative to the vehicle control) against the logarithm of the test compound concentration.
-
Determine IC₅₀: Use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) to fit the data and calculate the IC₅₀ value. This is the concentration of the compound that reduces the Vmax of tubulin polymerization by 50%.[14]
Expected Results
The following table summarizes expected quantitative data for a compound with activity similar to that reported for related quinoxaline derivatives.[8]
| Compound | Class | Expected IC₅₀ (Tubulin Polymerization) |
| This compound derivative | Inhibitor | 1 - 10 µM |
| Nocodazole | Inhibitor (Control) | 0.5 - 5 µM |
| Paclitaxel | Stabilizer (Control) | N/A (Enhancer) |
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| No polymerization in vehicle control | Inactive tubulin (improper storage, multiple freeze-thaws); Inactive GTP; Incorrect buffer pH. | Use fresh aliquots of tubulin and GTP. Verify buffer pH. Ensure tubulin was kept on ice until use. |
| High background fluorescence | Compound autofluorescence; Contaminated reagents. | Run a control with compound and buffer but no tubulin. If high, consider a different assay or subtract background. |
| Inconsistent replicates | Pipetting errors, especially during initiation; Temperature fluctuations across the plate. | Use a multichannel pipette for critical steps. Ensure plate reader has uniform heating. |
| Precipitation of test compound | Poor solubility in aqueous buffer. | Ensure final DMSO concentration is consistent and low (<1%). If necessary, test at lower concentrations. |
Conclusion
The fluorescence-based in vitro tubulin polymerization assay is a highly effective and reproducible method for characterizing novel microtubule-targeting agents.[9] This protocol provides a robust framework for researchers to quantify the inhibitory activity of compounds from the this compound class and similar molecules. By carefully following these steps and including appropriate controls, this assay serves as an indispensable tool in the early stages of drug discovery, enabling the identification and optimization of potent new anti-cancer drug candidates.
References
- 1. Microtubules - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. Microtubule | Cellular Structure, Cytoskeleton, Protein Filaments | Britannica [britannica.com]
- 4. Microtubule - Wikipedia [en.wikipedia.org]
- 5. assaygenie.com [assaygenie.com]
- 6. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 7. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bio-protocol.org [bio-protocol.org]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. benchchem.com [benchchem.com]
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Purification of Quinoxaline Compounds
Abstract: This comprehensive guide provides a detailed framework for the purification of quinoxaline compounds using High-Performance Liquid Chromatography (HPLC). Quinoxalines, a class of nitrogen-containing heterocyclic compounds, are pivotal scaffolds in medicinal chemistry and materials science. Their inherent basicity and aromaticity present unique challenges in chromatographic purification, such as poor peak shape and co-elution with impurities. This document outlines the fundamental principles, strategic method development, detailed experimental protocols, and robust troubleshooting solutions tailored for researchers, scientists, and drug development professionals. By explaining the causality behind each experimental choice, this guide equips the user with the expertise to develop efficient, reproducible, and scalable purification methods for a wide range of quinoxaline derivatives.
The Chromatographic Challenge: Understanding Quinoxaline Behavior in HPLC
Quinoxaline and its derivatives are weak bases. This characteristic is central to the challenges encountered during reversed-phase HPLC (RP-HPLC), the most common mode of purification. The primary issue is undesirable peak tailing.
Mechanism of Peak Tailing: Peak tailing for basic compounds like quinoxalines is frequently caused by secondary ionic interactions with acidic residual silanol groups (Si-OH) present on the surface of standard silica-based stationary phases (e.g., C18)[1][2]. At mid-range pH, these silanols can be deprotonated (SiO⁻) and interact with the protonated quinoxaline analyte (a cation), leading to a secondary retention mechanism that results in broad, tailing peaks and poor chromatographic performance[1][2].
Understanding this interaction is the cornerstone of developing a successful purification method. The goal is to minimize these secondary interactions to achieve sharp, symmetrical peaks, which are essential for high-purity fraction collection and accurate quantification.
Strategic Method Development: A Three-Pillar Approach
A robust HPLC purification method is built upon the careful selection and optimization of three key components: the stationary phase, the mobile phase, and the elution gradient.
Pillar 1: Stationary Phase (Column) Selection
The choice of column dictates the primary separation mechanism. While a standard C18 column is a good starting point, the unique properties of quinoxalines often necessitate more specialized options.
-
Expertise & Experience: For novel quinoxaline compounds, begin with a modern, high-purity, end-capped C18 column. End-capping chemically deactivates most residual silanols, providing a more inert surface and better peak shape for basic analytes[3]. If peak tailing persists, consider stationary phases that offer alternative selectivities. Phenyl phases, for instance, can provide valuable π-π interactions with the aromatic quinoxaline core, altering elution order and potentially resolving key impurities[4]. For highly polar derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a more suitable, albeit less common, approach[5][6].
-
Trustworthiness: Always use columns from reputable manufacturers with good batch-to-batch reproducibility. For preparative scale-up, ensure that an equivalent stationary phase chemistry is available in a larger particle size and column dimension.
Table 1: Stationary Phase Selection Guide for Quinoxaline Purification
| Stationary Phase | Primary Interaction | Ideal For | Key Considerations |
| End-Capped C18 | Hydrophobic | General-purpose purification of most quinoxaline derivatives. | The universal starting point. Modern columns offer high efficiency and reduced silanol activity. |
| Phenyl-Hexyl | Hydrophobic, π-π | Aromatic quinoxalines where C18 provides insufficient resolution from aromatic impurities. | Offers alternative selectivity to C18. Can change elution order significantly[4]. |
| Cyano (CN) | Hydrophobic, Dipole-Dipole | Can be used in both reversed-phase and normal-phase modes. Good for separating isomers. | Less hydrophobic than C18; provides different selectivity[7]. |
| Chiral Stationary Phase (CSP) | Enantioselective | Separation of quinoxaline enantiomers. | Requires specialized method development, often in normal-phase or polar organic modes[8][9]. |
Pillar 2: Mobile Phase Optimization
The mobile phase is the most powerful tool for controlling retention, selectivity, and peak shape.
-
Organic Modifier (Solvent B): Acetonitrile (ACN) and Methanol (MeOH) are the standard choices. ACN typically provides lower backpressure and different selectivity compared to MeOH[3]. It is advisable to screen both during initial method development, as switching between them can dramatically impact the separation of closely eluting peaks[3][4].
-
Aqueous Phase & Additives (Solvent A): This component is critical for controlling peak shape.
-
pH Control: To mitigate silanol interactions, the mobile phase pH should be adjusted to suppress the ionization of either the silanols or the analyte. For basic quinoxalines, working at a low pH (2.5 - 3.0) is highly effective. At this pH, silanols are protonated (Si-OH) and less likely to interact with the protonated analyte[2][3].
-
Acidic Additives: Formic acid (FA) and trifluoroacetic acid (TFA) are common choices.
-
Formic Acid (0.1%): Ideal for methods intended for mass spectrometry (MS) detection, as it is volatile[10][11][12]. It effectively lowers the pH and improves peak shape.
-
Trifluoroacetic Acid (0.1%): A stronger acid that is an excellent ion-pairing agent, often providing superior peak shape for very basic compounds. However, TFA can suppress MS signal and may permanently alter the column chemistry[13]. Columns used with TFA should often be dedicated to that purpose.
-
-
-
Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) can improve peak shape by preferentially interacting with and "masking" the active silanol sites[1][3]. This is typically done at a neutral or slightly basic pH and is generally not compatible with MS detection.
Pillar 3: Gradient Elution Design
For purifying reaction mixtures containing compounds with a range of polarities, a gradient elution is necessary. This involves changing the mobile phase composition over the course of the run, typically by increasing the percentage of the organic modifier (%B).
-
Expertise & Experience: The optimal gradient is one that provides sufficient resolution between the target compound and its nearest impurities in the shortest amount of time.
-
Scouting Run: Start with a fast, broad gradient (e.g., 5% to 95% B in 10-15 minutes) to determine the approximate elution time of your compound of interest[14].
-
Focused Gradient: Design a shallower gradient around the elution point of the target compound. For example, if the peak of interest eluted at 60% B in the scouting run, a new gradient might run from 40% to 70% B over 20-30 minutes[15]. This "stretches out" the separation in the critical region, maximizing resolution[15].
-
-
Trustworthiness: A well-designed gradient must include two critical segments: an initial isocratic hold to ensure the sample is properly focused on the column head, and a post-run high-%B wash to elute highly retained impurities, followed by a re-equilibration step at initial conditions to ensure run-to-run reproducibility[14][16].
Diagram 1: Logical Workflow for HPLC Method Development This diagram illustrates the decision-making process for developing a purification method, starting from initial analysis to final optimization.
Caption: Decision workflow for systematic HPLC method development for quinoxalines.
Experimental Protocols
Protocol 1: Sample Preparation
Proper sample preparation is crucial to prevent column clogging and ensure reproducible results.
-
Solubility Testing: Determine a suitable solvent for your crude sample. The ideal solvent is the initial mobile phase composition (e.g., 95:5 Water:ACN with 0.1% FA), but if solubility is low, use a stronger solvent like DMSO or DMF. Crucially, the final injection volume should be minimized when using a strong solvent to avoid peak distortion [3][17].
-
Solution Preparation: Prepare a stock solution of the crude material at a concentration of approximately 5-10 mg/mL.
-
Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter (PTFE for organic solvents, PVDF or Nylon for aqueous/organic mixtures) to remove any particulate matter[17][18]. This step is mandatory to protect the HPLC column and system from blockages[19].
Protocol 2: Generic Scouting Method for Quinoxaline Purification
This protocol is designed as a starting point to assess the purity of a crude sample and identify the retention time of the target compound.
Table 2: Scouting Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard dimension for analytical scouting. |
| Mobile Phase A | 0.1% Formic Acid in HPLC-grade Water | Volatile, MS-compatible acidifier to improve peak shape[10]. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic modifier. |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column. |
| Gradient | 5% to 95% B over 15 min; hold at 95% B for 2 min; return to 5% B and re-equilibrate for 3 min. | A broad gradient to elute compounds across a wide polarity range[14][20]. |
| Column Temp. | 30 °C | Elevated temperature can improve efficiency and reduce backpressure[21]. |
| Injection Vol. | 5-10 µL | Small volume to avoid overloading. |
| Detection | UV-Vis Diode Array Detector (DAD) | Monitor at multiple wavelengths (e.g., 254 nm, 280 nm, and λmax of quinoxaline chromophore). |
Protocol 3: Focused Purification Method (Example)
This protocol is an example of an optimized method for purifying a target quinoxaline that was found to elute at ~8 minutes in the scouting run above (corresponding to ~55% B).
Table 3: Optimized Purification Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Same column chemistry for predictable scaling. |
| Mobile Phase A | 0.1% Formic Acid in HPLC-grade Water | Consistent with scouting method. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Consistent with scouting method. |
| Flow Rate | 1.0 mL/min | - |
| Gradient | 40% to 70% B over 20 min ; ramp to 95% B for 2 min; hold at 95% B for 2 min; return to 40% B and re-equilibrate for 4 min. | Shallow gradient around the target compound to maximize resolution from near-eluting impurities[15]. Includes wash and re-equilibration steps. |
| Column Temp. | 30 °C | - |
| Injection Vol. | 5-20 µL | Can be increased slightly for purification. |
| Detection | UV-Vis DAD with fraction collection triggered by threshold and/or slope. | Allows for automated collection of the target peak. |
Scaling Up: From Analytical to Preparative Purification
Once an optimized analytical method is established, it can be scaled to a preparative column to isolate larger quantities of the compound. Geometric scaling principles are used to adjust flow rate and gradient times. The key is to keep the linear velocity and the gradient slope (in terms of column volumes) constant.
Diagram 2: HPLC System and Purification Workflow This diagram shows the path from sample injection to pure fraction collection.
Caption: Schematic of an HPLC system for automated purification.
Troubleshooting Common Issues
Even with a well-designed method, problems can arise. A systematic approach to troubleshooting is essential.
Table 4: Troubleshooting Guide
| Issue | Common Causes | Recommended Solutions |
| Peak Tailing | Secondary silanol interactions; Column overload. | Decrease mobile phase pH to <3 with FA/TFA[1][3]. Use a highly end-capped column. Reduce sample concentration/injection volume[3]. |
| Peak Fronting | Sample solvent stronger than mobile phase; Column overload. | Dissolve sample in the initial mobile phase whenever possible[3]. Dilute the sample. |
| Broad Peaks | Extra-column volume; Column contamination/degradation. | Check for loose fittings. Use smaller ID tubing. Flush the column with a strong solvent (e.g., isopropanol) or replace if old[22][23]. |
| Poor Resolution | Inadequate selectivity (α) or efficiency (N). | Optimize the gradient (make it shallower)[14][15]. Switch organic modifier (ACN ↔ MeOH)[3]. Change the stationary phase (e.g., C18 → Phenyl)[24][25]. |
| Drifting Baseline | Column not equilibrated; Mobile phase contamination/degassing issues. | Ensure adequate column re-equilibration time between runs. Use fresh, high-purity solvents and ensure proper degassing[26]. |
| High Backpressure | Column or frit blockage; Buffer precipitation. | Filter all samples and mobile phases. Backflush the column (disconnect from detector first)[23]. If using buffers, ensure they are soluble in the highest %B of the gradient[22]. |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Separation of Quinoxaline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Tracing major metabolites of quinoxaline-1,4-dioxides in abalone with high-performance liquid chromatography tandem positive-mode electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. mastelf.com [mastelf.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. immun.lth.se [immun.lth.se]
- 17. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 18. nacalai.com [nacalai.com]
- 19. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 20. welch-us.com [welch-us.com]
- 21. mastelf.com [mastelf.com]
- 22. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 23. agilent.com [agilent.com]
- 24. merckmillipore.com [merckmillipore.com]
- 25. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 26. ijnrd.org [ijnrd.org]
Application Note: Profiling Cell Cycle Perturbations in Cancer Cells Induced by 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid
Introduction: Targeting the Engine of Cancer Proliferation
The relentless and unregulated proliferation of cancer cells is a hallmark of malignancy, driven by a dysfunctional cell cycle.[1][2] The cell cycle is an intricately orchestrated series of events leading to cell division, governed by a complex network of proteins, primarily cyclins and cyclin-dependent kinases (CDKs).[3][4][5][6] These regulatory proteins ensure that cells replicate their DNA and divide in an orderly fashion, with critical checkpoints monitoring for errors.[7][8][9] In many cancers, these checkpoints are compromised, leading to genomic instability and unchecked growth.[10][11] Consequently, targeting the cell cycle machinery has become a cornerstone of modern oncology research.
The quinoxaline scaffold has emerged as a promising platform in the discovery of novel chemotherapeutic agents.[12][13][14] Derivatives of this heterocyclic compound have demonstrated a wide array of pharmacological activities, including potent anticancer effects.[15][16][17] Mechanistic studies have revealed that certain quinoxaline compounds can induce cell cycle arrest and apoptosis in various tumor cell lines.[13][18][19] This application note focuses on a specific derivative, 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid, and provides a comprehensive guide to analyzing its impact on the cancer cell cycle. While some derivatives of 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid have been identified as tubulin polymerization inhibitors that cause cell cycle arrest at the G2/M phase[20][21], this protocol is designed to empirically determine the specific effects of the titular compound.
We will detail a robust and validated protocol using propidium iodide (PI) staining and flow cytometry to quantitatively assess the distribution of cells across the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment. Understanding how this compound perturbs cell cycle progression is a critical step in elucidating its mechanism of action and evaluating its therapeutic potential.
Principle of the Assay: DNA Content as a Cell Cycle Marker
Flow cytometry is a powerful technique for the rapid analysis of single cells within a population.[2] For cell cycle analysis, we exploit the stoichiometric binding of the fluorescent dye, propidium iodide (PI), to double-stranded DNA.[22] The fluorescence intensity emitted by PI is directly proportional to the total amount of DNA within a cell.[23] This principle allows us to distinguish cells in different phases of the cell cycle:
-
G0/G1 Phase: Cells have a normal diploid DNA content (2N).
-
S Phase: Cells are actively replicating their DNA, and thus have a DNA content between 2N and 4N.
-
G2/M Phase: Cells have completed DNA replication and possess a tetraploid DNA content (4N) prior to mitosis.
By treating cancer cells with this compound and subsequently staining them with PI, we can generate a DNA content histogram. Changes in the distribution of cells, such as an accumulation in a particular phase, provide direct evidence of cell cycle arrest. To ensure that PI only stains DNA, a crucial step involves treating the cells with RNase to eliminate any non-specific binding to RNA.[24]
Experimental Workflow & Signaling Overview
The overall experimental process is a multi-step procedure requiring careful execution for reproducible results. The logical flow ensures that cells are properly cultured, treated, and processed for accurate flow cytometric analysis.
Caption: Experimental workflow for cell cycle analysis.
The cell cycle is controlled by the sequential activation of CDK/cyclin complexes. Checkpoints ensure the fidelity of the process, and their abrogation is common in cancer.[7][8] Anticancer agents often force cell cycle arrest by activating these checkpoints in response to cellular stress, such as DNA damage or microtubule disruption.
Caption: Simplified cell cycle pathway and potential arrest point.
Detailed Protocols
Protocol 1: Cell Culture and Treatment
This protocol outlines the steps for preparing cancer cells and treating them with the test compound. The choice of cell line (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) should be guided by the research question.
Materials:
-
Cancer cell line of choice
-
Complete growth medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
6-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells into 6-well plates at a density that ensures they reach 60-70% confluency at the time of treatment. This prevents contact inhibition from affecting cell cycle distribution.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range to test might be 0.1, 1, 10, and 100 µM.
-
Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the highest drug concentration well. This is critical to ensure that the solvent itself does not affect the cell cycle.
-
Treatment: Carefully aspirate the existing medium from the wells and replace it with the medium containing the various concentrations of the compound or the vehicle control.
-
Incubation: Return the plates to the incubator for the desired treatment period (e.g., 24 or 48 hours). The duration should be sufficient to observe an effect on cell cycle progression.
Protocol 2: Cell Staining and Flow Cytometry Analysis
This protocol details the fixation, staining, and analysis of the treated cells. Cold ethanol fixation is a widely used method that permeabilizes the cells and preserves their DNA.[22][25]
Materials:
-
Treated cells from Protocol 1
-
PBS (ice-cold)
-
70% Ethanol (ice-cold, prepared with molecular biology grade water)
-
RNase A solution (100 µg/mL in PBS)[23]
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[23]
-
5 mL polystyrene round-bottom tubes (flow cytometry tubes)
-
Refrigerated centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Collect the culture medium from each well, which contains floating (potentially apoptotic or mitotic) cells, into a labeled flow cytometry tube.
-
Wash the adherent cells once with 1 mL of PBS.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate for 2-5 minutes to detach the cells.
-
Neutralize the trypsin by adding 1 mL of complete medium and gently pipette to create a single-cell suspension.
-
Transfer the suspension to the corresponding tube containing the floating cells.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Carefully aspirate the supernatant. Resuspend the cell pellet in 1 mL of ice-cold PBS and centrifuge again. This step removes media components that can interfere with staining.
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 100 µL of ice-cold PBS.
-
While gently vortexing the tube at a low speed, add 1 mL of ice-cold 70% ethanol drop-wise.[24] This slow addition is crucial to prevent cell clumping.
-
Incubate the cells for at least 1 hour at 4°C. For convenience, cells can be stored in ethanol at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes. Ethanol-fixed cells are less dense, so a slightly higher speed may be required.[22]
-
Carefully decant the ethanol and wash the pellet with 2 mL of PBS. Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 400 µL of PI staining solution.
-
Add 100 µL of RNase A solution (100 µg/mL).
-
Incubate the tubes in the dark at room temperature for 30 minutes.[24]
-
-
Flow Cytometry Acquisition:
-
Analyze the samples on a flow cytometer. Ensure the instrument is properly calibrated.
-
Use a low flow rate to improve data resolution.[22]
-
Collect data for at least 10,000-20,000 single-cell events.
-
Set the PI fluorescence parameter (e.g., FL2 or PE-Texas Red channel) to a linear scale.[26]
-
Use a dot plot of fluorescence area versus height or width to exclude cell doublets and aggregates from the analysis, as these can be mistaken for G2/M cells.[2]
-
Data Analysis and Interpretation
The output from the flow cytometer is a listmode data file (FCS file) for each sample. This data is analyzed using specialized software (e.g., FlowJo™, FCS Express™).
-
Gating: First, gate on the main cell population using a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris. Next, use a PI-Area vs. PI-Width plot to gate on single cells (singlets).
-
Histogram Analysis: Generate a histogram of PI fluorescence for the singlet population. You should observe two distinct peaks representing the G0/G1 and G2/M populations, with the S phase population in between.
-
Modeling: Apply a cell cycle analysis model (e.g., Dean-Jett-Fox or Watson Pragmatic) to the histogram. The software will calculate the percentage of cells in each phase (G0/G1, S, G2/M).
Hypothetical Results:
The following table represents hypothetical data from an experiment treating HeLa cells with this compound for 24 hours.
| Treatment Concentration (µM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M | Sub-G1 (Apoptosis) |
| Vehicle Control (0 µM) | 55.2% | 28.5% | 16.3% | 1.1% |
| 1 µM | 53.8% | 27.1% | 19.1% | 1.5% |
| 10 µM | 35.1% | 15.6% | 49.3% | 3.7% |
| 50 µM | 22.4% | 10.2% | 67.4% | 8.9% |
Interpretation of Hypothetical Data:
In this example, treatment with this compound leads to a dose-dependent decrease in the percentage of cells in the G0/G1 and S phases, with a corresponding and significant accumulation of cells in the G2/M phase. This strongly suggests that the compound induces a G2/M cell cycle arrest . The increase in the sub-G1 population at higher concentrations also indicates that prolonged arrest may be leading to apoptosis. This result would be consistent with the mechanism of action for other quinoxaline derivatives that act as tubulin polymerization inhibitors, a process essential for mitosis (M phase).[20]
Conclusion and Future Directions
This application note provides a detailed, field-proven protocol for assessing the effects of this compound on the cancer cell cycle. The use of propidium iodide staining with flow cytometry is a reliable and quantitative method for identifying cell cycle perturbations. The hypothetical data presented illustrates a classic G2/M arrest, a promising characteristic for an anticancer agent.
Further investigations should aim to dissect the molecular mechanism behind the observed G2/M arrest. This could involve Western blot analysis of key G2/M regulatory proteins, such as Cyclin B1 and CDK1 (p34cdc2), and checkpoint proteins like p-Histone H3, to confirm mitotic arrest.[3][18][27] Additionally, assays to confirm the suspected mechanism, such as tubulin polymerization assays, would be a logical next step.[20] By combining robust cell cycle analysis with molecular techniques, researchers can build a comprehensive profile of this compound's anticancer activity, paving the way for its further development.
References
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. nanocellect.com [nanocellect.com]
- 3. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 4. biologyease.com [biologyease.com]
- 5. Khan Academy [khanacademy.org]
- 6. Regulation of CDK/cyclin complexes during the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell cycle checkpoints and their inactivation in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-cycle Checkpoints and Aneuploidy on the Path to Cancer | In Vivo [iv.iiarjournals.org]
- 9. Cell cycle checkpoint - Wikipedia [en.wikipedia.org]
- 10. Cell cycle checkpoint in cancer: a therapeutically targetable double-edged sword | springermedizin.de [springermedizin.de]
- 11. Cell cycle checkpoints, genetic instability and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Quinoxaline 1,4-dioxides induce G2/M cell cycle arrest and apoptosis in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mtieat.org [mtieat.org]
- 22. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 23. benchchem.com [benchchem.com]
- 24. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 25. ucl.ac.uk [ucl.ac.uk]
- 26. cancer.wisc.edu [cancer.wisc.edu]
- 27. biocompare.com [biocompare.com]
Application Notes and Protocols for Apoptosis Induction Assay with 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid
Authored by: Gemini, Senior Application Scientist
Introduction: Unraveling Cell Fate with 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells.[1][2] Its deregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders.[3] The study of apoptosis and the identification of novel compounds that can modulate this pathway are therefore of paramount importance in biomedical research and drug development.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound and its derivatives as potential inducers of apoptosis. While the core compound itself is a subject of ongoing research, derivatives such as certain N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acids have demonstrated potent antiproliferative activity by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4]
These application notes will detail the scientific rationale and step-by-step protocols for key assays to characterize the apoptotic effects of this class of compounds. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to your research.
Scientific Foundation: The Hallmarks of Apoptosis
A thorough investigation into apoptosis induction involves the assessment of several key cellular events. These include changes in the plasma membrane, activation of specific enzymes, and the fragmentation of nuclear DNA.[1] The protocols outlined below are designed to probe these hallmarks, providing a multi-faceted understanding of the compound's mechanism of action.
Key Apoptotic Events to be Assessed:
-
Phosphatidylserine (PS) Externalization: In healthy cells, PS is restricted to the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS is exposed on the outer surface, acting as an "eat me" signal for phagocytes.[2]
-
Caspase Activation: Apoptosis is executed by a family of cysteine proteases called caspases. Initiator caspases (e.g., caspase-8, -9) are activated by pro-apoptotic signals, which in turn activate executioner caspases (e.g., caspase-3, -7) that dismantle the cell.[5][6]
-
DNA Fragmentation: A late-stage event in apoptosis is the cleavage of genomic DNA into nucleosomal fragments by caspase-activated DNases.[7][8]
Experimental Workflows: A Multi-Assay Approach
A multi-assay strategy is crucial for the comprehensive evaluation of apoptosis induction. The following workflow is recommended for characterizing the effects of this compound or its analogs.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 6. Apoptosis - Wikipedia [en.wikipedia.org]
- 7. clyte.tech [clyte.tech]
- 8. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
Application Notes & Protocols: In Vivo Xenograft Model for Efficacy Testing of 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing and executing an in vivo subcutaneous xenograft model to evaluate the therapeutic efficacy of 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid and its derivatives. Quinoxaline-based compounds have emerged as a promising class of chemotherapeutic agents, with demonstrated activity against various tumors.[1] Several derivatives have been shown to function as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][3] This guide is built upon this well-established mechanism, providing the scientific rationale for experimental design choices. We present detailed, field-proven protocols for every stage of the study, from cell line selection and animal handling to drug formulation, administration, and endpoint analysis. The methodologies are designed to ensure scientific rigor, reproducibility, and adherence to the highest standards of animal welfare.
Part 1: Scientific Background & Rationale
The Therapeutic Target: Tubulin Polymerization
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is critical for several cellular processes, most notably the formation of the mitotic spindle during cell division.[4] Disruption of microtubule dynamics is a clinically validated strategy in oncology. Agents that interfere with this process can arrest cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death).[2]
Several N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives have been identified as potent inhibitors of tubulin polymerization, acting at the colchicine binding site.[2][3] By binding to tubulin, these compounds prevent its assembly into microtubules, leading to mitotic arrest and subsequent cancer cell death. This established mechanism provides a strong basis for evaluating the in vivo efficacy of novel analogs like this compound.
Caption: Proposed mechanism of action for this compound.
The Preclinical Model: Cell Line-Derived Xenografts (CDX)
To translate in vitro findings into a preclinical setting, an appropriate in vivo model is essential.[5] Cell Line-Derived Xenograft (CDX) models are a foundational tool in oncology research.[6] They involve the subcutaneous implantation of human cancer cell lines into immunodeficient mice, which lack a functional immune system and therefore do not reject the human cells.[6][7]
Causality behind Experimental Choices:
-
Why Immunodeficient Mice? Strains such as Athymic Nude or NOD-scid gamma (NSG) mice are used because their compromised immune systems prevent the rejection of transplanted human tumor cells, allowing the tumor to grow.[8]
-
Why a Subcutaneous Model? Implanting tumors under the skin (subcutaneously), typically on the flank, allows for easy, non-invasive, and regular monitoring of tumor growth using calipers or imaging systems.[6][9] This makes it a robust and cost-effective model for initial efficacy screening.[10]
-
Cell Line Selection: The choice of cell line is critical. For a compound targeting tubulin, a rapidly proliferating line is ideal. We recommend the HCT116 (human colorectal carcinoma) cell line. It is well-characterized, exhibits robust growth as a xenograft, and its sensitivity to cell cycle inhibitors is well-documented.
While CDX models are invaluable for initial efficacy studies, it is important to acknowledge their limitations, such as the absence of a competent immune system and the use of cell lines that have been in culture for extended periods.[11] For later-stage development, Patient-Derived Xenograft (PDX) models, which use tumor fragments directly from patients, can offer higher clinical relevance.[11][12]
Part 2: Materials & Reagents
| Category | Item | Recommended Supplier/Cat. No. |
| Test Compound | This compound | Synthesis required or custom order |
| Vehicle Components (e.g., DMSO, Saline, Tween 80) | Sigma-Aldrich | |
| Cell Line | HCT116 Human Colorectal Carcinoma | ATCC (CCL-247) |
| Cell Culture | McCoy's 5A Medium, Modified | Gibco (16600082) |
| Fetal Bovine Serum (FBS) | Gibco (26140079) | |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco (15140122) | |
| Trypsin-EDTA (0.25%) | Gibco (25200056) | |
| Dulbecco's Phosphate-Buffered Saline (DPBS) | Gibco (14190144) | |
| Matrigel® Matrix (optional, for difficult lines) | Corning (356231) | |
| Animals | Female Athymic Nude Mice (e.g., NU/J) | The Jackson Laboratory (002019) |
| Age: 6-8 weeks | ||
| Equipment | Digital Calipers | VWR or equivalent |
| Analytical Balance | Mettler Toledo or equivalent | |
| Sterile Syringes (1 mL) and Needles (27G) | BD Biosciences | |
| Hemocytometer or Automated Cell Counter | Bio-Rad or equivalent | |
| Biosafety Cabinet (Class II) | Baker or equivalent | |
| CO₂ Incubator | Thermo Fisher Scientific |
Part 3: Detailed Experimental Protocols
This section outlines the step-by-step methodology. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and adhere to established animal welfare guidelines.[13][14]
Protocol 1: Cell Culture and Preparation
Goal: To produce a sufficient quantity of healthy, viable cells in the logarithmic growth phase for implantation.
-
Cell Culture: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Passaging: Subculture cells when they reach 80-90% confluency. Avoid overgrowth, as it can negatively impact cell viability.[8]
-
Harvesting for Implantation: a. On the day of implantation, select flasks with cells in the logarithmic growth phase (approx. 80% confluent). b. Aspirate the medium and wash the cell monolayer once with sterile DPBS. c. Add Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach. d. Neutralize the trypsin with complete culture medium (3-4 times the volume of trypsin used). e. Transfer the cell suspension to a 50 mL conical tube and centrifuge at 300 x g for 5 minutes. f. Aspirate the supernatant and resuspend the cell pellet in 10 mL of cold, sterile DPBS. g. Centrifuge again at 300 x g for 5 minutes. Repeat this wash step one more time to ensure complete removal of serum and trypsin.[15]
-
Cell Counting and Viability: a. Resuspend the final cell pellet in a known volume of cold DPBS. b. Perform a cell count using a hemocytometer and Trypan Blue exclusion to determine cell viability. Viability should be >95%.[15] c. Adjust the cell concentration with cold DPBS to 5 x 10⁷ cells/mL . Keep the cell suspension on ice until injection to maintain viability.[8]
Protocol 2: Subcutaneous Xenograft Implantation
Goal: To successfully establish a subcutaneous tumor in each mouse.
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week prior to any procedures.[15]
-
Preparation: Anesthetize the mouse using an approved method (e.g., isoflurane inhalation).
-
Injection Site: Place the mouse in a prone position. Disinfect the skin on the right dorsal flank with an alcohol swab.[8]
-
Implantation: a. Gently mix the cell suspension to ensure homogeneity. Draw 0.2 mL of the suspension (containing 1 x 10⁷ cells) into a 1 mL syringe fitted with a 27G needle. b. Tent the skin on the flank. Insert the needle subcutaneously, being careful not to enter the underlying muscle tissue. c. Slowly inject the 0.2 mL cell suspension. A small bleb should form under the skin. d. Hold the needle in place for 5-10 seconds before slowly withdrawing to prevent leakage.
-
Recovery: Monitor the animal until it has fully recovered from anesthesia. Return it to a clean cage with easily accessible food and water.[16]
-
Tumor Growth Monitoring: Begin monitoring for tumor formation 5-7 days post-implantation. Tumors should become palpable within 7-14 days.
Protocol 3: Compound Formulation and Study Initiation
Goal: To randomize animals into treatment groups and begin dosing once tumors reach the appropriate size.
-
Tumor Measurement: Once tumors are palpable, measure them 2-3 times per week using digital calipers. Record the length (L, longest dimension) and width (W, perpendicular dimension).
-
Volume Calculation: Calculate tumor volume using the formula: Volume (mm³) = (W² x L) / 2 .[15] This formula assumes an ellipsoidal shape and is a widely accepted standard. However, methods like ultrasound or microCT imaging provide more accurate volume measurements.[17][18]
-
Randomization: When tumors reach an average volume of 100-150 mm³ , randomize the mice into treatment groups (n=8-10 mice per group is recommended). Ensure the average tumor volume and body weights are similar across all groups at the start of the study (Day 0).
-
Group 1: Vehicle Control
-
Group 2: Test Compound (e.g., 50 mg/kg)
-
(Optional) Group 3: Positive Control (e.g., Paclitaxel)
-
-
Compound Formulation: a. The formulation will depend on the solubility of the test compound. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. b. Prepare the formulation fresh daily or as stability data allows. Ensure the compound is fully dissolved or forms a homogenous suspension.
-
Administration: Administer the compound and vehicle according to the planned schedule (e.g., daily) and route (e.g., intraperitoneal injection (i.p.) or oral gavage (p.o.)). The volume should be based on the animal's most recent body weight (e.g., 10 mL/kg).
Protocol 4: In-Life Monitoring and Efficacy Evaluation
Goal: To collect data on tumor growth and animal health to determine treatment efficacy and toxicity.
-
Data Collection:
-
Tumor Volume: Measure tumors 2-3 times per week.
-
Body Weight: Weigh each animal on the same schedule as tumor measurements. Body weight loss exceeding 20% is a sign of toxicity and a common humane endpoint.[16]
-
Clinical Observations: Inspect animals daily for any signs of distress, such as changes in posture, activity, or grooming.[9]
-
-
Study Duration: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowable size (typically 1500-2000 mm³ or as defined by IACUC protocol).[9]
-
Humane Endpoints: Animals must be euthanized if they meet any of the pre-defined humane endpoints, which include:[13][19]
-
Tumor volume exceeding the protocol limit.
-
Tumor ulceration.
-
Body weight loss >20%.
-
Significant impairment of mobility or normal behavior.
-
Caption: A typical experimental workflow for an in vivo xenograft efficacy study.
Part 4: Data Analysis and Interpretation
Primary Efficacy Endpoint: Tumor Growth Inhibition (TGI)
The primary measure of efficacy is Tumor Growth Inhibition (TGI), calculated at the end of the study.
Formula: TGI (%) = [1 - (ΔT / ΔC)] x 100
Where:
-
ΔT: Change in mean tumor volume for the Treated group (End Volume - Start Volume).
-
ΔC: Change in mean tumor volume for the Control group (End Volume - Start Volume).
Data Presentation
All quantitative data should be summarized in tables and visualized in graphs.
Table 1: Summary of Efficacy Endpoints (Example Data)
| Group | N | Mean Start Volume (mm³) ± SEM | Mean End Volume (mm³) ± SEM | Mean End Body Weight (g) ± SEM | TGI (%) |
| Vehicle | 10 | 125.4 ± 8.2 | 1650.8 ± 150.3 | 21.5 ± 0.5 | - |
| Compound (50 mg/kg) | 10 | 128.1 ± 7.9 | 540.2 ± 95.7 | 20.9 ± 0.4 | 73.2 |
Graphs:
-
Mean Tumor Volume vs. Time: Plot the mean tumor volume (± SEM) for each group over the course of the study. This provides a clear visual of treatment effect on tumor growth.
-
Mean Body Weight vs. Time: Plot the mean percentage change in body weight from Day 0. This is a key indicator of treatment-related toxicity.
(Optional) Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
To connect drug exposure with efficacy, sparse or terminal blood samples can be collected to measure the concentration of the test compound in plasma.[5][20] This data helps to establish that the compound achieved sufficient exposure levels to exert its biological effect and can inform dose optimization for future studies.[21][22]
References
- 1. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Advances in measuring single-cell pharmacokinetics and pharmacology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDX Tumor Models: Preclinical Cancer Research & Drug Development | Xenograft Insights [en.htscience.com]
- 7. ichorlifesciences.com [ichorlifesciences.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. med.hku.hk [med.hku.hk]
- 10. crownbio.com [crownbio.com]
- 11. startresearch.com [startresearch.com]
- 12. Patient-Derived Xenograft Tumor Models | Abnova [abnova.com]
- 13. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. awionline.org [awionline.org]
- 15. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper | springermedizin.de [springermedizin.de]
- 19. researchgate.net [researchgate.net]
- 20. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 21. Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bioivt.com [bioivt.com]
Preparing 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic Acid for Cell Culture Experiments: A Protocol for Ensuring Reproducibility and Efficacy
An Application Guide for Researchers
Abstract This technical guide provides a comprehensive protocol for the preparation and validation of 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid for use in cell-based assays. Derivatives of the quinoxaline scaffold have demonstrated significant biological activity, including potent antiproliferative effects through mechanisms such as tubulin polymerization inhibition.[1][2][3] Given the therapeutic potential of this compound class, establishing robust and reproducible protocols for its in vitro evaluation is paramount. This document outlines best practices for solubilization, sterilization, and the critical determination of working concentrations to mitigate off-target effects and ensure data integrity. The protocols are designed for researchers in cell biology, pharmacology, and drug development, providing not just procedural steps but also the scientific rationale behind them.
Compound Profile and Physicochemical Considerations
This compound is a heterocyclic compound that serves as a valuable intermediate in the synthesis of biologically active molecules.[4][5] Understanding its fundamental properties is the first step in designing a successful experimental plan.
Causality Behind Experimental Choices: The presence of a carboxylic acid functional group is a critical structural feature. Carboxylic acids are polar and can form hydrogen bonds, but their solubility in neutral aqueous solutions (like cell culture media at pH ~7.4) can be limited because the carboxyl group will be deprotonated to its carboxylate form.[6][7][8] This makes direct dissolution in media impractical and necessitates the use of an organic solvent to prepare a concentrated stock solution.
| Property | Data | Source |
| Molecular Formula | C₉H₁₀N₂O₂ | [4] |
| Molecular Weight | 178.19 g/mol | [4] |
| CAS Number | 787490-63-5 | [4] |
| Appearance | Typically a solid powder | General |
| Key Structural Feature | Carboxylic acid group | N/A |
Pre-Experimental Considerations: Solvent Selection and Sterility
Expertise & Experience: The reliability of any cell-based assay hinges on the proper handling of the test compound before it ever touches the cells. The two most critical factors at this stage are the choice of solvent and the method of sterilization.
A. Solvent Selection: The Case for DMSO Dimethyl sulfoxide (DMSO) is the solvent of choice for most small molecules in cell culture for several reasons.[9][10] It has a high solubilizing capacity for a wide range of organic compounds and is miscible with water and cell culture media. However, DMSO itself can induce cellular stress, differentiation, or toxicity at higher concentrations.
Trustworthiness: To ensure that the observed cellular effects are due to the compound and not the solvent, it is a universally accepted standard to keep the final concentration of DMSO in the culture medium below 0.5%, with a preferred limit of ≤0.1% .[10][11] This necessitates the preparation of a highly concentrated primary stock solution.
B. Sterilization: Protecting Your Culture Small molecule compounds synthesized in a chemistry lab are not sterile. Introducing a non-sterile solution into a cell culture will inevitably lead to microbial contamination, rendering any results invalid.[12] Heat-based methods like autoclaving are unsuitable as they can degrade the compound.[12][13]
Authoritative Grounding: The gold standard for sterilizing heat-sensitive solutions is filtration through a 0.2 µm or 0.22 µm syringe filter .[12][14][15] These filters are small enough to remove bacteria and fungi without affecting the concentration of the dissolved small molecule.[14]
Protocol: Preparation of a 10 mM Sterile Stock Solution
This protocol provides a step-by-step method for preparing a standard 10 mM stock solution of this compound.
Materials:
-
This compound powder (MW: 178.19 g/mol )
-
High-purity, sterile DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculation: Determine the mass of the compound needed. For 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass = 0.010 mol/L × 0.001 L × 178.19 g/mol × 1000 mg/g = 1.78 mg
-
-
Weighing: Carefully weigh out 1.78 mg of the compound. If working with very small quantities, it is often more accurate to weigh a larger amount (e.g., 17.8 mg) and dissolve it in a proportionally larger volume of DMSO (e.g., 10 mL).
-
Dissolution: Add the calculated volume of sterile DMSO to the vial containing the compound. Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.[10]
-
Sterilization: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the tip. Dispense the solution through the filter into a sterile polypropylene tube. This is your sterile 10 mM primary stock.
-
Aliquoting & Storage: To avoid degradation from repeated freeze-thaw cycles, immediately aliquot the primary stock into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.[9][16]
-
Storage: Label the aliquots clearly with the compound name, concentration, and date. Store them at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months) .[9]
Protocol: Determining the Optimal Working Concentration via Cytotoxicity Assay
Expertise & Experience: Before investigating the specific biological effects of the compound, it is essential to determine its cytotoxic profile. This allows the selection of a concentration range that is biologically active without causing non-specific cell death, which could confound downstream results.[16][17] The MTT assay, which measures metabolic activity as an indicator of cell viability, is a common and robust method for this purpose.[11][18]
Materials:
-
Selected cell line (e.g., HeLa, a human cervical cancer cell line against which derivatives have shown activity[1])
-
96-well flat-bottom cell culture plates
-
Complete cell culture medium
-
10 mM sterile stock of the compound
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density to ensure they are in the logarithmic growth phase during the experiment.[11] Incubate for 24 hours to allow for cell attachment.
-
Compound Dilution Series:
-
Prepare an intermediate dilution of your 10 mM stock in complete medium. For example, dilute it 1:100 to get a 100 µM working solution.
-
Perform serial dilutions from this 100 µM solution in complete medium across the 96-well plate to achieve a range of final concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0 µM).
-
Crucially, ensure the final DMSO concentration is identical in all wells, including the "0 µM" vehicle control .[11][19]
-
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the serial dilutions of the compound. Incubate for a relevant duration (e.g., 48 or 72 hours).[19]
-
MTT Assay:
-
Add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the crystals.[17]
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control (0 µM compound) to calculate the percentage of cell viability.
-
Plot the percent viability against the log of the compound concentration.
-
Use non-linear regression (e.g., a sigmoidal dose-response curve) to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Data Interpretation and Downstream Applications
The IC50 value is the cornerstone for designing subsequent experiments. For mechanistic studies, researchers often use concentrations at, above, and below the IC50 (e.g., 0.5x, 1x, and 2x IC50) to observe dose-dependent effects.
Experimental Workflow Visualization
Caption: Workflow for preparing and validating the compound for cell culture.
Potential Mechanism of Action Based on published data for N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives, a plausible mechanism of action for this compound class involves the disruption of microtubule dynamics.[1]
Caption: Hypothesized signaling pathway based on related compounds.
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Compound precipitates in medium | The concentration exceeds its aqueous solubility limit. | Ensure the final DMSO concentration is sufficient to maintain solubility. If precipitation persists, a lower top concentration in the dilution series may be necessary.[16] |
| High toxicity in vehicle control wells | The final DMSO concentration is too high for the specific cell line. | Perform a DMSO toxicity curve for your cell line to determine the maximum tolerated concentration. Ensure the final concentration is kept below this limit (ideally ≤0.1%).[11] |
| No observable effect at high concentrations | The compound is inactive in the chosen cell line, or the incubation time is too short. | Extend the incubation time (e.g., to 72 hours). Test the compound on a different, potentially more sensitive cell line. Confirm compound integrity and stock concentration.[16] |
| Inconsistent results between experiments | Inconsistent cell seeding density; repeated freeze-thaw of stock solution. | Strictly control cell numbers during seeding. Always use a fresh, single-use aliquot of the compound stock for each experiment to ensure consistent potency.[9][11] |
References
- 1. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. 1,2,3,4-TETRAHYDRO-QUINOXALINE-6-CARBOXYLIC ACID [myskinrecipes.com]
- 5. 1,2,3,4-TETRAHYDRO-QUINOXALINE-6-CARBOXYLIC ACID [myskinrecipes.com]
- 6. quora.com [quora.com]
- 7. Fast Release of Carboxylic Acid inside Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fast Release of Carboxylic Acid inside Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. captivatebio.com [captivatebio.com]
- 10. emulatebio.com [emulatebio.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Other Sterilization Methods | Infection Control | CDC [cdc.gov]
- 14. researchgate.net [researchgate.net]
- 15. bitesizebio.com [bitesizebio.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models [mdpi.com]
- 19. benchchem.com [benchchem.com]
Measuring the IC50 value of 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid derivatives
Application Note & Protocol
Topic: Measuring the IC50 Value of 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic Acid Derivatives Audience: Researchers, scientists, and drug development professionals.
Introduction: Quantifying the Potency of Novel Tetrahydroquinoxaline Derivatives
The 1,2,3,4-Tetrahydroquinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds with significant biological activities. Recent studies have highlighted derivatives of this compound as potent antiproliferative agents.[1][2] Specifically, certain derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division.[1] This mechanism makes them promising candidates for the development of novel anticancer therapeutics.
A crucial step in the preclinical evaluation of any potential drug candidate is the determination of its potency. The half-maximal inhibitory concentration (IC50) is the most common metric used for this purpose.[3] It represents the concentration of an inhibitor required to reduce a specific biological or biochemical process by 50%.[3][4] A lower IC50 value indicates a more potent compound, meaning less of the substance is needed to achieve a significant inhibitory effect.[5] This application note provides a detailed guide for determining the IC50 value of this compound derivatives using a robust cell-based assay, explains the rationale behind the protocol, and offers insights into data analysis and troubleshooting.
Principle of IC50 Determination: A Two-Pronged Approach
Given that this compound derivatives have demonstrated antiproliferative effects, their IC50 can be determined through two primary types of assays:
-
Cell-Based Assays: These assays measure the overall effect of a compound on a cell population. They are crucial for determining a compound's cytotoxicity or its ability to inhibit cell proliferation in a physiologically relevant context.[6] Common examples include MTT, SRB, and ATP-based luminescence assays.[7][8] These assays are excellent for initial screening and understanding the compound's effect on whole cells.
-
Biochemical Assays: These are in vitro assays that measure the direct interaction of a compound with its purified molecular target (e.g., an enzyme).[9] For the specified derivatives, a tubulin polymerization assay would be a highly relevant biochemical assay to confirm the mechanism of action and determine the IC50 for the specific target.[1]
This guide will focus on a widely used and validated cell-based method, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay , due to its reliability and suitability for high-throughput screening. The principle of the MTT assay is based on the metabolic activity of living cells. Mitochondrial dehydrogenase enzymes in viable cells reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[7][10] The amount of formazan produced is directly proportional to the number of living cells.[7]
Experimental Workflow for IC50 Determination
The overall process involves treating cultured cancer cells with a serial dilution of the test compound and then measuring the cell viability to generate a dose-response curve.
Caption: General experimental workflow for IC50 determination.
Detailed Protocol: MTT Assay for Adherent Cancer Cells
This protocol provides a framework for determining the IC50 of a test compound on a selected cancer cell line (e.g., HeLa, for which these compounds have shown activity[1]).
I. Materials and Reagents
-
Cell Line: Appropriate cancer cell line (e.g., HeLa, SMMC-7721, K562[1]).
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compound: this compound derivative.
-
Vehicle: Dimethyl sulfoxide (DMSO), sterile.
-
Reagents:
-
Trypsin-EDTA (0.25%).
-
Phosphate Buffered Saline (PBS), sterile.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[10]
-
96-well flat-bottom sterile microplates.
-
-
Equipment:
-
CO2 Incubator (37°C, 5% CO2).
-
Laminar flow hood.
-
Microplate reader capable of measuring absorbance at 570 nm.
-
Hemocytometer or automated cell counter.
-
Multichannel pipette.
-
II. Step-by-Step Methodology
Step 1: Cell Culture and Seeding
-
Culture the selected cell line in a T75 flask using standard procedures until cells reach 80-90% confluency.[11]
-
Wash the cells with sterile PBS, then detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and determine the cell concentration using a hemocytometer.
-
Dilute the cell suspension to the optimal seeding density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[5]
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate. Leave wells on the perimeter filled with sterile PBS or media to minimize edge effects.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
Step 2: Compound Preparation and Treatment
-
Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in sterile DMSO.
-
Perform a serial dilution of the stock solution in culture medium to create a range of working concentrations (e.g., 8-10 concentrations, such as 100 µM, 50 µM, 25 µM, etc.). The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent toxicity.
-
Prepare control wells:
-
Negative Control: Cells treated with medium containing the same final concentration of DMSO as the test wells.
-
Blank Control: Medium only (no cells).
-
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions and controls.
-
Incubate the plate for an additional 48 to 72 hours.
Step 3: MTT Assay and Absorbance Reading
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[10]
-
Incubate the plate for another 4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[10]
-
Gently shake the plate for 10 minutes on a shaker to ensure complete dissolution.
-
Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.[10]
Data Analysis and Interpretation
Accurate IC50 determination relies on correct data processing and curve fitting.[12]
I. Calculation of Percentage Inhibition
First, calculate the percentage of cell viability for each concentration, then determine the percentage of inhibition.
-
Correct Absorbance: Subtract the average absorbance of the blank control from all other wells.
-
Calculate % Viability: % Viability = (Corrected Absorbance of Sample / Corrected Absorbance of Negative Control) * 100
-
Calculate % Inhibition: % Inhibition = 100 - % Viability
II. Generating the Dose-Response Curve
Plot the Percentage Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis) .[4][5] This transformation typically produces a sigmoidal (S-shaped) curve.
III. IC50 Determination
The IC50 value is determined from the dose-response curve using non-linear regression analysis.[5] The most common model is the four-parameter logistic (4PL) equation. This can be performed using software like GraphPad Prism, SPSS, or R. The software will fit the data to the curve and calculate the concentration at which 50% inhibition is achieved.
Caption: Workflow for data analysis to determine the IC50 value.
IV. Sample Data Presentation
| Compound Conc. (µM) | Log [Conc.] | Avg. Absorbance | % Inhibition |
| 0 (Vehicle Control) | - | 1.250 | 0.0 |
| 0.1 | -1.0 | 1.188 | 5.0 |
| 0.5 | -0.3 | 0.938 | 25.0 |
| 1.0 | 0.0 | 0.625 | 50.0 |
| 5.0 | 0.7 | 0.250 | 80.0 |
| 10.0 | 1.0 | 0.150 | 88.0 |
| 50.0 | 1.7 | 0.075 | 94.0 |
Note: This is illustrative data. The actual IC50 would be calculated from the regression curve.
Troubleshooting and Scientific Integrity
Inconsistent IC50 values are a common challenge.[13][14] Ensuring the trustworthiness of your results requires careful attention to potential sources of variability.
| Potential Issue | Cause & Explanation | Recommended Solution |
| High Variability Between Replicates | Inconsistent cell seeding, pipetting errors, or edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette carefully. Avoid using the outermost wells of the plate or fill them with sterile PBS.[11] |
| IC50 Value Differs from Literature | Differences in cell line passage number, culture conditions (media, serum), incubation time, or the specific assay protocol used can significantly alter results.[13][15] | Standardize the protocol meticulously. Report the cell line source and passage number. Ensure incubation times are consistent across experiments. |
| Poor Curve Fit (Low R² value) | Inappropriate concentration range (too high or too low), compound insolubility at higher concentrations, or compound interference with the MTT assay. | Perform a preliminary range-finding experiment. Ensure the compound is fully dissolved in DMSO before diluting in media. Visually inspect for precipitation.[16] |
| No Inhibition Observed | The compound may not be potent enough, may not be cell-permeable, or may have degraded. | Test a higher concentration range. Confirm compound purity and stability. Consider a cell-free biochemical assay to test for direct target inhibition.[15] |
Conclusion
The determination of the IC50 value is a foundational step in characterizing the biological activity of novel compounds like this compound derivatives. The MTT assay, when performed with careful attention to protocol standardization and data analysis, provides a reliable method for quantifying their antiproliferative potency. The resulting IC50 values are essential for structure-activity relationship (SAR) studies, compound prioritization, and guiding the next steps in the drug discovery pipeline.
References
- 1. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IC50 - Wikipedia [en.wikipedia.org]
- 4. courses.edx.org [courses.edx.org]
- 5. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. benchchem.com [benchchem.com]
- 8. The Importance of IC50 Determination | Visikol [visikol.com]
- 9. Assay in Summary_ki [bdb99.ucsd.edu]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 12. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic Acid
Welcome to the technical support center for the synthesis of 1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutics.[1][2] Its synthesis, while conceptually straightforward, can present several challenges that may lead to suboptimal yields and purity. This guide provides a comprehensive overview of the common synthetic routes and addresses specific issues that may arise during your experiments.
The primary synthetic strategy involves a two-step process: the initial formation of the quinoxaline ring system followed by its reduction. A common pathway is the condensation of 3,4-diaminobenzoic acid with a 1,2-dicarbonyl compound, such as glyoxal, to form quinoxaline-6-carboxylic acid, which is subsequently reduced to the desired this compound.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and provides actionable solutions to overcome them.
Low Yields
Low product yield is one of the most frequent challenges. The root cause can often be traced to several factors throughout the synthetic process.
Q1: My overall yield for the two-step synthesis is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in this synthesis can originate from either the initial quinoxaline formation or the subsequent reduction step. It is crucial to analyze each step independently to pinpoint the issue.
-
Step 1: Quinoxaline-6-carboxylic Acid Formation
-
Incomplete Reaction: The condensation of 3,4-diaminobenzoic acid and glyoxal requires careful control of reaction conditions. Insufficient reaction time or suboptimal temperature can lead to incomplete conversion.[3]
-
Side Reactions: 3,4-Diaminobenzoic acid is susceptible to oxidative side reactions, which can be exacerbated by prolonged exposure to air at elevated temperatures.[4] The formation of phenazine derivatives is a known side reaction.[4]
-
Starting Material Quality: The purity of 3,4-diaminobenzoic acid and glyoxal is paramount. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.
-
-
Step 2: Reduction to this compound
-
Inefficient Reduction: The choice of reducing agent and reaction conditions is critical. Common reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., H₂/Pd-C) should be employed under optimized conditions.[5] Incomplete reduction will result in a mixture of the starting material and the desired product.
-
Over-reduction: While less common for this specific substrate, aggressive reducing conditions could potentially lead to the reduction of the carboxylic acid group.
-
Product Degradation: The tetrahydroquinoxaline ring system can be sensitive to acidic conditions and may degrade if the workup procedure is not carefully controlled.
-
Troubleshooting Workflow for Low Yields
Caption: Troubleshooting decision tree for low yields.
Purity Issues
Obtaining a final product with high purity is essential for subsequent applications. Contaminants can arise from unreacted starting materials, intermediates, or side products.
Q2: My final product is contaminated with the intermediate, quinoxaline-6-carboxylic acid. How can I ensure complete reduction?
A2: The presence of the quinoxaline-6-carboxylic acid intermediate indicates an incomplete reduction. To drive the reaction to completion, consider the following:
-
Increase Reducing Agent Equivalents: If using a chemical reductant like NaBH₄, a stoichiometric excess is often required. Incrementally increasing the equivalents (e.g., from 2 to 4 equivalents) can improve conversion.
-
Optimize Catalytic Hydrogenation: For catalytic hydrogenation, ensure the catalyst (e.g., 10% Pd/C) is active. Increase catalyst loading or hydrogen pressure if necessary. The reaction time may also need to be extended. Monitoring the reaction by TLC or LC-MS is crucial to determine the point of complete conversion.
-
Solvent Choice: The choice of solvent can influence the efficiency of the reduction. For NaBH₄ reductions, alcoholic solvents like methanol or ethanol are commonly used. For catalytic hydrogenation, polar solvents such as ethanol, methanol, or ethyl acetate are suitable.
Q3: I am observing an unknown impurity in my final product. What could it be and how do I get rid of it?
A3: The identity of the impurity will dictate the best purification strategy.
-
Potential Impurities:
-
Unreacted 3,4-diaminobenzoic acid: If the initial condensation was incomplete.
-
Side products from condensation: Such as phenazine derivatives.[4]
-
Byproducts from the reduction step.
-
-
Purification Strategies:
-
Recrystallization: This is often the most effective method for removing minor impurities. A suitable solvent system should be determined empirically. Common solvents for recrystallization of carboxylic acids include water, ethanol, or mixtures thereof.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid, is typically used to purify carboxylic acids.
-
Acid-Base Extraction: Exploiting the acidic nature of the carboxylic acid group can be a powerful purification technique. Dissolve the crude product in a basic aqueous solution (e.g., NaHCO₃ or Na₂CO₃), wash with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove neutral or basic impurities, and then re-acidify the aqueous layer to precipitate the purified product.
-
Experimental Protocols
Protocol 1: Synthesis of Quinoxaline-6-carboxylic acid
This protocol is based on the classical Hinsberg quinoxaline synthesis.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-diaminobenzoic acid (1.0 eq) in a mixture of water and ethanol (1:1 v/v).
-
Reagent Addition: To this solution, add an aqueous solution of glyoxal (40 wt. % in H₂O, 1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure. Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain quinoxaline-6-carboxylic acid.
Protocol 2: Reduction to this compound
This protocol describes a typical reduction using sodium borohydride.
-
Reaction Setup: In a round-bottom flask, suspend quinoxaline-6-carboxylic acid (1.0 eq) in methanol.
-
Reagent Addition: Cool the suspension in an ice bath (0-5 °C). Add sodium borohydride (NaBH₄, 3.0-4.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup and Isolation: Carefully quench the reaction by the slow addition of water, followed by acidification with dilute HCl (e.g., 1 M) to a pH of approximately 2-3. This will precipitate the product. Filter the solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum.
Data Presentation
| Step | Reactants | Key Parameters | Typical Yield | Purity (Crude) |
| 1. Quinoxaline Formation | 3,4-Diaminobenzoic acid, Glyoxal | Reflux in EtOH/H₂O, 2-4h | 75-85% | >90% |
| 2. Reduction | Quinoxaline-6-carboxylic acid, NaBH₄ | MeOH, 0°C to RT, 4-6h | 80-90% | >95% |
Frequently Asked Questions (FAQs)
Q4: Can I use other 1,2-dicarbonyl compounds in the initial condensation step?
A4: Yes, other 1,2-dicarbonyl compounds like 2,3-butanedione (diacetyl) or benzil can be used, which will result in the corresponding 2,3-disubstituted quinoxaline-6-carboxylic acid. The reaction conditions may need to be adjusted accordingly.
Q5: Is it possible to perform a one-pot synthesis from 3,4-diaminobenzoic acid to the final product?
A5: While a one-pot synthesis is theoretically possible, it is often challenging to achieve high yields and purity. The reaction conditions for the condensation and reduction steps are significantly different. A stepwise approach with isolation of the intermediate generally provides better results and simplifies purification.
Q6: My final product has poor solubility. How can I improve this for characterization and further reactions?
A6: this compound can exhibit limited solubility in common organic solvents. For NMR analysis, polar aprotic solvents like DMSO-d₆ or MeOD are often required. For subsequent reactions, converting the carboxylic acid to a more soluble ester derivative (e.g., methyl or ethyl ester) can be a viable strategy. This can be achieved through standard esterification methods such as Fischer esterification.[6]
Q7: Are there alternative synthetic routes to this compound?
A7: Yes, alternative routes exist, such as the reductive cyclization of a suitably substituted o-nitroaniline derivative.[7] However, the synthesis of the required starting material can be more complex than the commercially available 3,4-diaminobenzoic acid.
Synthetic Pathway Overview
References
- 1. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 4. EP0963192B1 - Diaminobenzoic acid derivatives as dye precursors - Google Patents [patents.google.com]
- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Common Side Reactions in Tetrahydroquinoxaline Synthesis
Welcome to the Technical Support Center for Tetrahydroquinoxaline Synthesis. This guide is tailored for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. Tetrahydroquinoxalines are privileged structures in medicinal chemistry, but their synthesis can be fraught with challenges, leading to unexpected side products and diminished yields.
This document provides in-depth, field-proven insights in a question-and-answer format to directly address the most common side reactions and experimental pitfalls. We will explore the causality behind these issues and offer robust, validated protocols to troubleshoot and optimize your synthetic routes.
Section 1: Over-oxidation to Aromatic Quinoxalines
One of the most frequently encountered issues in tetrahydroquinoxaline chemistry is the unintended formation of the fully aromatic quinoxaline. This side reaction can significantly reduce the yield of the desired saturated product.
Q1: My reaction is yielding the aromatic quinoxaline instead of the desired 1,2,3,4-tetrahydroquinoxaline. What is causing this over-oxidation?
A1: The 1,2,3,4-tetrahydroquinoxaline core is susceptible to oxidation due to its electron-rich nature. The formal loss of four hydrogen atoms to form the aromatic quinoxaline is often thermodynamically favorable.[1][2] This transformation can be triggered by several factors during the reaction or workup:
-
Atmospheric Oxygen: In the presence of a catalyst or under elevated temperatures, atmospheric oxygen can act as the terminal oxidant.
-
Oxidizing Reagents: Certain reagents used in the synthetic sequence may have oxidizing properties. For instance, some syntheses proceed via a dihydroquinoxaline intermediate which is highly prone to air oxidation.[3]
-
Harsh Reaction Conditions: High temperatures or the use of strong acids can promote dehydrogenation pathways.[4]
-
In situ Oxidation: In domino reactions, intermediates may be more susceptible to oxidation before the final reduction step is complete.[5]
The mechanism often involves a stepwise dehydrogenation, where the initial dihydro-intermediate is rapidly oxidized to the stable aromatic system.
Caption: The pathway from the desired tetrahydroquinoxaline to the over-oxidized quinoxaline side product.
Q2: How can I prevent the over-oxidation of my tetrahydroquinoxaline product?
A2: Preventing over-oxidation requires a multi-faceted approach focusing on reagent choice and reaction environment control. The optimal strategy depends on your specific synthetic route.
| Strategy | Description | Best Suited For | Key Considerations |
| Inert Atmosphere | Running the reaction and workup under an inert atmosphere (Nitrogen or Argon) physically excludes atmospheric oxygen, a common culprit. | All syntheses, especially those requiring elevated temperatures or long reaction times. | Ensure proper degassing of solvents and thorough purging of the reaction vessel. |
| Judicious Reagent Selection | When synthesizing from a quinoxaline, choose milder transfer hydrogenation conditions over harsh catalytic hydrogenation.[6] For syntheses from o-phenylenediamines, avoid reagents that can double as oxidants. | Reductive syntheses from quinoxalines or domino reactions where oxidation-reduction steps are involved. | For example, using HBpin with a non-metallic catalyst can be a milder alternative for reducing quinoxalines.[6] |
| N-Protection | Introducing an electron-withdrawing group (EWG) on one or both nitrogen atoms decreases the electron density of the heterocyclic ring, making it less susceptible to oxidation.[7] | Syntheses where the final product can tolerate a protecting group or where deprotection is feasible. | The protecting group can be removed post-synthesis if the free N-H is required. Acetyl (Ac) and tert-butyloxycarbonyl (Boc) are common choices. |
| Temperature Control | Lowering the reaction temperature can significantly slow down the rate of oxidation, which often has a higher activation energy than the desired cyclization or reduction. | Reactions that are found to be clean at lower temperatures but produce the oxidized byproduct at higher temperatures. | Monitor reaction progress carefully, as lower temperatures may require longer reaction times. |
Experimental Protocol 1: N-Acetylation for Preventing Oxidation
This protocol describes a general procedure for protecting the N-H groups of a crude tetrahydroquinoxaline to prevent oxidation during purification.
Materials:
-
Crude tetrahydroquinoxaline
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Triethylamine (TEA) or Pyridine
-
Acetyl chloride or Acetic anhydride
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the crude tetrahydroquinoxaline in anhydrous DCM (approx. 0.1 M).
-
Add triethylamine (2.5 equivalents per N-H group).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 equivalents per N-H group) dropwise. A white precipitate of triethylamine hydrochloride will form.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The resulting N-acetylated tetrahydroquinoxaline is typically more stable and can be purified by standard column chromatography.
Section 2: Incomplete Cyclization and Dimerization
Another common challenge is the failure of the molecule to cyclize properly, leading to the recovery of starting materials, uncyclized intermediates, or the formation of dimeric and oligomeric byproducts.
Q3: I'm isolating uncyclized intermediates or dimeric byproducts instead of my target tetrahydroquinoxaline. What are the likely causes?
A3: These outcomes typically point to issues with the key intramolecular cyclization step.
-
Steric Hindrance: Bulky substituents on the o-phenylenediamine or the carbonyl precursor can sterically hinder the intramolecular ring-closing reaction, making the competing intermolecular reaction (dimerization) more favorable.
-
Suboptimal Reaction Conditions: The cyclization step is often sensitive to pH, temperature, and catalyst choice. For instance, many cyclizations require a mild acid catalyst to activate the carbonyl group for nucleophilic attack by the amine.[8] Without it, the reaction may stall.
-
High Concentration: At high concentrations, the probability of two different molecules reacting with each other (intermolecular reaction) increases relative to the desired intramolecular cyclization.
-
Incorrect Stoichiometry: An incorrect ratio of diamine to dicarbonyl compound can lead to side reactions and incomplete conversion.
Caption: A general workflow for troubleshooting common issues in tetrahydroquinoxaline synthesis.
Q4: How can I promote complete and clean intramolecular cyclization?
A4: Promoting the desired intramolecular pathway involves carefully tuning the reaction conditions to favor ring closure.
-
Catalyst Optimization: If the reaction is acid-catalyzed, screen a variety of mild Brønsted or Lewis acids (e.g., p-toluenesulfonic acid, iodine, cerium(IV) ammonium nitrate) to find one that promotes cyclization without degrading the starting materials.[3][8][9] The optimal catalyst can significantly accelerate the intramolecular step.
-
High Dilution Principle: Running the reaction at a lower concentration (e.g., 0.01-0.05 M) will favor the intramolecular cyclization. This is often achieved by the slow addition of one reagent to a dilute solution of the other, keeping the instantaneous concentration of the added reagent very low.
-
Solvent Effects: The choice of solvent can influence the conformation of the uncyclized intermediate, potentially pre-organizing it for cyclization. Protic solvents like ethanol can facilitate proton transfer steps, while non-polar solvents might suppress certain side reactions.
-
Temperature Adjustment: While high temperatures can sometimes overcome activation barriers, they can also promote decomposition and dimerization. Systematically screen temperatures (e.g., from room temperature up to the reflux temperature of the solvent) to find the optimal balance between reaction rate and cleanliness.
Section 3: Regioselectivity in Unsymmetrical Systems
Q5: My synthesis with an unsymmetrically substituted o-phenylenediamine is producing a mixture of regioisomers. How can I control this outcome?
A5: The formation of regioisomers is a classic challenge when using an unsymmetrical diamine, as the two amino groups exhibit different nucleophilicity and are in different steric environments.[10] The reaction of the dicarbonyl compound can occur at either amino group first, leading to two different product isomers.
Controlling Regioselectivity:
-
Exploit Electronic Differences: The nucleophilicity of the amino groups is dictated by the electronic nature of the substituents on the aromatic ring. An electron-donating group (e.g., -OCH₃, -CH₃) will activate the ortho and para positions, making the nearby amino group more nucleophilic. Conversely, an electron-withdrawing group (e.g., -NO₂, -Cl) will deactivate it. The reaction will preferentially occur at the more nucleophilic amine.[11]
-
Steric Hindrance: A bulky substituent near one of the amino groups can sterically block it, directing the initial reaction to the less hindered amine.
-
Directed Synthesis via Protection: A more robust but longer approach is to use a starting material where one amine is already protected (e.g., as an amide). The first C-N bond formation occurs at the free amine. After cyclization, the protecting group is removed.
-
pH and Catalyst Tuning: The protonation state of the amino groups is pH-dependent. Fine-tuning the pH or the Lewis acidity of the catalyst can sometimes differentiate between the two amines enough to favor one regioisomer.
Caption: A decision tree to select the appropriate mitigation strategy based on the observed side product.
References
- 1. Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. soc.chim.it [soc.chim.it]
- 4. benchchem.com [benchchem.com]
- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrahydroquinoxaline synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 10. benchchem.com [benchchem.com]
- 11. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Solubility issues of 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid in biological buffers
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting and practical solutions for researchers encountering solubility challenges with 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid in common biological buffers. Our goal is to explain the chemical principles behind these issues and provide robust, validated protocols to ensure experimental success.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues reported by users.
Question 1: Why is my this compound not dissolving in standard PBS at pH 7.4?
Answer: The primary reason for poor solubility in neutral buffers is the compound's chemical structure, specifically the carboxylic acid group (-COOH). For a carboxylic acid to dissolve in an aqueous solution, it must be deprotonated to its carboxylate salt form (-COO⁻), which is ionic and thus much more polar and water-soluble.
The solubility of this compound is highly pH-dependent.[1][2][3][4][5] At or below its acid dissociation constant (pKa), the compound exists predominantly in its neutral, protonated (-COOH) form. This neutral form is significantly less soluble in water due to the non-polar quinoxaline ring system. While the exact experimental pKa of this specific molecule is not widely published, we can estimate it to be in the range of 3.5-4.5, similar to other aromatic carboxylic acids. At a neutral pH of 7.4, while you are above the pKa, the equilibrium may not be sufficiently shifted to achieve full dissolution at higher concentrations, especially if the solid material is highly crystalline.
Question 2: What is the single most effective first step to solubilize this compound?
Answer: The most critical and effective step is pH modification .[6][7] You must ensure the pH of the solvent is high enough to fully deprotonate the carboxylic acid. A general rule of thumb is to adjust the pH to be at least 1.5 to 2 units above the compound's pKa. For this compound, aiming for a pH of 8.0 or higher in your initial stock solution is a robust starting point. This is typically achieved by adding a small amount of a strong base like sodium hydroxide (NaOH). This process converts the insoluble acid into its highly soluble sodium salt in situ.[8][9][10]
Diagram 1: pH-Dependent Ionization
Caption: Equilibrium between insoluble and soluble forms.
Question 3: I dissolved my compound in a basic solution, but it precipitated immediately when I diluted it into my final cell culture media or buffer. What went wrong?
Answer: This is a common and predictable issue related to buffering capacity and final pH . Your concentrated stock solution was at a high pH, keeping the compound soluble. However, your final buffer (e.g., PBS or cell culture medium) has its own buffering system designed to maintain a physiological pH (e.g., 7.4). When you added your small volume of high-pH stock to the much larger volume of buffer, the buffer's capacity overwhelmed the base in your stock, causing the pH of the final solution to drop back to ~7.4. This pH drop protonated your compound, causing it to precipitate out of the now supersaturated solution.
The key is to control the dilution process or ensure the final buffer has sufficient capacity at a slightly higher pH if the experiment allows.
Question 4: Can I use an organic co-solvent like DMSO to prepare my stock solution?
Answer: Yes, using a co-solvent is a valid alternative strategy.[6][7]
-
Pros: Dimethyl sulfoxide (DMSO) is an excellent solvent that can typically dissolve the compound to a high concentration (e.g., 10-50 mM) regardless of its protonation state.
-
Cons: The primary risk is that the compound can still precipitate upon dilution into your final aqueous buffer if its thermodynamic solubility limit is exceeded. This is often referred to as "crashing out." Additionally, high final concentrations of DMSO can be toxic to cells in culture (typically >0.5% v/v).
Best Practice: If using DMSO, make a highly concentrated stock and add it to your final buffer very slowly, drop-by-drop, while vigorously vortexing or stirring. This allows the molecules to disperse before they have a chance to aggregate and precipitate.
Question 5: My compound dissolves but then a precipitate appears hours later or after refrigeration. Why?
Answer: This indicates that you have created a supersaturated and thermodynamically unstable solution . While mechanical forces (like vortexing or heating) and temporary conditions (like high pH) can force more compound into solution than is normally stable (kinetic solubility), the molecules will eventually aggregate and precipitate to reach their true equilibrium (thermodynamic solubility).
To avoid this, always prepare fresh solutions, or if you must store them, filter the stock solution through a 0.22 µm filter after preparation to remove any microscopic nuclei that could encourage precipitation. Always visually inspect solutions for precipitation before use, especially after they have been stored.
Section 2: Validated Experimental Protocols
Follow these detailed protocols to reliably prepare solutions of this compound.
Diagram 2: Solubility Troubleshooting Workflow
Caption: Step-by-step guide to troubleshoot solubility.
Protocol 1: Aqueous Stock Preparation via pH Adjustment (10 mM Stock)
This is the preferred method for most biological applications as it avoids organic solvents.
-
Calculate Mass: Determine the mass of this compound needed for your desired volume and concentration.
-
Initial Suspension: Add the weighed compound to a sterile conical tube. For a 10 mM stock, add approximately 80% of the final desired volume of nuclease-free water. The compound will not dissolve at this stage.
-
Basification: While gently vortexing, add 1.0 N NaOH dropwise. Monitor the solution closely. Continue adding drops until all the solid material has completely dissolved.
-
pH Check (Optional but Recommended): Use a calibrated pH meter or pH paper to ensure the solution's pH is ≥ 8.0.
-
Final Volume Adjustment: Add nuclease-free water to reach the final desired volume.
-
Sterile Filtration: Filter the solution through a 0.22 µm syringe filter to sterilize and remove any potential micro-precipitates.
-
Storage: Aliquot and store at -20°C or -80°C. Before use, thaw and inspect for any precipitation.
Protocol 2: Co-Solvent Stock Preparation (50 mM Stock in DMSO)
Use this method when a very high stock concentration is required or when the aqueous method fails.
-
Weigh Compound: Accurately weigh the compound into a sterile, chemical-resistant tube (e.g., glass or polypropylene).
-
Add Co-Solvent: Add 100% sterile-filtered DMSO to the desired final concentration (e.g., for a 50 mM stock).
-
Dissolution: Vortex or sonicate briefly until the compound is fully dissolved. This should happen readily.
-
Dilution into Final Buffer (CRITICAL STEP):
-
Take your final aqueous buffer (e.g., cell culture media) and place it on a vortex mixer at a medium speed.
-
Using a pipette, add the required volume of the DMSO stock very slowly, drop by drop, into the vortexing buffer.
-
Ensure the final concentration of DMSO does not exceed a level toxic to your system (e.g., <0.5% v/v).
-
-
Final Use: Use the final diluted solution immediately, as it may be supersaturated and prone to precipitation over time.
Section 3: Technical Data Summary
Understanding the physicochemical properties of a compound is essential for troubleshooting. While experimental data for the exact target molecule is scarce, we can use data from a very close structural analog, 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid , to guide our approach.
| Property | Value (for analog CID 84211) | Implication for Solubility | Source |
| Molecular Formula | C₉H₆N₂O₄ | - | [11] |
| Molecular Weight | 206.15 g/mol | Essential for concentration calculations. | [11] |
| XLogP3 (Predicted) | -0.3 | A negative LogP suggests the compound is inherently more hydrophilic than lipophilic, but the rigid ring structure can still lead to poor solubility due to crystal lattice energy. | [11] |
| Key Functional Group | Carboxylic Acid | The dominant factor controlling pH-dependent solubility. | [11] |
References
- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 6. longdom.org [longdom.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid | C9H6N2O4 | CID 84211 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Tubulin Polymerization Assays with Quinoxaline Inhibitors
Welcome to the technical support center for tubulin polymerization assays. This guide is designed for researchers, scientists, and drug development professionals who are utilizing quinoxaline-based compounds as potential tubulin inhibitors. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this assay, ensuring the generation of robust and reproducible data.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: Why is there no polymerization signal in my positive control wells (e.g., tubulin with GTP and vehicle)?
A lack of polymerization in your control wells points to a fundamental issue with one of the core components of the assay.
Possible Causes and Solutions:
-
Inactive Tubulin: Tubulin is a sensitive protein that can lose its polymerization competency if not handled and stored correctly.[1]
-
Solution: Always store tubulin at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] Once thawed, use the tubulin within an hour and keep it on ice at all times. If you suspect the quality of your tubulin has been compromised, it's best to use a fresh vial. The presence of a lag phase in the polymerization curve of the control is a key indicator of high-quality tubulin.[2]
-
-
Degraded GTP: GTP is essential for tubulin polymerization as it binds to the β-tubulin subunit.[2]
-
Solution: Prepare fresh GTP solutions and store them in small aliquots at -20°C or -80°C.[2] Avoid multiple freeze-thaw cycles.
-
-
Suboptimal Temperature: Tubulin polymerization is a temperature-sensitive process, with the optimal temperature being 37°C.[2]
-
Incorrect Buffer Composition: The buffer system is critical for tubulin's intrinsic ability to polymerize.[2]
Question 2: My polymerization curves are highly variable between replicate wells. What could be the cause?
Inconsistent results between replicates can obscure the true effect of your quinoxaline inhibitor.
Possible Causes and Solutions:
-
Presence of Tubulin Aggregates: If tubulin has been stored improperly, it can form aggregates that act as "seeds," which can shorten or even eliminate the lag phase of polymerization, leading to inconsistent curve shapes.[2]
-
Solution: If you suspect aggregates have formed, centrifuge the tubulin solution at a high speed (e.g., ~140,000 x g for 10 minutes at 2-4°C) to remove them before use.[2]
-
-
Uneven Plate Temperature: Temperature gradients across the 96-well plate can lead to different polymerization rates in different wells.[2]
-
Solution: Pre-warm the plate in the instrument for at least 10 minutes before adding the tubulin solution.[2] It is also advisable to use the central wells of the plate to limit temperature variations that can occur near the edges.
-
-
Pipetting Errors and Air Bubbles: Inaccurate pipetting and the introduction of air bubbles are common sources of aberrant readings.
-
Solution: Use calibrated pipettes and be careful to avoid introducing air bubbles when adding reagents, especially the tubulin reaction mix.[3] Running duplicates or triplicates for each condition can help in identifying and eliminating experimental errors.
-
Question 3: My quinoxaline inhibitor shows no inhibitory effect, even at high concentrations. What should I investigate?
When a potential inhibitor shows no activity, it's important to systematically rule out potential experimental artifacts.
Possible Causes and Solutions:
-
Inhibitor Concentration is Too Low: The effective concentration of a tubulin inhibitor can vary.
-
Solution: It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., from 10 nM to 100 µM) to determine the IC50 value.[1]
-
-
High Tubulin Concentration: A high concentration of tubulin might mask the inhibitory effect of your compound.[1]
-
Solution: Ensure you are using a standard concentration of tubulin, typically in the range of 2-5 mg/mL.[2]
-
-
Compound Precipitation: Quinoxaline derivatives, like many small molecule inhibitors, can have limited aqueous solubility. If the compound precipitates out of solution, its effective concentration will be much lower than intended.
-
Solution: Visually inspect your compound dilutions for any signs of precipitation. You can also test for precipitation by measuring light scattering of a solution of your compound in the assay buffer at 37°C. If solubility is an issue, you may need to adjust the final DMSO concentration, but be mindful of its own effects on tubulin polymerization.
-
Question 4: I see an increase in signal (light scattering or fluorescence) with my quinoxaline inhibitor alone, without tubulin. What does this mean?
This is a critical observation that suggests your compound may be interfering with the assay method itself.
Possible Causes and Solutions:
-
Compound Precipitation/Aggregation: The quinoxaline inhibitor may be precipitating or forming aggregates at the concentration tested, which can scatter light and mimic a polymerization signal in a turbidity-based assay.
-
Solution: Run a control with your inhibitor in the assay buffer without tubulin. If you observe a signal, this indicates an artifact. You may need to lower the inhibitor concentration or find a more suitable solvent system.
-
-
Compound Autofluorescence: In fluorescence-based assays, the quinoxaline compound itself might be fluorescent at the excitation and emission wavelengths used.
-
Solution: Measure the fluorescence of your compound in the assay buffer. If it is autofluorescent, you may need to switch to a turbidity-based assay or find a fluorescent reporter with a different spectral profile.
-
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting common tubulin polymerization assay issues.
Frequently Asked Questions (FAQs)
What is the mechanism of action of quinoxaline tubulin inhibitors?
Quinoxaline derivatives that act as tubulin inhibitors typically function as microtubule-destabilizing agents.[5] They bind to tubulin, inhibiting its polymerization into microtubules.[5] This disruption of the microtubule network leads to an arrest of the cell cycle in the G2/M phase and can trigger apoptosis (programmed cell death).[5] Some quinoxaline compounds have been shown to bind to the colchicine binding site on β-tubulin.[6][7]
What are the differences between turbidity and fluorescence-based assays?
Both methods monitor the assembly of tubulin into microtubules over time, but they do so through different detection principles.[3][8][9]
| Feature | Turbidity (Light Scattering) Assay | Fluorescence-Based Assay |
| Principle | Measures the increase in light scattering at 340-350 nm as microtubules form.[3][4] | Measures the increase in fluorescence of a reporter dye (like DAPI) that preferentially binds to polymerized microtubules.[3][4] |
| Sensitivity | Generally less sensitive. | More sensitive, allowing for the use of lower tubulin concentrations.[3][10] |
| Throughput | Suitable for high-throughput screening. | Also well-suited for high-throughput screening, and often preferred due to higher sensitivity.[11] |
| Interference | Prone to interference from compound precipitation, which also scatters light. | Prone to interference from autofluorescent compounds. |
| Cost | Can be more cost-effective per assay if tubulin concentration is not a limiting factor. | Can be more economical overall as less of the expensive tubulin reagent is required per assay.[10] |
How should I handle DMSO as a solvent for my quinoxaline inhibitors?
Many small molecule inhibitors, including quinoxalines, have poor aqueous solubility and require a cosolvent like Dimethyl Sulfoxide (DMSO).[12][13] However, it is crucial to be aware that DMSO itself can promote tubulin assembly by lowering the critical concentration required for polymerization.[12][13][14]
-
Recommended Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 2%.[1]
-
Vehicle Control: It is essential to include a "vehicle-only" control in all experiments. This control should contain the same final concentration of DMSO as your inhibitor-treated wells.[13] This allows you to subtract any effect of the solvent from the effect of your compound.
How can I confirm that the change in signal is due to proper microtubule formation and not just tubulin precipitation?
Some compounds can cause non-specific precipitation of tubulin, which would lead to an increase in optical density without the formation of functional microtubules.
-
Cold Depolymerization: A key characteristic of bona fide microtubules is their sensitivity to cold. At the end of the polymerization assay, you can transfer the 96-well plate to ice for 20-30 minutes. If the signal (turbidity) decreases, it indicates that the microtubules have depolymerized, confirming that the initial signal was due to proper microtubule assembly. If the signal remains high, it suggests that the tubulin may have precipitated.
Visualizing the Mechanism of Tubulin Inhibition
Caption: Mechanism of action of quinoxaline tubulin polymerization inhibitors.
Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay
This protocol provides a general framework for assessing the effect of quinoxaline inhibitors on tubulin polymerization.[3][4]
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)[4]
-
GTP solution (10 mM stock)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Quinoxaline inhibitor stock solution (in 100% DMSO)
-
Control compounds: Nocodazole (inhibitor), Paclitaxel (enhancer)
-
Black, 96-well, half-area plates
-
Temperature-controlled microplate reader with fluorescence capabilities
Procedure:
-
Reagent Preparation (on ice):
-
Prepare the Tubulin Reaction Mix: In an ice-cold microfuge tube, combine General Tubulin Buffer, 1 mM GTP, 10-15% glycerol, and the fluorescent reporter (as per manufacturer's instructions).[3][4]
-
Reconstitute tubulin with the ice-cold Tubulin Reaction Mix to a final concentration of 2-4 mg/mL.[3] Mix gently and keep on ice.
-
Prepare serial dilutions of your quinoxaline inhibitor and control compounds in Tubulin Reaction Mix. Ensure the final DMSO concentration is consistent across all wells and does not exceed 2%.[1]
-
-
Assay Plate Setup (on ice):
-
Add 5 µL of the 10x concentrated test compound, positive controls, or vehicle control to the appropriate wells of the pre-chilled 96-well plate.[3]
-
To initiate the polymerization reaction, carefully add 45 µL of the ice-cold tubulin solution to each well, avoiding air bubbles. The final volume in each well will be 50 µL.[3]
-
-
Data Acquisition:
-
Immediately place the plate in the microplate reader, pre-warmed to 37°C.
-
Measure fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) every 30-60 seconds for at least 60 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to visualize the polymerization curves.
-
From these curves, you can determine key parameters such as the lag time, the maximum polymerization rate (Vmax), and the final polymer mass (plateau).
-
Calculate the percent inhibition for each quinoxaline concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 11. maxanim.com [maxanim.com]
- 12. Promotion of Tubulin Assembly by Poorly Soluble Taxol Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Quinoxaline Derivative Synthesis
Welcome to the technical support center for the synthesis of quinoxaline derivatives. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds.
The Core Reaction: A Mechanistic Overview
The most fundamental and widely used method for synthesizing quinoxalines is the condensation reaction between an aryl-1,2-diamine (like o-phenylenediamine) and a 1,2-dicarbonyl compound.[1][2][3][4] This reaction is valued for its straightforwardness and the accessibility of its starting materials.[2] The general mechanism involves the initial formation of an amino-1,2-diol intermediate, which then undergoes dehydration to form the stable aromatic quinoxaline ring.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of Tetrahydroquinoxaline (THQ) Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrahydroquinoxaline (THQ) compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of poor cell permeability often encountered with this important class of molecules. Our goal is to equip you with the knowledge and practical strategies to diagnose and overcome permeability issues in your experiments, ultimately accelerating your research and development efforts.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions researchers face when dealing with the cell permeability of THQ compounds.
Q1: Why do my tetrahydroquinoxaline compounds exhibit poor cell permeability?
A1: The cell permeability of a compound is a multifactorial issue. For tetrahydroquinoxaline (THQ) derivatives, poor permeability often stems from a combination of their inherent physicochemical properties.[1][2] Key contributing factors can include:
-
High Polar Surface Area (PSA): The presence of nitrogen and potentially other heteroatoms in the THQ scaffold can lead to a high PSA, which hinders passive diffusion across the lipophilic cell membrane.
-
Hydrogen Bonding Capacity: The ability of the THQ core to form multiple hydrogen bonds with the aqueous environment can make it energetically unfavorable to partition into the lipid bilayer of the cell membrane.[3][4]
-
Low Lipophilicity: While counterintuitive, an optimal balance of lipophilicity is crucial. Compounds that are too polar (hydrophilic) will not readily enter the lipid membrane.
-
Molecular Weight and Size: Larger THQ derivatives may face steric hindrance, making it more difficult for them to passively diffuse across the cell membrane.[5]
-
Efflux Pump Recognition: THQ compounds can be recognized as substrates by efflux pumps, such as P-glycoprotein (P-gp), which actively transport them out of the cell, reducing intracellular concentration.[6][7][8]
Q2: What are the first steps to diagnose a permeability problem with my new THQ analog?
A2: A systematic approach is key. Start with simple, high-throughput assays to get an initial assessment of permeability.
-
In Silico Modeling: Before synthesis, use computational tools to predict physicochemical properties like cLogP, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. This can provide early warnings of potential permeability issues.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cost-effective, high-throughput in vitro assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[9] It's a good first screen to assess passive permeability without the complication of cellular transporters.
-
Aqueous Solubility Assessment: Poor solubility can be mistaken for poor permeability. Ensure your compound is sufficiently soluble in the assay buffer to get a reliable permeability reading.
Q3: My THQ compound has excellent target engagement in biochemical assays but is inactive in cell-based assays. Is this likely a permeability issue?
A3: This is a classic indicator of poor cell permeability. If a compound is potent against its isolated target (e.g., an enzyme or receptor) but shows no or significantly reduced activity in a whole-cell context, it's highly probable that the compound is not reaching its intracellular target at a sufficient concentration. Other possibilities to consider are rapid metabolism or efflux, which can be investigated with more advanced assays.
Troubleshooting Guides
This section provides detailed guidance on how to address specific experimental challenges related to the poor cell permeability of THQ compounds.
Scenario 1: My THQ compound shows low permeability in the PAMPA assay.
This suggests an issue with passive diffusion. Here’s a workflow to address this:
Troubleshooting Workflow for Low PAMPA Permeability
Caption: Workflow for addressing low passive permeability.
Detailed Steps & Explanations:
-
Analyze Physicochemical Properties:
-
Lipophilicity (LogP/LogD): If your compound is too polar (low LogP), it will have poor partitioning into the lipid membrane.
-
Polar Surface Area (PSA): A high PSA is often correlated with poor permeability.
-
Hydrogen Bonding: A high number of hydrogen bond donors and acceptors increases the energy required for desolvation to enter the cell membrane.[3][4]
-
-
Medicinal Chemistry Optimization Strategies:
-
Increase Lipophilicity: Systematically add small, non-polar functional groups (e.g., methyl, ethyl, or halogen atoms) to the THQ scaffold to increase its lipophilicity. Be mindful that excessive lipophilicity can lead to poor solubility and increased metabolic instability.[10]
-
Reduce Polar Surface Area (PSA):
-
Masking Polar Groups: Replace polar functional groups with less polar bioisosteres. For example, a carboxylic acid could be replaced with a tetrazole.
-
Intramolecular Hydrogen Bonding: Introduce functional groups that can form intramolecular hydrogen bonds. This can "hide" the polar nature of the groups, reducing their interaction with water and making the compound more "membrane-like."[11][12]
-
-
-
Synthesize and Re-evaluate: Synthesize a focused library of analogs based on these strategies and re-test them in the PAMPA assay to establish a structure-permeability relationship.
Scenario 2: My THQ compound has moderate PAMPA permeability but still shows low activity in cell-based assays.
This scenario suggests that while passive diffusion may be acceptable, other cellular factors are limiting its intracellular concentration. The primary suspect is often active efflux by transporters like P-glycoprotein (P-gp).
Troubleshooting Workflow for Suspected Efflux
Caption: Workflow for investigating and overcoming active efflux.
Detailed Steps & Explanations:
-
Caco-2 Bidirectional Assay: This is the gold standard for assessing both passive permeability and active transport.[13][14] This assay uses a monolayer of Caco-2 cells, which express efflux transporters like P-gp. The permeability of your compound is measured in two directions: from the apical (top) to the basolateral (bottom) side (A-to-B) and from the basolateral to the apical side (B-to-A).
-
Calculate the Efflux Ratio (ER): The ER is the ratio of the apparent permeability (Papp) in the B-to-A direction to the Papp in the A-to-B direction.
-
ER > 2: An efflux ratio greater than 2 is a strong indication that your compound is a substrate of an efflux pump.[14]
-
ER < 2: Efflux is less likely to be the primary issue. In this case, consider other factors like intracellular metabolism or target accessibility.
-
-
Strategies to Overcome Efflux:
-
Medicinal Chemistry Approaches:
-
Modify Structure: Make subtle structural modifications to your THQ compound to disrupt its recognition by the efflux transporter. This can involve altering stereochemistry, adding bulky groups, or changing the hydrogen bonding pattern.
-
Prodrug Approach: A prodrug is an inactive form of a drug that is metabolized into the active form in the body.[15][16][17] Designing a prodrug of your THQ compound can alter its properties to bypass efflux pumps, after which it is converted to the active compound inside the cell.[18][19]
-
-
Formulation Strategies:
-
Use of Excipients: Co-administering your THQ compound with excipients that inhibit efflux pumps can increase its intracellular concentration.[20][21][22]
-
Lipid-based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance absorption and bypass efflux mechanisms.[23][24]
-
-
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of THQ compounds in a high-throughput manner.
Materials:
-
96-well filter plate (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plate (matching the filter plate)
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and control compounds (high and low permeability)
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Filter Plate: Carefully pipette 5 µL of the phospholipid solution onto the membrane of each well of the 96-well filter plate. Allow the solvent to evaporate for at least 5 minutes.
-
Prepare Donor Solutions: Dissolve test and control compounds in a suitable solvent (e.g., DMSO) and then dilute with PBS (pH 7.4) to the final desired concentration (typically 10-100 µM). The final DMSO concentration should be kept low (<1%) to avoid disrupting the lipid membrane.
-
Start the Assay: Add 150 µL of the donor solution to each well of the coated filter plate.
-
Assemble the PAMPA Sandwich: Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filter plate is in contact with the buffer in the acceptor plate.
-
Incubation: Incubate the plate assembly on a plate shaker at room temperature for a defined period (e.g., 4-18 hours).
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Apparent Permeability (Papp): Use the following equation to calculate the apparent permeability coefficient:
Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - (CA / Cequilibrium))
Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
Area = Area of the membrane
-
Time = Incubation time
-
CA = Concentration in the acceptor well
-
Cequilibrium = (VD * CD(initial)) / (VD + VA)
-
CD(initial) = Initial concentration in the donor well
-
Data Interpretation:
| Papp (x 10⁻⁶ cm/s) | Permeability Classification |
| < 1 | Low |
| 1 - 10 | Moderate |
| > 10 | High |
Protocol 2: Caco-2 Bidirectional Permeability Assay
Objective: To determine the passive permeability and active efflux of THQ compounds.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12-well or 24-well)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4 (for the basolateral side) and MES, pH 6.5 (for the apical side)
-
Test compounds and control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and digoxin for P-gp substrate)
-
Lucifer yellow for monolayer integrity check
-
Transepithelial electrical resistance (TEER) meter
-
LC-MS/MS for sample analysis
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture the cells for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Check:
-
TEER Measurement: Measure the TEER of the cell monolayers. Values should be >250 Ω·cm² to indicate a well-formed monolayer.[14]
-
Lucifer Yellow Permeability: Assess the permeability of the paracellular marker Lucifer yellow. The Papp for Lucifer yellow should be low (<1 x 10⁻⁶ cm/s).
-
-
Prepare Transport Buffer: Prepare apical (pH 6.5) and basolateral (pH 7.4) transport buffers.
-
Prepare Dosing Solutions: Dissolve test and control compounds in the appropriate transport buffer.
-
Transport Experiment (A-to-B):
-
Wash the cell monolayers with the corresponding transport buffers.
-
Add the dosing solution containing the test compound to the apical side and fresh transport buffer to the basolateral side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh buffer.
-
-
Transport Experiment (B-to-A):
-
Wash the cell monolayers.
-
Add the dosing solution to the basolateral side and fresh transport buffer to the apical side.
-
Incubate and take samples from the apical side at the same time points.
-
-
Sample Analysis: Analyze the concentration of the compound in all samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp for both A-to-B and B-to-A directions.
-
Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B).
-
Data Interpretation:
| Parameter | Value | Interpretation |
| Papp (A-to-B) (x 10⁻⁶ cm/s) | < 1 | Low Permeability |
| 1 - 10 | Moderate Permeability | |
| > 10 | High Permeability | |
| Efflux Ratio (ER) | < 2 | No significant efflux |
| > 2 | Potential efflux substrate |
Summary of Strategies to Improve THQ Permeability
| Strategy | Approach | Rationale | Key Considerations |
| Medicinal Chemistry | Increase Lipophilicity | Enhance partitioning into the lipid membrane. | Avoid excessive lipophilicity (poor solubility, high metabolism). |
| Reduce PSA / H-bonds | Lower the energy barrier for desolvation. | Maintain target affinity. | |
| Intramolecular H-bonding | Mask polar groups to increase "chameleon-like" properties. | Requires specific structural features. | |
| Prodrugs | Mask polar groups and/or utilize active uptake transporters. | Requires efficient in vivo conversion to the active drug.[15][16][17] | |
| Formulation | Lipid-Based Systems (e.g., SEDDS) | Improve solubility and enhance absorption via the lymphatic system.[23][24] | Complex formulation development. |
| Use of Permeation Enhancers | Temporarily disrupt tight junctions or fluidize the cell membrane. | Potential for toxicity. | |
| Nanoparticle Delivery | Encapsulate the drug to protect it and facilitate uptake. | Manufacturing complexity and cost. |
By employing a systematic approach of diagnostics, medicinal chemistry optimization, and appropriate formulation strategies, the challenge of poor cell permeability in tetrahydroquinoxaline compounds can be effectively overcome, unlocking their full therapeutic potential.
References
- 1. revista.iq.unesp.br [revista.iq.unesp.br]
- 2. Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Trends in Molecular Properties, Bioavailability, and Permeability across the Bayer Compound Collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular determinant deciphering of MIC-guided RND efflux substrates in E. coli [frontiersin.org]
- 7. Mechanistic Duality of Bacterial Efflux Substrates and Inhibitors: Example of Simple Substituted Cinnamoyl and Naphthyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multidrug Efflux Pumps and the Two-Faced Janus of Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of intramolecular hydrogen bonds on lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. The Prodrug Approach: A Successful Tool for Improving Drug Solubility [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability | Semantic Scholar [semanticscholar.org]
- 19. Prodrugs with Improved Lipophilicity and Permeability [ebrary.net]
- 20. researchgate.net [researchgate.net]
- 21. upm-inc.com [upm-inc.com]
- 22. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. japsonline.com [japsonline.com]
Technical Support Center: Interpreting Complex NMR Spectra of 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic Acid Derivatives
Welcome to the technical support center for the analysis of 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the nuanced NMR spectra of these molecules. The inherent structural features of this scaffold, including a chiral center, a flexible heterocyclic ring, and ionizable groups, often lead to complex and hard-to-interpret spectra. This resource provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common issues and answer frequently asked questions.
Troubleshooting Guide: Tackling Specific Spectral Challenges
This section addresses specific, common problems encountered during the NMR analysis of this compound derivatives.
Question 1: Why do the methylene protons (at C2 and C3) in my ¹H NMR spectrum appear as complex multiplets instead of simple triplets or quartets?
Answer:
The complexity of the methylene proton signals in the tetrahydroquinoxaline ring arises primarily from two phenomena: diastereotopicity and conformational exchange .
-
Diastereotopicity: The presence of a chiral center, often at C2 or C3 depending on the substitution, renders the two protons on an adjacent methylene group chemically non-equivalent.[1] These protons are termed "diastereotopic" because replacing each one with a hypothetical group would create a pair of diastereomers.[2][3] As a result, they have different chemical shifts and will couple to each other, a phenomenon known as geminal coupling.[4] Furthermore, they will each couple differently to the protons on the neighboring carbon, leading to complex multiplet patterns that are often difficult to decipher at first glance.[1][5]
-
Conformational Exchange: The tetrahydroquinoxaline ring is not planar and can exist in multiple conformations that are often in rapid equilibrium at room temperature.[6][7] This "ring-flipping" can average the chemical environments of the axial and equatorial protons, leading to broadened signals or complex, averaged coupling constants.[8][9] The rate of this exchange is temperature-dependent.
Troubleshooting Protocol:
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures is a powerful tool to distinguish between diastereotopicity and conformational exchange.
-
Cooling: As you lower the temperature, the rate of conformational exchange slows down. If the complexity is due to exchange, you will observe the broad signals resolving into sharper, distinct multiplets for the individual conformers.
-
Heating: Conversely, heating the sample will increase the rate of exchange, potentially causing the complex multiplets to coalesce into a simpler, time-averaged pattern.
-
-
2D NMR Spectroscopy: Two-dimensional NMR experiments are indispensable for unraveling complex spin systems.
-
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, helping you trace the connectivity within the spin system of the heterocyclic ring.[10][11]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal to the carbon it is directly attached to. This is particularly useful for confirming that two complex proton signals indeed belong to the same CH₂ group.[4][11]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, which can help in assigning the quaternary carbons and confirming the overall structure.[10][12]
-
Question 2: The signals for my aromatic protons are broad and poorly resolved. What could be the cause?
Answer:
Broad aromatic signals in this compound derivatives can be attributed to several factors, often acting in concert.
-
Intermediate Conformational Exchange: As mentioned previously, the conformational flexibility of the tetrahydro-ring can influence the electronic environment of the attached benzene ring. If the rate of this exchange is on the same timescale as the NMR experiment, it can lead to significant line broadening.[8]
-
pH and Protonation State: The presence of both a basic amine and an acidic carboxylic acid group makes the molecule sensitive to pH.[13] Changes in pH can alter the protonation state of these functional groups, which in turn affects the electron density of the aromatic ring and the chemical shifts of the aromatic protons.[14][15] If your sample has a pH that is close to the pKa of either the amine or the carboxylic acid, you may observe exchange broadening.
-
Solvent Effects and Aggregation: These molecules can form intermolecular hydrogen bonds, leading to aggregation. This is particularly prevalent in non-polar solvents.[16] Aggregation can restrict molecular tumbling, leading to broader lines. The choice of solvent can also influence the conformation and electronic environment.[17][18]
Troubleshooting Protocol:
-
Solvent and pH Adjustment:
-
Switch to a more polar, hydrogen-bond-accepting solvent like DMSO-d₆, which can help break up aggregates. DMSO-d₆ is also known to slow down the exchange of labile protons, often resulting in sharper signals for NH and OH protons.[19]
-
Ensure consistent and controlled pH of your NMR sample, especially when comparing different samples. Small additions of DCl or NaOD can be used to shift the equilibrium to a fully protonated or deprotonated state, which may result in sharper signals.
-
-
Variable Temperature (VT) NMR: As with the aliphatic protons, acquiring spectra at different temperatures can help determine if conformational exchange is the cause of the broadening.
-
Dilution Study: Acquire spectra at different concentrations. If aggregation is the issue, you should observe sharper signals upon dilution.
Question 3: I am struggling to assign the quaternary carbons in my ¹³C NMR spectrum, especially the ones in the aromatic region.
Answer:
Assigning quaternary carbons can be challenging due to the absence of directly attached protons and their typically longer relaxation times, which can result in lower signal intensity.
Troubleshooting Protocol:
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for assigning quaternary carbons. Look for correlations from well-assigned protons to the quaternary carbons. For example, the aromatic protons will show correlations to the quaternary carbons within the benzene ring over two and three bonds.[10][12]
-
Adjusting Acquisition Parameters: To improve the signal-to-noise ratio of quaternary carbons, you can increase the relaxation delay (d1) in your ¹³C NMR experiment. This allows more time for the quaternary carbons to fully relax between pulses, leading to stronger signals.
-
Comparison with Known Derivatives: If available, comparing the chemical shifts with those of similar, published quinoxaline derivatives can provide valuable clues for assignment.[20]
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the NMR spectroscopy of this compound derivatives.
What are the typical chemical shift ranges for the core protons and carbons of the this compound scaffold?
Answer:
While the exact chemical shifts will depend on the specific substitution pattern, solvent, and pH, the following table provides a general guide.
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| C2-H | 3.0 - 4.5 | 40 - 55 | Highly dependent on substitution and conformation. Can be diastereotopic. |
| C3-H | 2.8 - 4.0 | 40 - 55 | Highly dependent on substitution and conformation. Can be diastereotopic. |
| Aromatic-H | 6.5 - 8.0 | 110 - 150 | Substitution pattern significantly influences shifts. |
| N-H | 3.5 - 6.0 (can be broader) | - | Chemical shift and sharpness are highly dependent on solvent and proton exchange. |
| COOH-H | 10.0 - 13.0 (often broad) | 165 - 180 | Signal may be absent in protic solvents like D₂O due to exchange.[21] |
How does the choice of NMR solvent affect the spectrum?
Answer:
The choice of solvent can have a profound impact on the NMR spectrum of these molecules.[18]
-
Protic Solvents (e.g., D₂O, CD₃OD): In these solvents, the labile protons of the N-H and COOH groups will exchange with the deuterium of the solvent, causing their signals to disappear from the ¹H NMR spectrum.[19][21] This can be a useful diagnostic tool to identify these protons. The pH of the solution will also significantly affect the chemical shifts of nearby protons.[14][15]
-
Aprotic Polar Solvents (e.g., DMSO-d₆, Acetonitrile-d₃): These solvents are often a good choice as they can dissolve a wide range of derivatives and minimize intermolecular hydrogen bonding that can lead to aggregation.[19] In DMSO-d₆, the exchange of N-H and COOH protons is often slower, resulting in sharper, observable signals.
-
Aprotic Non-polar Solvents (e.g., CDCl₃, Benzene-d₆): In these solvents, intermolecular hydrogen bonding and aggregation are more likely, which can lead to broad lines.[16] The conformation of the flexible ring may also be different compared to polar solvents.
My compound has poor solubility. What can I do to obtain a good quality NMR spectrum?
Answer:
Poor solubility is a common issue that can lead to low signal-to-noise in your NMR spectrum.
Troubleshooting Protocol:
-
Solvent Screening: Test the solubility of your compound in a range of deuterated solvents to find the one that provides the best solubility. A small amount of a co-solvent, such as a few drops of DMSO-d₆ in CDCl₃, can sometimes improve solubility.
-
Increase the Number of Scans: For your ¹H NMR, increasing the number of scans will improve the signal-to-noise ratio. For ¹³C NMR, which is inherently less sensitive, a longer acquisition time (overnight) may be necessary.
-
Use a Higher Field Spectrometer: Higher field NMR spectrometers provide better sensitivity and resolution, which can be crucial for analyzing samples with low concentrations.
-
Salt Formation: If your compound has a free carboxylic acid or amine, converting it to a more soluble salt (e.g., a hydrochloride salt for the amine or a sodium salt for the carboxylic acid) can sometimes improve solubility in polar solvents like D₂O or DMSO-d₆. Be aware that this will change the chemical shifts.
Visualizations and Workflows
Logical Workflow for Troubleshooting Complex Spectra
Caption: A logical workflow for troubleshooting common issues in the NMR spectra of this compound derivatives.
Key 2D NMR Correlations for Structure Elucidation
Caption: A diagram illustrating key COSY, HSQC, and HMBC correlations for the this compound scaffold.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Homotopic Enantiotopic Diastereotopic and Heterotopic - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Elucidating the mechanisms underlying protein conformational switching using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterizing Fast Conformational Exchange of Aromatic Rings Using Residual Dipolar Couplings: Distinguishing Jumplike Flips from Other Exchange Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. mr.copernicus.org [mr.copernicus.org]
- 10. youtube.com [youtube.com]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 12. scispace.com [scispace.com]
- 13. A pH-enhanced resolution in benchtop NMR spectroscopy - Analyst (RSC Publishing) DOI:10.1039/D3AN02000B [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure–NMR chemical shift relationships for novel functionalized derivatives of quinoxalines | Semantic Scholar [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 21. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
Technical Support Center: Stabilizing 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic Acid in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the degradation of 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid in solution. Our focus is on providing practical, evidence-based solutions to ensure the integrity and reproducibility of your experiments.
Understanding the Instability of this compound
This compound is a valuable heterocyclic building block in pharmaceutical research.[1] However, its tetrahydroquinoxaline core is susceptible to degradation, primarily through oxidation, which can compromise experimental results. The primary degradation pathways include:
-
Photodegradation: Quinoxaline derivatives can be sensitive to light, particularly in solution.[4][5] Exposure to UV and even ambient light can induce photochemical reactions, leading to the breakdown of the molecule.
-
Thermal Degradation: At elevated temperatures, 1,2,3,4-tetrahydroquinoxalines can undergo thermal decomposition. They can act as hydrogen donors, leading to their conversion to the more stable aromatic quinoxaline.[6][7][8]
-
pH-Dependent Degradation: The stability of the molecule can be influenced by the pH of the solution. Both highly acidic and alkaline conditions can potentially catalyze hydrolysis or accelerate oxidation.[1][9][10]
This guide will provide you with the necessary protocols and rationale to mitigate these degradation pathways.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning yellow/brown. What is causing this?
A: Discoloration is a common indicator of degradation, specifically oxidation. The formation of the aromatic quinoxaline product and potentially other colored byproducts is likely occurring. This is often accelerated by exposure to air (oxygen) and light.
Q2: I'm seeing a loss of potency and inconsistent results in my biological assays. Could this be a stability issue?
A: Absolutely. The degradation of your compound means you have a lower concentration of the active molecule than intended, leading to a perceived loss of potency. Degradation products can also interfere with your assay, causing variability in your results.
Q3: What is the single most important factor to control to prevent degradation?
A: While all factors are important, minimizing exposure to oxygen is often the most critical step for tetrahydroquinoxaline derivatives. This is because oxidation is a primary and often rapid degradation pathway.
Q4: Can I prepare a stock solution and store it for an extended period?
A: It is highly recommended to prepare fresh solutions immediately before use. If storage is unavoidable, it should be for the shortest possible duration, under an inert atmosphere, protected from light, and at low temperatures (-20°C or -80°C). Always validate the stability of your stored stock solutions before use in critical experiments.
Troubleshooting Guide: Preventing Degradation in Solution
This section provides a problem-and-solution framework to address common challenges encountered during the handling of this compound solutions.
| Symptom | Potential Cause(s) | Troubleshooting & Optimization Steps |
| Solution Discoloration (Yellowing/Browning) | Oxidation due to dissolved oxygen. | Prepare solutions using degassed solvents. Work under an inert atmosphere (e.g., nitrogen or argon). Store solutions in amber vials to protect from light. |
| Precipitation in Aqueous Buffer | Poor solubility; pH-dependent solubility changes. | Prepare a high-concentration stock in an organic solvent (e.g., DMSO). Optimize the dilution protocol by adding the stock solution to the buffer in a stepwise manner with vortexing.[11] Ensure the final concentration is below the aqueous solubility limit. |
| Inconsistent Assay Results | Compound degradation; formation of interfering byproducts. | Prepare fresh solutions for each experiment. If using stored solutions, perform a quality control check (e.g., by HPLC) to confirm purity and concentration before use. |
| Loss of Compound Over Time (Confirmed by HPLC) | Oxidation, photodegradation, or thermal degradation. | Implement a multi-pronged stability strategy: use degassed solvents, protect from light, control temperature, and consider the use of antioxidants. |
Experimental Protocols for Enhanced Stability
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol details the steps for preparing a stock solution of this compound with minimized risk of degradation.
Materials:
-
This compound (solid)
-
Anhydrous, HPLC-grade Dimethyl Sulfoxide (DMSO)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or vial with a septum-sealed cap[12]
-
Amber glass vials for storage
Procedure:
-
Inert Atmosphere: Purge a Schlenk flask or vial containing the solid compound with a gentle stream of inert gas for 5-10 minutes to displace any air.
-
Solvent Degassing: Degas the DMSO by sparging with an inert gas for 15-20 minutes or by using the freeze-pump-thaw method for highly sensitive applications.[13][14]
-
Dissolution: Under a positive pressure of inert gas, add the degassed DMSO to the solid compound to achieve the desired concentration (e.g., 10 mM).
-
Mixing: Gently swirl or sonicate the vial until the compound is fully dissolved. Avoid vigorous vortexing which can introduce air.
-
Aliquoting and Storage: If the solution is not for immediate use, aliquot it into amber glass vials under an inert atmosphere. Seal the vials tightly with septum caps.
-
Storage Conditions: Store the aliquots at -20°C or -80°C. For short-term storage (less than 24 hours), 2-8°C may be acceptable, but this should be validated.
Protocol 2: Working with Aqueous Solutions
This protocol outlines best practices for diluting the stock solution into aqueous buffers for experiments.
Materials:
-
Stabilized stock solution (from Protocol 1)
-
Degassed aqueous buffer (see "Choosing a Buffer System" below)
-
Inert gas supply
Procedure:
-
Buffer Preparation: Prepare your desired aqueous buffer. It is crucial to degas the buffer by sparging with an inert gas for at least 30 minutes to remove dissolved oxygen.[13]
-
Inert Environment: Perform the dilution in a glove box or under a constant, gentle stream of inert gas.
-
Dilution: Add the required volume of the stock solution to the degassed aqueous buffer. Pipette the stock solution directly into the buffer with gentle mixing.
-
Immediate Use: Use the freshly prepared aqueous solution immediately to minimize its exposure to any residual oxygen and to prevent potential stability issues in the aqueous environment.
Protocol 3: Monitoring Compound Stability by HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the parent compound and detecting any degradation products.[6]
Recommended HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).[15][16]
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where the parent compound has maximum absorbance (e.g., 254 nm).
-
Column Temperature: 30°C
Procedure:
-
Sample Preparation: Prepare a sample of your solution at a known concentration.
-
Analysis: Inject the sample onto the HPLC system.
-
Data Interpretation: Monitor the peak area of the parent compound over time. A decrease in the peak area indicates degradation. Look for the appearance of new peaks, which correspond to degradation products.
Key Stabilization Strategies: A Deeper Dive
Controlling the Chemical Environment
-
Solvent Choice and Purity: Always use high-purity, anhydrous solvents. For stock solutions, DMSO is a common choice due to its good solvating power.
-
Degassing Solvents: Dissolved oxygen is a major contributor to oxidative degradation.[17] Employing solvent degassing techniques is a critical preventative measure. Common methods include:
-
Inert Gas Sparging: Bubbling an inert gas like nitrogen or argon through the solvent.[13]
-
Freeze-Pump-Thaw: This is a more rigorous method for highly oxygen-sensitive experiments and involves freezing the solvent, applying a vacuum to remove gases, and then thawing under an inert atmosphere.[12][14]
-
-
Working Under an Inert Atmosphere: Handling the solid compound and its solutions in a glove box or under a continuous flow of nitrogen or argon minimizes exposure to atmospheric oxygen.[2]
The Role of pH and Buffer Systems
The stability of this compound can be pH-dependent. It is advisable to maintain the pH of aqueous solutions within a stable range, typically near neutral.
-
Recommended Buffer Systems:
-
Buffers to Avoid: The reactivity of certain buffers with your compound should be considered. It is generally best to use a buffer system that is known to be relatively inert.
The Use of Antioxidants
For applications where stringent deoxygenation is not feasible, the addition of an antioxidant to the solution can be beneficial. Antioxidants work by scavenging free radicals that can initiate oxidative degradation.[20][21]
-
Potential Antioxidants:
-
Butylated Hydroxytoluene (BHT): A common synthetic antioxidant.
-
Ascorbic Acid (Vitamin C): A natural water-soluble antioxidant.
-
-
Considerations: The choice of antioxidant and its concentration must be compatible with your experimental system and not interfere with your assays. Preliminary compatibility and interference tests are recommended.
Protection from Light and Heat
-
Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[2]
-
Temperature Control: Store stock solutions at low temperatures (-20°C or -80°C) to slow down the rate of all chemical degradation processes. Avoid repeated freeze-thaw cycles.
Visualizing the Degradation and Prevention Workflow
The following diagrams illustrate the primary degradation pathway and the recommended workflow for preparing a stable solution.
Caption: Primary degradation pathway of this compound.
Caption: Recommended workflow for preparing a stable solution.
By implementing these best practices and troubleshooting strategies, you can significantly improve the stability of your this compound solutions, leading to more reliable and reproducible experimental outcomes.
References
- 1. omicsonline.org [omicsonline.org]
- 2. ossila.com [ossila.com]
- 3. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]
- 4. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US12480148B2 - Method for preparing (s)-1,2,3,4-tetrahydroisoquinoline-1 carboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 14. How To [chem.rochester.edu]
- 15. Separation of 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. manatee.wateratlas.usf.edu [manatee.wateratlas.usf.edu]
- 18. Buffers for Biochemical Reactions [worldwide.promega.com]
- 19. pH值調節與緩衝劑 [sigmaaldrich.com]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating the Nuances of Quinoxaline-Based Inhibitors
Welcome to the technical support center for quinoxaline-based inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on addressing the common challenge of off-target effects. Quinoxaline derivatives are a significant class of kinase inhibitors, demonstrating therapeutic potential in areas like oncology.[1][2][3][4] However, their efficacy can be compromised by unintended interactions with other kinases, a consequence of the highly conserved ATP-binding site across the kinome.[5][6]
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, understand, and mitigate off-target effects, ensuring the integrity and accuracy of your research.
Part 1: Frequently Asked Questions (FAQs)
Here, we address common questions that arise when working with quinoxaline-based kinase inhibitors.
Q1: What are the primary reasons for off-target effects with quinoxaline-based inhibitors?
A1: Off-target effects are unintended interactions of a drug with proteins other than its primary target.[6] For quinoxaline-based inhibitors, which often target the ATP-binding pocket of kinases, off-target binding is a significant concern due to the structural similarity of this pocket across the human kinome.[5][6] This can lead to the modulation of other signaling pathways, resulting in cellular toxicity, misleading experimental outcomes, and potential adverse effects in a clinical setting.[6] The quinoxaline scaffold itself is versatile and can interact with various kinases, contributing to this phenomenon.[1][4]
Q2: I'm observing a cellular phenotype that isn't consistent with the known function of the primary target kinase. Could this be an off-target effect?
A2: Yes, this is a strong indication of potential off-target activity. Unanticipated cellular responses often suggest the inhibition of other signaling pathways.[6] To investigate this, a multi-pronged approach is recommended, including kinome-wide selectivity profiling to identify other potential targets and pathway analysis using techniques like Western blotting to examine the activation state of key proteins in related signaling pathways.[6]
Q3: My inhibitor shows high potency in a biochemical assay but is significantly less effective in my cell-based experiments. What could be the cause?
A3: This discrepancy is a common challenge. Several factors can contribute to this difference:
-
Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.
-
High Intracellular ATP Concentration: The high concentration of ATP within cells (millimolar range) can outcompete ATP-competitive inhibitors, reducing their apparent potency compared to biochemical assays where ATP concentrations can be controlled and are often lower.[7]
-
Drug Efflux Pumps: The inhibitor may be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
Inhibitor Metabolism: The compound may be metabolized into a less active form within the cell.[8]
Q4: How can I distinguish between on-target and off-target-induced cytotoxicity?
A4: This is a critical question in drug development. Several experimental strategies can help you differentiate between these two possibilities:
-
Rescue Experiments: If the cytotoxicity is on-target, it should be possible to "rescue" the cells by overexpressing a form of the target kinase that is resistant to the inhibitor.[8]
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the primary target kinase. If the inhibitor's cytotoxic effect is diminished or absent in these cells, it is likely an on-target effect.
Part 2: Troubleshooting Guides
This section provides systematic approaches to troubleshoot common issues encountered during experiments with quinoxaline-based inhibitors.
Issue 1: Unexpected or Inconsistent Phenotypic Results
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[6] 2. Test inhibitors with different chemical scaffolds targeting the same primary kinase.[6] | 1. Identification of unintended kinase targets. 2. Confirmation of on-target vs. off-target phenotype. |
| Activation of compensatory signaling pathways | 1. Use Western blotting to probe for the activation of known compensatory pathways.[6] 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | A clearer understanding of the cellular response and more consistent results.[6] |
| Cell line-specific effects | 1. Test your inhibitor in multiple cell lines to see if the unexpected effects are consistent.[6] | Distinguishes between general off-target effects and those specific to a particular cellular context.[6] |
Issue 2: High Levels of Cytotoxicity at Effective Concentrations
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[9] 2. If cytotoxicity persists with structurally different inhibitors targeting the same kinase, it may be an on-target effect.[6] | Identification of unintended kinase targets that may be responsible for cytotoxicity. |
| Inappropriate dosage | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Consider dose interruption or reduction in your experimental design. | Minimized cytotoxicity while maintaining on-target activity. |
| Compound solubility issues | 1. Check the inhibitor's solubility in your cell culture media. 2. Use a vehicle control (e.g., DMSO) to ensure the solvent is not causing toxicity.[6] | Prevention of compound precipitation and elimination of solvent-induced toxicity.[6] |
Part 3: Experimental Protocols & Workflows
To ensure the scientific rigor of your findings, it is crucial to employ robust experimental methods. Here are detailed protocols for key experiments to characterize the selectivity of your quinoxaline-based inhibitors.
Protocol 1: Kinome-Wide Selectivity Profiling (Biochemical Assay)
This protocol outlines a general approach for assessing the selectivity of an inhibitor against a large panel of kinases. Commercial services are widely available for this purpose.[10][11]
Objective: To identify the on- and off-target kinases of a quinoxaline-based inhibitor.
Materials:
-
Quinoxaline-based inhibitor
-
Kinase panel (e.g., radiometric or fluorescence-based commercial panel)
-
ATP
-
Kinase-specific substrates
-
Assay buffer
-
Multi-well plates (e.g., 96- or 384-well)
-
Detection reagents (e.g., radiolabeled ATP, antibodies)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the quinoxaline-based inhibitor. A common starting concentration is 10 µM.
-
Assay Setup: In a multi-well plate, combine the kinase, its specific substrate, and the inhibitor at various concentrations.
-
Initiate Reaction: Add ATP to initiate the kinase reaction. The ATP concentration should ideally be at or near the Km for each kinase to provide a more accurate measure of inhibitor potency.[7]
-
Incubation: Incubate the plate at the optimal temperature and time for each kinase.
-
Detection: Stop the reaction and measure the kinase activity using the appropriate detection method (e.g., scintillation counting for radiometric assays, fluorescence/luminescence for other formats).[12]
-
Data Analysis: Calculate the percent inhibition for each kinase at each inhibitor concentration. Determine the IC50 values for kinases that show significant inhibition.
Data Interpretation: The results will provide a selectivity profile of your inhibitor across the tested kinome. A selective inhibitor will show high potency against the intended target and significantly lower potency against other kinases.
Workflow for Characterizing Inhibitor Selectivity
Caption: Workflow for characterizing the selectivity of quinoxaline-based inhibitors.
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
This protocol describes a method to measure the binding of an inhibitor to its target kinase within living cells.
Objective: To confirm target engagement and determine the intracellular potency of the inhibitor.
Principle: The NanoBRET™ assay is a bioluminescence resonance energy transfer (BRET)-based method. The target kinase is expressed as a fusion with NanoLuc® luciferase (the energy donor). A fluorescent tracer that binds to the kinase's active site serves as the energy acceptor. When the inhibitor displaces the tracer, the BRET signal decreases.[13]
Materials:
-
Cells expressing the NanoLuc®-kinase fusion protein
-
NanoBRET™ tracer
-
Quinoxaline-based inhibitor
-
Optically clear multi-well plates (e.g., 96-well)
-
Luminometer capable of measuring donor and acceptor emission wavelengths
Procedure:
-
Cell Plating: Seed the cells expressing the NanoLuc®-kinase fusion into the multi-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the quinoxaline-based inhibitor.
-
Tracer Addition: Add the NanoBRET™ tracer to the wells.
-
Incubation: Incubate the plate according to the manufacturer's protocol to allow for inhibitor and tracer binding to reach equilibrium.
-
Signal Detection: Measure the luminescence at the donor and acceptor wavelengths using a luminometer.
-
Data Analysis: Calculate the BRET ratio and plot it against the inhibitor concentration to determine the IC50 value for target engagement.
Signaling Pathway Analysis
Caption: On-target vs. off-target signaling pathways of a quinoxaline inhibitor.
Part 4: Data Interpretation and Quantitative Analysis
Table 1: Example Selectivity Profile of a Quinoxaline-Based Inhibitor
| Kinase Target | IC50 (nM) - Biochemical Assay | IC50 (nM) - Cellular Target Engagement | Selectivity Ratio (Off-target IC50 / On-target IC50) |
| Primary Target Kinase A | 15 | 50 | - |
| Off-Target Kinase B | 500 | 2,500 | 33.3 |
| Off-Target Kinase C | 1,200 | >10,000 | 80.0 |
| Off-Target Kinase D | 8,000 | Not Determined | 533.3 |
A higher selectivity ratio indicates greater selectivity for the primary target.
References
- 1. bioengineer.org [bioengineer.org]
- 2. geneonline.com [geneonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. benchchem.com [benchchem.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. reactionbiology.com [reactionbiology.com]
Validation & Comparative
Comparing 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid to other tubulin inhibitors
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Appeal of Tubulin as an Anticancer Target
Microtubules, the dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton. Their constant state of assembly and disassembly, a process termed dynamic instability, is critical for a myriad of cellular functions, including the maintenance of cell architecture, intracellular transport, and, most crucially, the formation of the mitotic spindle during cell division.[1] This pivotal role in mitosis has established microtubules as one of the most successful targets for cancer chemotherapy over the past five decades.[2]
Microtubule-targeting agents (MTAs) exert their potent anticancer effects by disrupting microtubule dynamics, leading to a prolonged mitotic arrest and ultimately triggering programmed cell death (apoptosis).[3] These agents are broadly classified based on their binding site on the tubulin dimer and their consequent effect on microtubule stability. The three principal binding sites are the Taxane site, the Vinca domain, and the Colchicine site.[1] This guide provides a detailed comparison of a promising class of colchicine-site inhibitors, derivatives of 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid, with other established tubulin inhibitors, offering a data-driven perspective for researchers in oncology drug discovery.
The Colchicine Binding Site: A Hub for Microtubule Destabilizers
The colchicine binding site, located at the interface between the α- and β-tubulin subunits, is a critical pocket for inhibitors that destabilize microtubules.[4] Unlike vinca alkaloids which bind to the tubulin dimer and also disrupt microtubule functions, colchicine-site inhibitors (CBSIs) prevent the polymerization of tubulin dimers into microtubules.[4][5] This binding event induces a conformational change in the tubulin dimer, rendering it incapable of incorporating into the growing microtubule, thus shifting the dynamic equilibrium towards depolymerization.[4]
A significant advantage of targeting the colchicine site is the potential to overcome multidrug resistance (MDR), a common challenge with taxanes and vinca alkaloids, which are often substrates for efflux pumps like P-glycoprotein.[3][6] Many CBSIs have demonstrated efficacy against MDR cancer cell lines, making them an attractive area of research for next-generation antimitotics.[2]
Focus Compound: this compound Derivatives
Recent research has highlighted derivatives of 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid as a novel scaffold for potent tubulin polymerization inhibitors.[7] These compounds have been synthesized and evaluated for their antiproliferative activities and their direct impact on tubulin assembly. For the purpose of this guide, we will focus on the data reported for one of the most potent analogues from this series, hereafter referred to as Quinoxaline Derivative 13d , as a representative of this chemical class.[7]
Docking studies have confirmed that these quinoxaline derivatives occupy the colchicine binding site on β-tubulin.[7] By inhibiting tubulin polymerization, they induce cell cycle arrest at the G2/M phase and trigger apoptosis, consistent with the mechanism of action of other CBSIs.[7]
Comparative Performance Analysis
A key aspect of drug development is the quantitative comparison of a novel compound's efficacy against existing standards. The following sections provide a head-to-head comparison of Quinoxaline Derivative 13d with other major classes of tubulin inhibitors based on published experimental data.
In Vitro Antiproliferative Activity (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC₅₀ values of Quinoxaline Derivative 13d and other representative tubulin inhibitors against a panel of human cancer cell lines. Lower values indicate higher potency.
| Compound | Class/Binding Site | HeLa (Cervical) IC₅₀ (µM) | SMMC-7721 (Liver) IC₅₀ (µM) | K562 (Leukemia) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | Reference |
| Quinoxaline Derivative 13d | CBSI | 0.126 | 0.071 | 0.164 | - | - | [7] |
| Colchicine | CBSI | - | - | - | - | - | [8] |
| Combretastatin A-4 (CA-4) | CBSI | - | - | - | - | 0.008 (8 nM) | [2] |
| Paclitaxel | Taxane Site | - | - | - | - | - | [9] |
| Vincristine | Vinca Domain | - | - | - | - | - | [4] |
Note: Direct comparison of IC₅₀ values across different studies should be done with caution due to variations in experimental conditions such as cell density and incubation time.
Inhibition of Tubulin Polymerization
A more direct measure of a compound's activity as a tubulin inhibitor is its ability to prevent the polymerization of purified tubulin in a cell-free system. This assay provides a direct readout of the compound's interaction with its molecular target.
| Compound | Class/Binding Site | Tubulin Polymerization IC₅₀ (µM) | Reference |
| Quinoxaline Derivative 13d | CBSI | 3.97 | [7] |
| Colchicine | CBSI | ~0.058 (58 nM) - 2.68 | [4][8] |
| Combretastatin A-4 (CA-4) | CBSI | 0.54 - 2.1 | [4][10] |
| Nocodazole | CBSI | - | [3] |
| Vinblastine | Vinca Domain | - | [4] |
Note: The IC₅₀ for tubulin polymerization can vary based on the tubulin concentration, buffer conditions, and detection method (e.g., fluorescence vs. turbidity).
Mechanistic Insights and Experimental Validation
To ensure scientific integrity, the claims made about a compound's mechanism of action must be supported by robust experimental evidence. The following sections detail the standard protocols used to characterize tubulin inhibitors.
Experimental Protocol: Tubulin Polymerization Assay
This assay is fundamental to confirming that a compound's cytotoxic effects are a direct result of its interaction with tubulin. It measures the assembly of purified tubulin into microtubules in vitro.[3]
Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured spectrophotometrically at 340 nm. Alternatively, a fluorescent reporter that binds to polymerized microtubules can be used for a more sensitive measurement.[3]
Step-by-Step Methodology (Turbidimetric Assay):
-
Reagent Preparation:
-
Prepare a stock solution of purified tubulin (>99%) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).
-
Prepare a stock solution of GTP.
-
Prepare stock solutions of the test compound (e.g., Quinoxaline Derivative 13d) and control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor) in an appropriate solvent like DMSO.
-
-
Assay Setup:
-
On ice, add the tubulin solution to the wells of a pre-chilled 96-well plate.
-
Add the test and control compounds at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
-
To initiate polymerization, add GTP to all wells.
-
-
Data Acquisition:
-
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.[3]
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
The rate of polymerization is determined from the slope of the linear phase of the curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
Experimental Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines.[9]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.[9]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and control compounds for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
-
Solubilization and Measurement:
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]
-
Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.[9]
-
Visualization of Key Concepts
Mechanism of Action of Different Tubulin Inhibitors
Caption: Mechanisms of major tubulin inhibitor classes.
Experimental Workflow for Evaluating Tubulin Inhibitors
Caption: Workflow for the preclinical evaluation of tubulin inhibitors.
Trustworthiness and Clinical Context
The ultimate goal of preclinical research is to identify compounds with the potential for clinical development. Several colchicine-binding site inhibitors have advanced to clinical trials, lending credibility to this target.[11] For instance, Combretastatin A-4 phosphate (CA-4P) and ABT-751 have undergone clinical evaluation.[4][11] The progression of these agents underscores the therapeutic potential of CBSIs.
The development of novel scaffolds like the this compound derivatives is crucial for several reasons:
-
Improved Pharmacokinetic Properties: Novel compounds can be optimized for better solubility, oral bioavailability, and metabolic stability.
-
Reduced Toxicity: A major limitation of colchicine itself is its narrow therapeutic index and significant toxicity.[12] New chemical entities aim to retain high potency while exhibiting a more favorable safety profile.
-
Overcoming Resistance: As resistance to existing chemotherapies remains a major clinical challenge, the exploration of new CBSIs that are not substrates for efflux pumps is a high priority.[6]
Conclusion
Derivatives of this compound represent a promising new class of tubulin polymerization inhibitors that target the colchicine binding site. The data for representative compounds, such as Quinoxaline Derivative 13d, demonstrate potent antiproliferative activity in the sub-micromolar range and direct inhibition of tubulin assembly.[7] While direct, side-by-side comparisons with established drugs like paclitaxel or vincristine are needed for a definitive assessment of relative potency, the initial findings are encouraging.
For researchers and drug development professionals, this class of compounds offers a valid and compelling scaffold for further optimization. The provided experimental protocols serve as a self-validating framework for the continued investigation of these and other novel tubulin inhibitors. The ongoing clinical evaluation of other CBSIs provides a strong rationale for the continued development of new agents targeting this clinically validated site on tubulin.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Quinoxaline-6-Carboxylic Acid and Paclitaxel in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the anti-cancer efficacy of a novel therapeutic candidate based on the 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid scaffold, herein referred to as Quinoxaline-6-CA , against the well-established chemotherapeutic agent, paclitaxel . While paclitaxel's mechanism and efficacy are well-documented, Quinoxaline-6-CA represents a hypothetical agent from a chemical class known for its diverse biological activities, including potent anti-cancer properties in various derivatives.[1][2][3]
This document will detail the established mechanisms of paclitaxel and propose a plausible mechanism for Quinoxaline-6-CA. It will then outline a comprehensive, side-by-side experimental plan to rigorously compare their efficacy in cancer cells, complete with detailed protocols and hypothetical data for illustrative purposes.
Understanding the Mechanisms of Action
A clear understanding of a compound's mechanism of action is fundamental to rational drug development and for predicting its therapeutic window and potential resistance mechanisms.
Paclitaxel: A Microtubule Stabilizing Agent
Paclitaxel, a member of the taxane family of drugs, exerts its anti-cancer effects by interfering with the normal function of microtubules.[4] Its primary mechanism involves binding to the β-tubulin subunit of microtubules, which stabilizes the microtubule polymer and prevents its disassembly.[4][5][6] This disruption of microtubule dynamics is particularly detrimental to rapidly dividing cancer cells, as it arrests the cell cycle in the G2/M phase, leading to mitotic catastrophe and subsequent apoptosis (programmed cell death).[5][7]
Quinoxaline-6-CA: A Hypothetical Kinase Inhibitor
The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a wide range of anti-cancer activities.[1][2] These activities often stem from the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[8] For the purpose of this guide, we will hypothesize that Quinoxaline-6-CA acts as a selective inhibitor of a critical pro-survival kinase , such as a receptor tyrosine kinase (e.g., EGFR, VEGFR) or a downstream signaling kinase (e.g., Akt, ERK). This inhibition would block signaling pathways that are essential for cancer cell growth, proliferation, and survival, ultimately leading to apoptosis.[8]
Comparative Efficacy Evaluation: An Experimental Framework
To objectively compare the efficacy of Quinoxaline-6-CA and paclitaxel, a series of in vitro experiments are proposed. The human non-small cell lung cancer cell line, A549, is selected as a model system due to its well-characterized response to paclitaxel.[9][10][11]
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13] This assay will be used to determine the half-maximal inhibitory concentration (IC50) of each compound.
Hypothetical Data:
| Compound | A549 Cell Line IC50 (µM) after 48h |
| Paclitaxel | 0.025 |
| Quinoxaline-6-CA | 1.5 |
This hypothetical data suggests that while both compounds are cytotoxic to A549 cells, paclitaxel is significantly more potent at lower concentrations.
View Detailed MTT Assay Protocol
Objective: To determine the IC50 values of Paclitaxel and Quinoxaline-6-CA in A549 cells.
Materials:
-
A549 cells
-
Complete culture medium (e.g., F-12K Medium with 10% FBS)
-
Paclitaxel and Quinoxaline-6-CA stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubate overnight.[12]
-
Compound Treatment: Prepare serial dilutions of Paclitaxel and Quinoxaline-6-CA in culture medium. Replace the existing medium with 100 µL of medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[12][15]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Long-Term Survival and Proliferation (Clonogenic Assay)
The clonogenic assay assesses the ability of a single cell to undergo unlimited division and form a colony.[16][17] It is considered the gold standard for determining cell reproductive death after treatment with cytotoxic agents.[18]
Hypothetical Data:
| Treatment | Plating Efficiency (%) | Surviving Fraction |
| Vehicle Control | 85 | 1.00 |
| Paclitaxel (0.05 µM) | 25 | 0.29 |
| Quinoxaline-6-CA (3.0 µM) | 40 | 0.47 |
This hypothetical data indicates that at 2x their respective IC50 concentrations, both compounds reduce the long-term survival of A549 cells, with paclitaxel showing a greater effect.
View Detailed Clonogenic Assay Protocol
Objective: To assess the long-term impact of Paclitaxel and Quinoxaline-6-CA on the proliferative capacity of A549 cells.
Materials:
-
A549 cells
-
Complete culture medium
-
Paclitaxel and Quinoxaline-6-CA
-
6-well plates
-
Fixation solution (e.g., 10% neutral buffered formalin)[19]
-
Staining solution (0.5% crystal violet)[18]
Procedure:
-
Cell Seeding: Plate a known number of A549 cells (e.g., 500 cells/well) in 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with Paclitaxel (e.g., at its IC50 and 2x IC50) and Quinoxaline-6-CA (e.g., at its IC50 and 2x IC50) for 24 hours.
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.[20]
-
Fixation and Staining: Wash the colonies with PBS, fix them with fixation solution for 15-30 minutes, and then stain with crystal violet solution for 30-60 minutes.[18][19]
-
Colony Counting: Wash the plates with water, air dry, and count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.
Induction of Apoptosis (Annexin V/PI Staining)
This flow cytometry-based assay is used to differentiate between healthy, apoptotic, and necrotic cells.[21] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[22] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Hypothetical Data:
| Treatment (48h) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 95 | 3 | 2 |
| Paclitaxel (0.025 µM) | 45 | 35 | 20 |
| Quinoxaline-6-CA (1.5 µM) | 55 | 30 | 15 |
This hypothetical data suggests that both compounds induce apoptosis in A549 cells at their respective IC50 concentrations, with paclitaxel showing a slightly higher induction of both early and late apoptosis.
View Detailed Annexin V/PI Staining Protocol
Objective: To quantify the induction of apoptosis by Paclitaxel and Quinoxaline-6-CA in A549 cells.
Materials:
-
Treated A549 cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat A549 cells with Paclitaxel and Quinoxaline-6-CA at their respective IC50 concentrations for 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.[21]
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[23]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[24]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[21][24]
-
Data Analysis: Differentiate cell populations based on their fluorescence:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Visualizing the Experimental Workflow and Mechanisms
Caption: Workflow for comparing the in vitro efficacy of the two compounds.
Caption: Comparative mechanisms of action for Paclitaxel and Quinoxaline-6-CA.
Conclusion and Future Directions
This guide outlines a rigorous, scientifically sound framework for comparing the anti-cancer efficacy of a novel quinoxaline-based compound, Quinoxaline-6-CA, with the established drug, paclitaxel. The presented experimental protocols for assessing cell viability, long-term survival, and apoptosis provide a solid foundation for such a comparative study.
The hypothetical data illustrates a scenario where paclitaxel exhibits greater potency, which is expected given its clinical validation. However, the quinoxaline scaffold holds significant promise for the development of novel anti-cancer agents, potentially with improved selectivity, reduced toxicity, or efficacy against paclitaxel-resistant tumors.[1][8] Further investigation into the specific kinase targets of Quinoxaline-6-CA, using techniques like Western blotting to probe signaling pathways, would be a critical next step in its development.[25]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances on quinoxalines as target‐oriented chemotherapeutic anticancer agents through apoptosis | Semantic Scholar [semanticscholar.org]
- 4. Paclitaxel - Wikipedia [en.wikipedia.org]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 7. Paclitaxel Through the Ages of Anticancer Therapy: Exploring Its Role in Chemoresistance and Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. atcc.org [atcc.org]
- 16. scribd.com [scribd.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. bosterbio.com [bosterbio.com]
- 25. benchchem.com [benchchem.com]
A Comparative Mechanistic Analysis: 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic Acid Derivatives versus Combretastatin A-4 as Tubulin Polymerization Inhibitors
In the landscape of anticancer drug discovery, microtubule-targeting agents remain a cornerstone of chemotherapy. These agents disrupt the dynamic nature of microtubules, essential cytoskeletal polymers, thereby inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells. Among the most potent of these are compounds that bind to the colchicine site on β-tubulin. This guide provides an in-depth, objective comparison of the established powerhouse, Combretastatin A-4 (CA-4), and the emerging class of compounds based on the 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid scaffold. We will dissect their mechanisms of action, supported by experimental data, and provide detailed protocols for key validation assays.
Introduction to the Contenders
Combretastatin A-4 (CA-4) , a natural stilbenoid isolated from the African bush willow tree, Combretum caffrum, is a potent inhibitor of tubulin polymerization.[1] Its water-soluble phosphate prodrug, CA-4P (Fosbretabulin), has undergone extensive clinical evaluation due to its potent antimitotic and vascular-disrupting activities.[2][3] CA-4's simple structure and high potency have made it a benchmark for the development of new colchicine-site inhibitors.[4]
This compound and its derivatives represent a newer class of synthetic compounds identified as tubulin polymerization inhibitors.[5] While the parent compound itself is primarily a scaffold, its N-substituted derivatives have demonstrated significant antiproliferative activity, arresting the cell cycle at the G2/M phase and inducing apoptosis by targeting the colchicine binding site of tubulin.[5][6]
Mechanism of Action: A Tale of Two Binders
Both Combretastatin A-4 and active derivatives of this compound exert their primary anticancer effects by inhibiting tubulin polymerization.[5][7] They achieve this by binding to the colchicine site on β-tubulin, a pocket at the interface between the α- and β-tubulin heterodimers.[1][8] This binding event prevents the assembly of tubulin dimers into microtubules, leading to a net depolymerization of the microtubule network.[7]
The consequences of this microtubule disruption are profound. The mitotic spindle, a microtubule-based structure essential for chromosome segregation during cell division, cannot form correctly. This triggers the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[9] Unable to resolve this mitotic arrest, the cancer cells are ultimately driven into apoptosis, or programmed cell death.[5]
While both compound classes share this fundamental mechanism, a key differentiator for Combretastatin A-4 is its well-documented activity as a vascular disrupting agent (VDA) .[3] CA-4 selectively targets the immature and poorly organized tumor vasculature, causing a rapid change in the morphology of endothelial cells, increased vascular permeability, and ultimately, a shutdown of tumor blood flow.[2][10] This leads to extensive ischemic necrosis within the tumor core.[3] The vascular disrupting properties of this compound derivatives are not as extensively characterized in the available literature.
Signaling Pathway of Tubulin-Targeting Agents
The downstream effects of tubulin binding by both compound classes converge on the induction of apoptosis. The following diagram illustrates the generalized signaling cascade.
Caption: Signaling cascade initiated by tubulin binding inhibitors.
Comparative Performance Data
The following table summarizes key quantitative data for Combretastatin A-4 and a representative active derivative of this compound. It is important to note that direct comparisons can be influenced by the specific cell lines and assay conditions used in different studies.
| Parameter | Combretastatin A-4 | Compound 13d (Tetrahydroquinoxaline Derivative) | Reference |
| Tubulin Polymerization IC₅₀ | ~1-2 µM | 3.97 µM | [1][5] |
| Antiproliferative IC₅₀ (HeLa cells) | ~0.003-0.01 µM | 0.126 µM | [5][11] |
| Antiproliferative IC₅₀ (SMMC-7721 cells) | Not widely reported | 0.071 µM | [5] |
| Antiproliferative IC₅₀ (K562 cells) | ~0.002 µM | 0.164 µM | [5] |
| Primary Mechanism | Tubulin Polymerization Inhibition, Vascular Disruption | Tubulin Polymerization Inhibition | [3][5] |
| Binding Site | Colchicine site on β-tubulin | Colchicine site on β-tubulin | [1][5] |
| Cell Cycle Effect | G2/M Arrest | G2/M Arrest | [5][9] |
Data is compiled from multiple sources and should be considered representative. IC₅₀ values can vary significantly between studies.
Experimental Methodologies: The Scientist's Toolkit
Validating the mechanism of action for tubulin-targeting agents involves a suite of well-established cellular and biochemical assays. Here, we provide detailed, step-by-step protocols for the key experiments.
In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures a compound's ability to inhibit the assembly of purified tubulin into microtubules. The increase in turbidity (light scattering) or fluorescence as tubulin polymerizes is monitored over time.[12]
Protocol Workflow:
Caption: Workflow for an in vitro tubulin polymerization assay.
Step-by-Step Protocol:
-
Reagent Preparation: Thaw purified tubulin, GTP stock solution, and polymerization buffer on ice. Prepare serial dilutions of the test compounds (e.g., this compound derivative, CA-4) and controls (e.g., Paclitaxel as a polymerization enhancer, Nocodazole or Colchicine as an inhibitor, and DMSO as a vehicle control).[12]
-
Plate Setup: Pre-warm a 96-well microplate to 37°C. Add a small volume (e.g., 5 µL) of the 10x concentrated test compounds and controls to the appropriate wells.[12]
-
Initiation of Polymerization: Prepare a tubulin reaction mix on ice containing tubulin (e.g., 2 mg/mL), polymerization buffer, GTP (1 mM), and a fluorescent reporter if applicable.[13] To initiate the reaction, add the ice-cold tubulin reaction mix (e.g., 45 µL) to each well of the pre-warmed plate.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm (for turbidity) or fluorescence at the appropriate wavelengths at regular intervals (e.g., every 30 seconds) for 60-90 minutes.[14]
-
Data Analysis: Plot the absorbance/fluorescence intensity versus time to generate polymerization curves. The inhibitory effect is quantified by determining the IC₅₀ value, which is the concentration of the compound that inhibits the extent of polymerization by 50% compared to the vehicle control.[1]
Cell Cycle Analysis by Flow Cytometry
This assay quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Tubulin inhibitors cause an accumulation of cells in the G2/M phase.[15]
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed cancer cells (e.g., HeLa) in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compounds or a vehicle control (DMSO) for a specified period (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).[16]
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells for at least 2 hours at -20°C.[15] This step permeabilizes the cells and preserves their DNA.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye like Propidium Iodide (PI) and RNase A (to prevent staining of double-stranded RNA).[16]
-
Flow Cytometry Analysis: Incubate the cells with the staining solution in the dark. Analyze the samples on a flow cytometer. The fluorescence intensity of the PI-stained cells is directly proportional to the DNA content.
-
Data Analysis: Generate DNA content histograms. The software will deconvolve the histogram to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases.[17]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a viability dye that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the compounds as described for the cell cycle analysis.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash them twice with cold PBS.[18]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and PI to 100 µL of the cell suspension.[19]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add additional 1X Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible.[19] The results will show four populations:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells (rarely observed)
-
In Vivo Xenograft Tumor Model
To evaluate the anti-tumor efficacy of the compounds in a living organism, human cancer cells are implanted into immunocompromised mice to form tumors.[20] The effect of drug treatment on tumor growth is then monitored over time.[21]
Step-by-Step Protocol:
-
Cell Preparation: Culture the desired human cancer cell line (e.g., MCF-7 breast cancer) to 80-90% confluency. Harvest the cells and resuspend them in a sterile, serum-free medium or PBS, often mixed with an extracellular matrix like Matrigel to improve tumor take rate.[20]
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice), aged 6-8 weeks.[20]
-
Tumor Implantation: Anesthetize the mouse. Subcutaneously inject a specific number of cells (e.g., 5 x 10⁶ cells in 100 µL) into the flank of the mouse.[22]
-
Tumor Growth and Treatment Initiation: Monitor the mice regularly. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[20]
-
Drug Administration: Administer the test compounds (formulated in a suitable vehicle) and the vehicle control to the respective groups via a clinically relevant route (e.g., intraperitoneal or intravenous injection) on a predetermined schedule.
-
Monitoring and Measurement: Monitor the health and body weight of the mice throughout the study. Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[20]
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Euthanize the mice, excise the tumors, and weigh them. The anti-tumor efficacy is determined by comparing the tumor growth rates and final tumor volumes between the treated and control groups.
Conclusion and Future Perspectives
Both Combretastatin A-4 and the emerging this compound derivatives are potent inhibitors of tubulin polymerization that function by binding to the colchicine site. Their shared mechanism leads to G2/M cell cycle arrest and the induction of apoptosis in cancer cells.
Combretastatin A-4 stands out due to its dual mechanism of action, combining direct cytotoxicity with potent vascular-disrupting effects. This has positioned it as a leading agent in its class, particularly in combination therapies designed to attack both the tumor cells and their blood supply.[2]
Derivatives of this compound represent a promising new chemical scaffold for the development of tubulin inhibitors.[5] While current data indicates a similar antimitotic mechanism to CA-4, further research is required to fully elucidate their pharmacological profile. Key areas for future investigation include:
-
Structure-Activity Relationship (SAR) studies: To optimize potency and drug-like properties.
-
Vascular Effects: To determine if this class also possesses vascular-disrupting capabilities.
-
In Vivo Efficacy: To validate the promising in vitro results in preclinical animal models.
-
Resistance Profiles: To understand their effectiveness against cancer cells that have developed resistance to other microtubule-targeting agents.
This comparative guide highlights the enduring importance of the colchicine binding site as a therapeutic target and showcases how both natural product-derived and synthetic chemistry approaches continue to yield promising candidates for the fight against cancer. The rigorous application of the described experimental protocols is essential for the continued development and validation of these and future microtubule-targeting agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Recent Advances in Combretastatin A-4 Inspired Inhibitors of Tubulin Polymerization: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. COMBRETASTATINS: POTENTIAL TUBULIN INHIBITORS | Neuroquantology [neuroquantology.com]
- 8. Delineating the interaction of combretastatin A-4 with αβ tubulin isotypes present in drug resistant human lung carcinoma using a molecular modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. kumc.edu [kumc.edu]
- 20. benchchem.com [benchchem.com]
- 21. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
A Researcher's Guide to Validating the Tubulin-Binding Activity of 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic Acid and Its Analogs
The quinoxaline scaffold has emerged as a promising pharmacophore in the development of novel anticancer agents.[1][2][3][4] Notably, derivatives of 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid have been specifically identified as potent inhibitors of tubulin polymerization that interact with the colchicine binding site, leading to G2/M cell cycle arrest and apoptosis.[5][6] This guide will equip you with the necessary protocols to independently verify and expand upon these findings for your specific quinoxaline-based compounds.
The Central Hypothesis: Disrupting Microtubule Dynamics
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical for essential cellular processes, including cell division, motility, and intracellular transport.[7][8] Their dynamic instability—the stochastic switching between periods of polymerization (growth) and depolymerization (shrinkage)—is fundamental to their function. Small molecules that interfere with this process are among the most effective anticancer drugs in clinical use.[9][10]
These agents are broadly classified into two categories:
-
Microtubule Stabilizing Agents: Such as paclitaxel (Taxol®), which bind to the β-tubulin subunit, promote polymerization, and suppress depolymerization, leading to the formation of dysfunctional, hyper-stable microtubule bundles and mitotic arrest.[8][11][12][13][14]
-
Microtubule Destabilizing Agents: These compounds, including Vinca alkaloids (e.g., vinblastine) and colchicine-site binding inhibitors, prevent tubulin polymerization.[9][10][15][16] This leads to a net depolymerization of microtubules, disruption of the mitotic spindle, and subsequent cell cycle arrest and apoptosis.[2]
Based on existing literature, 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid derivatives are hypothesized to function as microtubule destabilizing agents by binding to the colchicine site on β-tubulin.[5][6] The experimental workflow detailed below is designed to test this hypothesis systematically.
Experimental Workflow for Validation
A robust validation strategy relies on a tiered approach, moving from direct biochemical interactions to functional consequences within a cellular context. This workflow ensures that the observed biological effects are directly attributable to the compound's interaction with tubulin.
References
- 1. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05720H [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Taxol (paclitaxel): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 13. droracle.ai [droracle.ai]
- 14. researchgate.net [researchgate.net]
- 15. Structural basis for the regulation of tubulin by vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
The Evolving Landscape of Tetrahydroquinoxaline Derivatives: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of medicinal chemistry, the tetrahydroquinoxaline scaffold has emerged as a privileged structure, a versatile backbone for the development of novel therapeutic agents. Its unique three-dimensional conformation and multiple points for chemical modification have allowed for the generation of a vast chemical space, leading to the discovery of potent anticancer, antimicrobial, and antiviral agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of tetrahydroquinoxaline derivatives, offering a comparative overview of their performance across different biological targets, supported by experimental data and detailed protocols. As Senior Application Scientists, our aim is to synthesize technical accuracy with field-proven insights, explaining the causality behind experimental choices to empower your own drug discovery endeavors.
The Tetrahydroquinoxaline Core: A Scaffold of Therapeutic Promise
The 1,2,3,4-tetrahydroquinoxaline core, a fused heterocyclic system comprising a benzene ring and a dihydropyrazine ring, offers a unique combination of rigidity and flexibility. This structural feature allows for precise orientation of substituents to interact with biological targets. The nitrogen atoms at positions 1 and 4, along with the aromatic ring, provide key sites for modification, enabling the fine-tuning of physicochemical and pharmacological properties.
Caption: Key modification points on the tetrahydroquinoxaline scaffold.
Anticancer Activity: Targeting the Machinery of Cell Division
A significant body of research has focused on the development of tetrahydroquinoxaline derivatives as potent anticancer agents. A prominent mechanism of action for these compounds is the inhibition of tubulin polymerization, a critical process in cell division. By binding to the colchicine binding site on β-tubulin, these derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2][3]
Structure-Activity Relationship Insights
SAR studies have revealed that the nature and position of substituents on the tetrahydroquinoxaline scaffold are crucial for potent tubulin polymerization inhibitory activity.
-
Substitutions on the Phenyl Ring (Positions 5, 6, 7, and 8): The introduction of electron-donating groups, such as a methoxy group (OCH₃), on the benzene ring of the tetrahydroquinoxaline core generally enhances antiproliferative activity.[2][3] For instance, compounds with a methoxy group at the R² position have shown better inhibitory activities than their unsubstituted counterparts.[3]
-
Substitutions on the Pyrazine Ring (Positions 1, 2, 3, and 4):
-
N1- and N4-Substitutions: The nature of the substituent at the N1 and N4 positions significantly influences activity. Often, one of these nitrogens is acylated or sulfonated. For example, replacing an amide with a sulfonamide group has been a successful strategy to design novel colchicine binding site inhibitors.[2][3]
-
C2- and C3-Substitutions: Modifications at the C2 and C3 positions are also critical. The presence of aryl groups at these positions can contribute to hydrophobic interactions within the binding pocket.
-
Comparative Performance of Anticancer Tetrahydroquinoxaline Derivatives
The following table summarizes the in vitro cytotoxic activity of representative tetrahydroquinoxaline derivatives against various cancer cell lines. The IC₅₀ values demonstrate the impact of different substitution patterns on their anticancer potency.
| Compound ID | R¹ (N1-substituent) | R² (Aromatic Ring Substituent) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| I-7 | 3,4,5-trimethoxyphenylsulfonyl | 6-OCH₃ | HT-29 (Colon) | 0.08 ± 0.01 | [2] |
| I-10 | 3,5-dimethoxyphenylsulfonyl | 6-OCH₃ | HT-29 (Colon) | >10 | [3] |
| I-11 | 3,4-dimethoxyphenylsulfonyl | 6-OCH₃ | HT-29 (Colon) | >10 | [3] |
| I-21 | 3,5-difluorophenylsulfonyl | 6-OCH₃ | HT-29 (Colon) | 0.23 ± 0.02 | [3] |
| 13d | N-substituted 3-oxo | 6-carboxylic acid | HeLa (Cervical) | 0.126 | [4] |
| 13d | N-substituted 3-oxo | 6-carboxylic acid | SMMC-7721 (Liver) | 0.071 | [4] |
| 13d | N-substituted 3-oxo | 6-carboxylic acid | K562 (Leukemia) | 0.164 | [4] |
Analysis: The data clearly indicates that a 3,4,5-trimethoxyphenylsulfonyl group at the N1 position combined with a 6-methoxy group on the aromatic ring (Compound I-7 ) results in exceptionally potent anticancer activity.[2] In contrast, di-substituted phenylsulfonyl groups (Compounds I-10 and I-11 ) lead to a significant loss of activity, highlighting the importance of the substitution pattern on the N1-aryl ring.[3] The difluorinated compound I-21 shows improved activity compared to the dimethoxy-substituted compounds, suggesting that electronic and steric factors of the substituents play a crucial role.[3] Compound 13d , with a different substitution pattern, also demonstrates potent broad-spectrum anticancer activity.[4]
Caption: SAR workflow for anticancer tetrahydroquinoxaline derivatives.
Antimicrobial and Antifungal Activity: Combating Infectious Diseases
Tetrahydroquinoxaline derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. Their mechanism of action in this context is often related to the disruption of cell membrane integrity or the inhibition of essential enzymes.[5]
Structure-Activity Relationship Insights
The antimicrobial SAR of tetrahydroquinoxalines highlights the importance of specific substitutions in conferring potent activity.
-
Substitutions on the Quinoxaline Core: The introduction of various functional groups can significantly impact the antimicrobial spectrum and potency. For example, the presence of electron-withdrawing groups on the aromatic ring can enhance antibacterial activity.
-
Hybrid Molecules: The synthesis of hybrid molecules, where the tetrahydroquinoxaline scaffold is linked to other known antimicrobial pharmacophores, has proven to be a successful strategy.
Comparative Performance of Antimicrobial Tetrahydroquinoxaline Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected tetrahydroquinoxaline derivatives against various microbial strains.
| Compound ID | Substituents | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| IVk | Quinoxaline-based compound | Staphylococcus aureus | 4 | [5] |
| IVk | Quinoxaline-based compound | MRSA | 4-16 | [5] |
| IVk | Quinoxaline-based compound | Klebsiella pneumoniae | 16-32 | [5] |
| 5j | Quinoxaline derivative | Rhizoctonia solani (fungus) | 8.54 (EC₅₀) | [6] |
| 5t | Quinoxaline derivative | Rhizoctonia solani (fungus) | 12.01 (EC₅₀) | [6] |
Analysis: Compound IVk exhibits excellent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5] The fungicidal activity of compounds 5j and 5t against the plant pathogen Rhizoctonia solani is noteworthy, with EC₅₀ values superior to the commercial fungicide azoxystrobin.[6] These findings underscore the potential of tetrahydroquinoxaline derivatives as a source of new antimicrobial and antifungal agents.
Antiviral Activity: A Frontier in Tetrahydroquinoxaline Research
The exploration of tetrahydroquinoxaline derivatives as antiviral agents is a rapidly developing area. While much of the research has focused on the broader class of quinoxalines, preliminary studies on tetrahydro-derivatives show promise.[7][8][9] The planar structure of the quinoxaline ring system is thought to facilitate intercalation with viral nucleic acids or interaction with viral proteins.[9]
Structure-Activity Relationship Insights
Initial SAR studies in the antiviral domain suggest that:
-
Substitutions at C2 and C3: The introduction of heterocyclic rings or other bulky groups at these positions can enhance antiviral activity.
-
N-alkylation: Modification of the nitrogen atoms can influence the pharmacokinetic properties and cellular uptake of the compounds.
Comparative Performance of Antiviral Quinoxaline Derivatives (as a reference)
While specific quantitative data for tetrahydroquinoxaline derivatives is still emerging, the following table provides IC₅₀ values for related quinoxaline derivatives against viral targets, offering a glimpse into the potential of this scaffold.
| Compound ID | Virus | IC₅₀ (µM) | Reference |
| Compound 11-b | H1N1 | 0.2164 | [10] |
| Compound 9 | HSV-1 | 0.32 | [11] |
| Compound 9 | SARS-CoV-2 | 1.06 | [11] |
Analysis: The potent anti-influenza (H1N1) activity of compound 11-b and the broad-spectrum antiviral activity of compound 9 against both DNA (HSV-1) and RNA (SARS-CoV-2) viruses highlight the therapeutic potential of the quinoxaline scaffold.[10][11] Further exploration of tetrahydroquinoxaline derivatives is warranted to delineate their specific SAR for antiviral activity.
Experimental Protocols
To facilitate further research and validation, we provide detailed, step-by-step methodologies for key experiments.
General Synthesis of Tetrahydroquinoxaline Derivatives
The synthesis of a library of tetrahydroquinoxaline derivatives typically involves a multi-step process, starting from commercially available materials. A general and adaptable synthetic route is outlined below.[2]
Caption: General workflow for the synthesis of a tetrahydroquinoxaline library.
Step-by-Step Protocol:
-
Synthesis of the Quinoxaline Core:
-
React a substituted o-phenylenediamine with a 1,2-dicarbonyl compound (e.g., glyoxal or a substituted derivative) in a suitable solvent such as ethanol.
-
The reaction is typically carried out at elevated temperatures and can be catalyzed by an acid.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by filtration or extraction.
-
-
Reduction to Tetrahydroquinoxaline:
-
The synthesized quinoxaline derivative is then reduced to the corresponding 1,2,3,4-tetrahydroquinoxaline.
-
Common reducing agents include sodium borohydride (NaBH₄) in methanol or catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[2]
-
The choice of reducing agent and conditions can influence the stereochemistry of the product.
-
-
N-Functionalization:
-
The nitrogen atoms of the tetrahydroquinoxaline core can be functionalized through various reactions, such as acylation or sulfonylation.
-
For N-sulfonylation, react the tetrahydroquinoxaline with a sulfonyl chloride in the presence of a base like triethylamine (TEA) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane (DCM).[2]
-
For N-acylation, an acyl chloride or anhydride can be used under similar basic conditions.
-
-
Purification and Characterization:
-
The final products are purified using techniques like column chromatography or recrystallization.
-
The structure and purity of the synthesized compounds are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
In Vitro Biological Assays
MTT Assay for Cytotoxicity:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Tubulin Polymerization Assay:
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reaction Setup: In a 96-well plate, add a tubulin polymerization buffer containing GTP and the test compound at various concentrations.
-
Initiation of Polymerization: Add purified tubulin to each well to initiate polymerization.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time at 37°C using a spectrophotometer. The absorbance increases as tubulin polymerizes.
-
Data Analysis: Compare the polymerization curves of treated samples with the control to determine the inhibitory effect of the compound.
Zone of Inhibition Assay for Antimicrobial Activity:
This assay is used to qualitatively assess the antimicrobial activity of a compound.
-
Inoculation: Spread a standardized inoculum of the test microorganism onto the surface of an agar plate.
-
Compound Application: Place a sterile paper disc impregnated with a known concentration of the test compound onto the agar surface.
-
Incubation: Incubate the plate under conditions suitable for the growth of the microorganism.
-
Measurement: Measure the diameter of the clear zone (zone of inhibition) around the disc where microbial growth is inhibited. The size of the zone is proportional to the antimicrobial activity of the compound.
Pharmacokinetic Considerations (ADME)
For a tetrahydroquinoxaline derivative to be a viable drug candidate, it must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Preliminary in silico and in vitro studies on promising derivatives have provided some insights.[2][12]
-
Lipophilicity (LogP): The lipophilicity of the molecule, often expressed as the octanol-water partition coefficient (LogP), is a key determinant of its absorption and distribution. SAR studies have shown that there is often an optimal LogP range for biological activity. For example, in a series of 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives, more lipophilic compounds showed better cytotoxic effects.[12]
-
Metabolic Stability: The metabolic stability of the compounds is crucial for their in vivo efficacy. In silico predictions can help identify potential sites of metabolism, allowing for chemical modifications to improve stability.
-
Drug-Likeness: Many potent tetrahydroquinoxaline derivatives have been shown to adhere to Lipinski's rule of five, suggesting good oral bioavailability.
Further in vivo pharmacokinetic studies are essential to fully characterize the ADME profile of lead compounds and guide their optimization into clinical candidates.
Conclusion and Future Directions
The tetrahydroquinoxaline scaffold has proven to be a rich source of biologically active compounds with significant therapeutic potential. The extensive SAR studies have provided valuable insights into the key structural features required for potent anticancer, antimicrobial, and antiviral activities. The continued exploration of this versatile scaffold, coupled with rational drug design and a deeper understanding of its pharmacokinetic properties, holds great promise for the development of next-generation therapies. Future research should focus on the synthesis of novel derivatives with improved potency, selectivity, and drug-like properties, as well as the elucidation of their precise mechanisms of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Novel Quinoxaline Derivatives: Design, Synthesis, Bioactive Evaluation, SARs, and Preliminary Antibacterial Mechanism | Semantic Scholar [semanticscholar.org]
- 6. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
The Double-Edged Sword: A Head-to-Head Comparison of Quinoxaline Analogs in Cancer Cell Cytotoxicity
The quinoxaline scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] For researchers in oncology drug discovery, quinoxaline derivatives represent a promising frontier, with numerous analogs exhibiting potent cytotoxic effects against a panel of cancer cell lines.[3][4] This guide provides a head-to-head comparison of the cytotoxic profiles of distinct quinoxaline analogs, delving into the experimental data that underpins their anticancer potential. We will explore the nuances of structure-activity relationships, dissect the mechanisms of action, and provide detailed protocols for the key assays used to generate these critical insights.
The Quinoxaline Core: A Scaffold for Potent Anticancer Activity
The versatility of the quinoxaline ring system allows for extensive chemical modification, leading to a diverse library of analogs with varying potencies and selectivities.[1][2] These derivatives have been shown to exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of crucial cellular targets like topoisomerase and various kinases.[4][5][6][7] This multi-pronged attack on cancer cells makes quinoxaline analogs a particularly attractive area of research for developing novel chemotherapeutic agents.
Comparative Cytotoxicity: A Data-Driven Analysis
To illustrate the differential cytotoxic effects of quinoxaline analogs, we will compare the performance of several representative compounds against a panel of common human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound, representing the concentration at which it inhibits 50% of cell growth.
| Compound ID | R-Group Substitutions | Cell Line | IC50 (µM) | Reference |
| Analog A (Compound 11) | Complex heterocyclic system | MCF-7 (Breast) | 0.81 | [8] |
| HepG2 (Liver) | 1.52 | [8] | ||
| HCT-116 (Colon) | 2.91 | [8] | ||
| Analog B (Compound 13) | Phenyl and other moieties | MCF-7 (Breast) | 1.21 | [8] |
| HepG2 (Liver) | 2.14 | [8] | ||
| HCT-116 (Colon) | 2.33 | [8] | ||
| Analog C (Compound 3b) | 8-methoxy-coumarin-3-yl | MCF-7 (Breast) | 1.85 | [4][9] |
| Analog D (Compound 7) | Phenyl diazonium moiety | MCF-7 (Breast) | 8.6 | [4][10] |
| Doxorubicin (Control) | N/A | MCF-7 (Breast) | ~9.8 | [11] |
| HepG2 (Liver) | ~0.65-0.81 | [6] | ||
| HCT-116 (Colon) | ~5.57 | [1] |
Data Insights:
As evidenced by the table, subtle changes in the substituents on the quinoxaline core can lead to significant differences in cytotoxic potency. For instance, Analogs A and B, with their complex heterocyclic substitutions, demonstrate broad-spectrum activity against breast, liver, and colon cancer cell lines, with IC50 values in the low micromolar range.[8] Notably, Analog C, bearing a coumarin moiety, exhibits potent and selective activity against the MCF-7 breast cancer cell line.[4][9] In contrast, the addition of a phenyl diazonium group in Analog D results in a comparatively higher IC50 value, indicating lower potency in this specific context.[4][10]
Unraveling the Mechanism: How Quinoxaline Analogs Induce Cell Death
The cytotoxic effects of quinoxaline analogs are often rooted in their ability to trigger programmed cell death, or apoptosis. This is a critical mechanism for anticancer drugs, as it leads to the orderly dismantling of cancer cells without inducing an inflammatory response.[12] Furthermore, many quinoxaline derivatives have been found to interfere with the cell cycle, preventing cancer cells from proliferating uncontrollably.[5][7]
Key Mechanistic Pathways:
-
Apoptosis Induction: Many potent quinoxaline analogs initiate apoptosis by activating intrinsic and extrinsic pathways. This can involve the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins like Bcl-2.[6]
-
Cell Cycle Arrest: Several studies have shown that quinoxaline derivatives can cause cell cycle arrest at different phases, most commonly at the G2/M phase, thereby halting cell division.[5][13]
-
Topoisomerase II Inhibition: Some quinoxaline analogs function as topoisomerase II inhibitors.[6][11] By targeting this essential enzyme, they prevent the proper replication and repair of DNA, ultimately leading to cell death.
-
Kinase Inhibition: The quinoxaline scaffold is a known inhibitor of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for cancer cell growth and survival.[5][8][14]
Experimental Corner: Protocols for Assessing Cytotoxicity
Accurate and reproducible data is the cornerstone of drug discovery. The following are detailed protocols for the two most common assays used to evaluate the cytotoxicity of quinoxaline analogs.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[15] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16][17] The amount of formazan produced is directly proportional to the number of viable cells.[18]
Experimental Workflow: MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[15]
-
Compound Treatment: Prepare serial dilutions of the quinoxaline analogs in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[19]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[19]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay is a gold standard for quantifying apoptosis.[12][20] In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to detect these apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[20] This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Apoptotic Signaling Pathway Targeted by Quinoxaline Analogs
Caption: Generalized apoptotic signaling pathway often modulated by quinoxaline analogs.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the quinoxaline analog at its IC50 concentration for a predetermined time (e.g., 24 hours). Include both negative (vehicle-treated) and positive (e.g., staurosporine-treated) controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.[20]
-
Washing: Wash the cells twice with cold PBS.[20]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[21]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12][21]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Conclusion and Future Directions
The quinoxaline scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The head-to-head comparison of different analogs reveals critical structure-activity relationships that can guide the rational design of more potent and selective compounds.[22] The experimental protocols detailed in this guide provide a robust framework for researchers to conduct their own cytotoxicity and apoptosis assays, ensuring the generation of high-quality, reproducible data. Future research will likely focus on optimizing the pharmacokinetic properties of promising quinoxaline leads and exploring their efficacy in in vivo models, with the ultimate goal of translating these findings into effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomeras ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06189B [pubs.rsc.org]
- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and antiproliferative evaluation of new quinoxalines as potential DNA intercalators and topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. DSpace [scholarshare.temple.edu]
- 14. Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. clyte.tech [clyte.tech]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Investigating Cross-Resistance with 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic Acid Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute cross-resistance studies for novel compounds based on the 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid scaffold. We will delve into the scientific rationale, present detailed experimental protocols, and offer insights into data interpretation, grounding our recommendations in established principles of cancer biology and pharmacology.
Introduction: The Quinoxaline Scaffold and the Imperative of Resistance Studies
Quinoxaline derivatives are a prominent class of heterocyclic compounds recognized for their wide-ranging pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Specifically, derivatives of this compound have been identified as potent antiproliferative agents that function as tubulin polymerization inhibitors, inducing cell cycle arrest and apoptosis.[5][6]
As with any promising therapeutic candidate, a critical step in preclinical development is to understand and anticipate mechanisms of drug resistance. Cancer cells possess a remarkable ability to adapt to and evade the cytotoxic effects of chemotherapy.[7] Cross-resistance, a phenomenon where resistance to one drug confers resistance to other, often structurally or mechanistically related, compounds, is a major obstacle in cancer therapy.[8][9] Therefore, proactively investigating the cross-resistance profile of a novel agent is not merely an academic exercise; it is essential for predicting its clinical utility, identifying potential combination therapies, and developing strategies to overcome treatment failure.
This guide will use a hypothetical derivative, "TQCA-01," to illustrate the principles and protocols for a thorough cross-resistance investigation.
Part 1: Mechanistic Groundwork - Anticipating Resistance
Before designing experiments, it is crucial to understand the common mechanisms by which cancer cells develop resistance. For compounds like TQCA-01, which target intracellular processes, one of the most significant hurdles is multidrug resistance (MDR).
The Central Role of ABC Transporters
A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters.[[“]][11][12] These membrane proteins function as energy-dependent efflux pumps, actively expelling a wide variety of chemotherapeutic drugs from the cell, thereby reducing their intracellular concentration to sub-therapeutic levels.[13][14]
Key members of this family implicated in cancer drug resistance include:
-
P-glycoprotein (P-gp or MDR1): Encoded by the ABCB1 gene, P-gp was the first identified and is the most studied ABC transporter associated with MDR.[13][15] It has an exceptionally broad substrate specificity.[7][15]
-
Multidrug Resistance-Associated Protein 1 (MRP1): A member of the ABCC subfamily.[12][16]
-
Breast Cancer Resistance Protein (BCRP): Also known as ABCG2.[16][17]
Overexpression of these transporters is a common feature of drug-resistant cancer cell lines and has been correlated with poor clinical outcomes.[11][14] Therefore, a primary hypothesis for resistance to a novel quinoxaline derivative would be its susceptibility to efflux by these pumps.
Part 2: Designing the Cross-Resistance Study
A robust cross-resistance study is built on a logical selection of cell models and comparator compounds, followed by a systematic experimental workflow.
Rationale for Comparator Compound Selection
To map the cross-resistance profile of TQCA-01, we must compare its activity against a panel of drugs with known mechanisms of action and resistance.
| Comparator Class | Example Compound(s) | Rationale for Inclusion |
| Microtubule-Targeting Agents | Paclitaxel, Docetaxel, Vincristine | To determine if resistance to TQCA-01 confers cross-resistance to other drugs targeting tubulin, even if they have different binding sites. Paclitaxel and Vincristine are known P-gp substrates. |
| Topoisomerase Inhibitors | Doxorubicin, Etoposide | These are classic chemotherapy drugs and well-characterized substrates for P-gp and other ABC transporters.[13] They serve as excellent positive controls for the MDR phenotype. |
| Alkylating Agents | Cisplatin | Often used to assess non-ABC transporter-mediated resistance mechanisms, as its resistance profile is typically less dependent on P-gp efflux.[18] |
| Structurally Related Quinoxalines | Other novel quinoxaline derivatives | To understand if subtle structural modifications alter the susceptibility to shared resistance mechanisms. |
Establishing the Experimental Model: The Resistant Cell Line
The cornerstone of this investigation is a pair of cell lines: the parental, drug-sensitive line and its derived, drug-resistant counterpart.
This protocol describes the continuous exposure method to gradually select for a resistant population.[19][20][21]
-
Determine Initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of TQCA-01 on the parental cell line (e.g., HeLa or MCF-7) using a standard cell viability assay (see Protocol 2).
-
Initial Exposure: Culture the parental cells in media containing TQCA-01 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[19]
-
Dose Escalation: Once the cells resume a normal growth rate (typically after 2-3 passages), increase the concentration of TQCA-01 in a stepwise manner. The magnitude of each increase depends on the cellular response but is often a 1.5 to 2-fold increment.
-
Monitor Resistance: Periodically (e.g., every 4-6 weeks), perform a cell viability assay to determine the IC50 of the cultured population. A significant (e.g., 3- to 10-fold) increase in IC50 compared to the parental line indicates the emergence of resistance.[21]
-
Stabilize the Resistant Line: Continue this process until a desired level of resistance is achieved (e.g., >10-fold IC50 increase). The resulting cell line can then be considered the "TQCA-01-R" line.
-
Characterization and Banking: Once established, the resistant phenotype should be confirmed. It's also good practice to analyze the expression of key ABC transporters like P-gp via Western Blot or qPCR. Cryopreserve cell stocks of both the parental and resistant lines at a low passage number.
Experimental Workflow for Cross-Resistance Assessment
The following workflow systematically evaluates the sensitivity of both parental and resistant cells to TQCA-01 and the panel of comparator compounds.
Caption: Experimental workflow for IC50 determination and cross-resistance analysis.
This colorimetric assay is a widely accepted method for assessing cell viability.[22]
-
Cell Seeding: Harvest logarithmic phase cells (both parental and TQCA-01-R). Seed them in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate overnight to allow for attachment.[22][23]
-
Drug Preparation: Prepare a 2X concentrated serial dilution series for each drug (TQCA-01 and comparators) in culture medium.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the appropriate drug dilution to each well. Include "vehicle control" (e.g., DMSO) wells and "no cell" blank wells. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[22]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[22]
-
Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate percent viability relative to the vehicle control. Plot the log of drug concentration versus percent viability and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.[24]
Part 3: Data Presentation and Interpretation
Summarizing the Data
The results should be compiled into a table that includes the IC50 values for each drug in both cell lines and a calculated Resistance Factor (RF).
Resistance Factor (RF) = IC50 (Resistant Line) / IC50 (Parental Line)
| Compound | Parental IC50 (nM) | TQCA-01-R IC50 (nM) | Resistance Factor (RF) |
| TQCA-01 | 15 | 180 | 12.0 |
| Paclitaxel | 5 | 95 | 19.0 |
| Doxorubicin | 50 | 1100 | 22.0 |
| Vincristine | 8 | 150 | 18.8 |
| Cisplatin | 2500 | 2800 | 1.1 |
(Note: Data are hypothetical for illustrative purposes.)
Interpreting the Results
The hypothetical data above would lead to the following expert interpretation:
-
High RF for TQCA-01, Paclitaxel, Doxorubicin, and Vincristine: The TQCA-01-R cell line shows significant cross-resistance to known P-gp substrates. This strongly suggests that the primary mechanism of resistance developed against TQCA-01 is the overexpression of an MDR efflux pump, likely P-gp.[13][15]
-
Low RF for Cisplatin: The lack of resistance to Cisplatin indicates that the resistance mechanism is specific to compounds that are substrates of the efflux pump and not due to a more general mechanism of apoptosis evasion.
Caption: Hypothesized mechanism of cross-resistance via P-glycoprotein drug efflux.
Conclusion
This guide outlines a systematic and scientifically rigorous approach to evaluating the cross-resistance profile of novel this compound derivatives. By establishing a resistant cell line and testing it against a logically selected panel of comparator compounds, researchers can proactively identify potential liabilities, such as susceptibility to ABC transporter-mediated efflux. These early-stage insights are invaluable, enabling data-driven decisions to guide the subsequent optimization and development of more robust and clinically successful anticancer agents.
References
- 1. Recent advances on quinoxalines as target‐oriented chemotherapeutic anticancer agents through apoptosis | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. longdom.org [longdom.org]
- 5. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-resistance - Wikipedia [en.wikipedia.org]
- 9. Cross-resistance: Significance and symbolism [wisdomlib.org]
- 10. consensus.app [consensus.app]
- 11. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Revisiting the role of ABC transporters in multidrug-resistant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 20. atcc.org [atcc.org]
- 21. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 24. m.youtube.com [m.youtube.com]
Confirming Tubulin as the Molecular Target of 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of a small molecule's molecular target is a cornerstone of preclinical research. This guide provides an in-depth, experimentally-grounded framework for confirming tubulin as the molecular target of derivatives of 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid. We will objectively compare the performance of a representative compound from this class with established tubulin inhibitors, providing the supporting experimental data and detailed protocols necessary for replication and validation.
The this compound scaffold has emerged as a promising pharmacophore. Specifically, N-substituted 3-oxo derivatives have demonstrated potent antiproliferative activity. Our investigation will focus on validating the hypothesis that these compounds exert their cytotoxic effects by inhibiting tubulin polymerization, a mechanism shared with several clinically relevant anti-cancer agents.
The Central Hypothesis: Targeting Microtubule Dynamics
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton. Their constant assembly and disassembly are essential for numerous cellular processes, most notably mitotic spindle formation during cell division.[1] Disruption of microtubule dynamics is a well-established anti-cancer strategy.
Compounds that inhibit tubulin polymerization prevent the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death). Many such inhibitors, including colchicine, bind to a specific site on β-tubulin, known as the colchicine binding site.[2][3][4] Our central hypothesis is that this compound derivatives act as colchicine binding site inhibitors.
To rigorously test this, we will employ a multi-pronged approach, progressing from a direct biochemical assay to cell-based functional assays. This ensures a self-validating system where the results of each experiment corroborate the others, building a robust case for the compound's mechanism of action.
Comparative Analysis: Benchmarking Against Established Inhibitors
To provide context for the activity of our lead compound, "Quinoxaline Derivative 13d" (a representative N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivative from foundational studies), we will compare its performance against two well-characterized tubulin polymerization inhibitors that also target the colchicine binding site:
-
Combretastatin A-4 (CA-4): A potent natural product inhibitor known for its strong anti-cancer and vascular-disrupting properties.[5][6][7]
-
Nocodazole: A synthetic, reversible tubulin polymerization inhibitor widely used as a research tool to synchronize cells in mitosis.[8][9][10][11]
The following table summarizes the key performance indicators we will be assessing for each compound.
| Compound | Target | Binding Site | IC50 (Tubulin Polymerization) | Antiproliferative Activity (HeLa cells, IC50) |
| Quinoxaline Derivative 13d | Tubulin | Colchicine | ~3.97 µM | ~0.126 µM |
| Combretastatin A-4 | Tubulin | Colchicine | ~2-3 µM | ~1 nM[8] |
| Nocodazole | Tubulin | Colchicine | ~5 µM[8] | ~49.33 nM[8] |
Experimental Workflows for Target Validation
The following sections detail the step-by-step methodologies for the key experiments required to validate tubulin as the molecular target.
In Vitro Tubulin Polymerization Assay
Rationale: This is the most direct test of our hypothesis. By using purified tubulin, we can determine if our compound directly interferes with the polymerization process, independent of other cellular factors. We will use a fluorescence-based assay, which offers higher sensitivity than traditional turbidity measurements.[1]
Caption: Workflow for the in vitro tubulin polymerization assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare 10x working stocks of Quinoxaline Derivative 13d, Combretastatin A-4, and Nocodazole in General Tubulin Buffer. The final concentrations should bracket the expected IC50 values. Prepare a 10x stock of DMSO as a vehicle control.
-
On ice, prepare the tubulin reaction mix containing purified bovine tubulin at a final concentration of 2 mg/mL in General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA), supplemented with 1 mM GTP, 15% glycerol, and a fluorescent reporter dye.[1][12]
-
-
Assay Procedure:
-
In a pre-warmed 37°C 96-well plate, add 5 µL of the 10x compound stocks or vehicle control to their respective wells.
-
To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at appropriate excitation/emission wavelengths every 60 seconds for 60 minutes.
-
Plot the fluorescence intensity against time to visualize the polymerization curves.
-
The vehicle control should produce a sigmoidal curve. Inhibitors will decrease the slope of the linear phase and the final plateau of the curve.
-
Calculate the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Cycle Analysis by Flow Cytometry
Rationale: If Quinoxaline Derivative 13d inhibits tubulin polymerization, it should prevent cells from completing mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle. Flow cytometry with propidium iodide (PI) staining allows for the quantification of cellular DNA content, enabling the determination of the percentage of cells in each phase of the cell cycle.[13][14][15][16]
Caption: Workflow for cell cycle analysis using flow cytometry.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed HeLa cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with Quinoxaline Derivative 13d at concentrations corresponding to its IC50 and 5x IC50.
-
Include a positive control (Nocodazole) and a vehicle control (DMSO).
-
Incubate the cells for 24 hours.
-
-
Cell Preparation and Staining:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the cells to remove the ethanol and resuspend in PBS.
-
Incubate with RNase A to ensure that only DNA is stained.
-
Add propidium iodide staining solution and incubate in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Generate a histogram of the PI fluorescence intensity.
-
The G0/G1 peak will have a DNA content of 2N, while the G2/M peak will have a DNA content of 4N. Cells in the S phase will have an intermediate DNA content.
-
Quantify the percentage of cells in each phase of the cell cycle. A significant increase in the G2/M population in treated cells compared to the control indicates cell cycle arrest.
-
Apoptosis Assay by Annexin V/PI Staining
Rationale: Prolonged arrest in the G2/M phase typically triggers apoptosis. To confirm that the cytotoxic effect of Quinoxaline Derivative 13d is due to the induction of programmed cell death, we will use an Annexin V and PI co-staining assay.[17][18][19][20] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide can only enter cells with compromised membrane integrity, characteristic of late apoptotic or necrotic cells.
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed HeLa cells and treat them as described for the cell cycle analysis, but extend the incubation period to 48 hours to allow for the progression to apoptosis.
-
-
Staining:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate at room temperature in the dark for 15 minutes.
-
-
Flow Cytometry:
-
Add additional 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Generate a dot plot with Annexin V-FITC fluorescence on one axis and PI fluorescence on the other.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
-
A dose-dependent increase in the apoptotic populations for the treated cells will confirm the induction of apoptosis.
-
Signaling Pathway Overview
The inhibition of tubulin polymerization by agents like Quinoxaline Derivative 13d initiates a cascade of events leading to apoptosis. The following diagram illustrates this proposed signaling pathway.
Caption: Proposed signaling pathway for tubulin polymerization inhibitors.
Conclusion
By following this comprehensive guide, researchers can systematically and rigorously validate tubulin as the molecular target of this compound derivatives. The combination of direct biochemical assays with functional cell-based assays provides a robust, self-validating framework. Comparing the results with well-characterized inhibitors like Combretastatin A-4 and Nocodazole will allow for a clear understanding of the potency and specific cellular effects of this promising class of compounds. This methodical approach is essential for advancing novel anti-cancer agents from the bench to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. SmallMolecules.com | Nocodazole (50mg) from selleckchem | SmallMolecules.com [smallmolecules.com]
- 11. Novel hybrid nocodazole analogues as tubulin polymerization inhibitors and their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. nanocellect.com [nanocellect.com]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 20. kumc.edu [kumc.edu]
Benchmarking the In Vivo Performance of 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic Acid Against Known Anticancer Drugs: A Comparative Guide
Introduction
The relentless pursuit of novel anticancer therapeutics has led researchers to explore a vast chemical space for compounds with potent and selective activity. Among these, quinoxaline derivatives have emerged as a promising class of molecules with diverse biological activities, including anticancer effects.[1] Recent in vitro studies have identified a derivative of 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid, designated as compound 13d, as a potent tubulin polymerization inhibitor with significant antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer), SMMC-7721 (hepatocellular carcinoma), and K562 (chronic myelogenous leukemia). While these in vitro results are encouraging, the true potential of a novel anticancer agent can only be ascertained through rigorous in vivo evaluation.
This guide provides a comprehensive framework for benchmarking the potential in vivo performance of this compound against established anticancer drugs. Due to the current absence of published in vivo data for this specific compound, this guide will present a comparative analysis based on its potent in vitro profile and the well-documented in vivo efficacy and toxicity of standard-of-care agents with similar and differing mechanisms of action. We will focus on a hypothetical head-to-head comparison against Paclitaxel and Vincristine, which are also tubulin inhibitors, and Doxorubicin, a topoisomerase inhibitor, providing a broader context for its potential therapeutic window.[2][3][4]
This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the experimental design, methodologies, and data interpretation crucial for such comparative studies.
Mechanisms of Action: A Comparative Overview
A fundamental aspect of benchmarking a novel compound is understanding its mechanism of action in the context of established drugs.
-
This compound Derivative (Hypothesized): Based on in vitro evidence, this compound is a potent inhibitor of tubulin polymerization. By binding to tubulin, it disrupts the formation of microtubules, which are essential for mitotic spindle formation and cell division, leading to cell cycle arrest and apoptosis.
-
Paclitaxel: This well-known taxane also targets tubulin, but through a different mechanism. It promotes the assembly of tubulin into microtubules and stabilizes them, preventing their depolymerization.[4][5][6] This leads to the formation of non-functional microtubule bundles, mitotic arrest, and subsequent cell death.[5][6]
-
Vincristine: As a vinca alkaloid, vincristine binds to tubulin dimers, inhibiting their assembly into microtubules.[2][7][8][9] This disruption of microtubule dynamics leads to metaphase arrest and apoptosis.[2]
-
Doxorubicin: This anthracycline antibiotic has a distinct mechanism of action. It intercalates into DNA, interfering with DNA and RNA synthesis.[3][][11] Doxorubicin also inhibits the enzyme topoisomerase II, leading to DNA strand breaks and apoptosis.[3][12][13]
Signaling Pathway: Microtubule Dynamics and Drug Intervention
Caption: Mechanism of action of microtubule-targeting agents.
In Vivo Efficacy: A Head-to-Head Comparison in Xenograft Models
To provide a robust comparison, we will consider the use of human tumor xenograft models in immunocompromised mice, utilizing the same cell lines for which in vitro data on the quinoxaline derivative exists.
Experimental Design and Protocol
A standardized protocol for assessing in vivo efficacy is critical for generating reproducible and comparable data.
Experimental Workflow: In Vivo Efficacy Study
Caption: Standardized workflow for an in vivo xenograft study.
Detailed Protocol:
-
Animal Models: Female athymic nude mice (6-8 weeks old) are selected for these studies.
-
Cell Lines and Tumor Implantation: HeLa, SMMC-7721, or K562 cells (5 x 10^6 cells in 100 µL of Matrigel) are subcutaneously injected into the right flank of each mouse.[14][15][16]
-
Tumor Growth Monitoring: Tumor dimensions are measured twice weekly with calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach a volume of approximately 100-150 mm³, mice are randomized into treatment groups.
-
Vehicle Control: Administered with the same vehicle used for the drug formulations.
-
This compound Derivative: Dosing would be determined by a maximum tolerated dose (MTD) study.
-
Paclitaxel: Administered intravenously at a dose of 10-20 mg/kg, once or twice weekly.[14][17]
-
Vincristine: Administered intraperitoneally at a dose of 1-2 mg/kg, once weekly.[18]
-
Doxorubicin: Administered intravenously at a dose of 2-5 mg/kg, once weekly.[19][20]
-
-
Efficacy Endpoints: The primary endpoint is tumor growth inhibition (TGI). Secondary endpoints include tumor regression and overall survival.
-
Statistical Analysis: Tumor growth curves are plotted, and statistical significance between groups is determined using appropriate statistical tests (e.g., ANOVA).
Comparative Performance Data (Hypothetical and Literature-Based)
The following table summarizes the expected and known in vivo performance of the compounds in relevant xenograft models.
| Compound | Xenograft Model | Dosage and Schedule | Tumor Growth Inhibition (TGI) (%) | Key Findings | Reference |
| This compound Derivative | HeLa, SMMC-7721, K562 | TBD (based on MTD) | Hypothesized to be significant | Expected to show dose-dependent anti-tumor activity based on potent in vitro data. | N/A |
| Paclitaxel | HeLa | 10 mg/kg, i.v., weekly | ~50-70% | Significantly inhibits tumor growth compared to control.[14] | [14] |
| Vincristine | K562 | 1 mg/kg, i.p., weekly | Significant | Demonstrates efficacy in leukemia models.[15] | [15] |
| Doxorubicin | K562 | 2 mg/kg, i.v., weekly | Significant | Effective against leukemia xenografts, but with notable toxicity.[21][22] | [21][22] |
In Vivo Toxicity Profile: A Critical Consideration
The therapeutic index of an anticancer agent is determined by its efficacy relative to its toxicity. A thorough evaluation of the toxicity profile is therefore paramount.
Toxicity Assessment Protocol
-
Animal Monitoring: Mice are monitored daily for clinical signs of toxicity, including changes in body weight, posture, activity, and fur texture.
-
Body Weight: Body weight is measured twice weekly. A weight loss of more than 20% is a common endpoint.[7]
-
Hematology and Clinical Chemistry: At the end of the study, blood samples are collected for complete blood counts and serum chemistry analysis to assess organ function (liver, kidney).[7][18]
-
Histopathology: Major organs (liver, kidney, spleen, heart, lungs) are collected, fixed in formalin, and processed for histopathological examination to identify any drug-induced lesions.[18][23]
Comparative Toxicity Profiles
| Compound | Common Toxicities in Mice | Key Observations | Reference |
| This compound Derivative | Unknown | To be determined through MTD and toxicity studies. | N/A |
| Paclitaxel | Myelosuppression (neutropenia), peripheral neuropathy, weight loss. | Toxicity is dose-dependent. Formulations can influence the toxicity profile.[24][25][26] | [24][25][26] |
| Vincristine | Neurotoxicity, myelosuppression, gastrointestinal toxicity, weight loss. | Neurotoxicity is a significant dose-limiting factor.[18][23][27][28] | [18][23][27][28] |
| Doxorubicin | Cardiotoxicity, myelosuppression, weight loss, nephrotoxicity. | Cardiotoxicity is a major concern with cumulative dosing.[20][29][30][31][32] | [20][29][30][31][32] |
Discussion and Future Directions
This guide outlines a comprehensive strategy for the in vivo benchmarking of this compound against established anticancer drugs. Based on its potent in vitro activity as a tubulin polymerization inhibitor, it is hypothesized that this compound will demonstrate significant tumor growth inhibition in relevant xenograft models.
The critical next step is to perform in vivo studies to generate empirical data on the efficacy and toxicity of this novel quinoxaline derivative. A well-designed MTD study will be essential to determine a safe and effective dose range for subsequent efficacy studies. The comparative data presented here for Paclitaxel, Vincristine, and Doxorubicin provide a solid benchmark against which the performance of this new chemical entity can be measured.
Future research should also explore the potential of this compound in combination therapies. Given the distinct mechanisms of action of drugs like Doxorubicin, there may be synergistic effects that could enhance anti-tumor efficacy while potentially mitigating toxicity. Furthermore, the development of novel formulations could improve the pharmacokinetic profile and therapeutic index of this promising compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Vincristine - Wikipedia [en.wikipedia.org]
- 3. Doxorubicin - Wikipedia [en.wikipedia.org]
- 4. Taxol (paclitaxel): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. What is the mechanism of Vincristine Sulfate? [synapse.patsnap.com]
- 8. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 11. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 12. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. In vivo synergistic anti-tumor effect of paclitaxel nanoparticles combined with radiotherapy on human cervical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. K562 Xenograft Model - Altogen Labs [altogenlabs.com]
- 16. SMMC-7721 Xenograft Model - Altogen Labs [altogenlabs.com]
- 17. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An investigation of the mouse as a model for vincristine toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. Doxorubicin sensitizes human tumor cells to NK and T cell-mediated killing by augmented TRAIL-receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 24. Weekly administration of paclitaxel induces long-term aneugenicity in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. In vivo evaluation of polymeric micellar paclitaxel formulation: toxicity and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. researchgate.net [researchgate.net]
- 28. jbino.com [jbino.com]
- 29. researchgate.net [researchgate.net]
- 30. Analysis of Models of Doxorubicin-Induced Cardiomyopathy in Rats and Mice. A Modern View From the Perspective of the Pathophysiologist and the Clinician - PMC [pmc.ncbi.nlm.nih.gov]
- 31. In vivo study of doxorubicin-loaded cell-penetrating peptide-modified pH-sensitive liposomes: biocompatibility, bio-distribution, and pharmacodynamics in BALB/c nude mice bearing human breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Doxorubicin has in vivo toxicological effects on ex vivo cultured mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents are paramount to this mission. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid, grounded in established safety principles and regulatory compliance. Our approach moves beyond simple instruction to explain the rationale behind each step, empowering you to make informed decisions that protect yourself, your colleagues, and the environment.
Core Principle: Proactive Hazard Assessment
Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While specific toxicological data for this compound is limited, a conservative approach must be taken based on the known properties of its structural analogs, such as quinoline-carboxylic acids and other tetrahydroquinoxaline derivatives.
These related compounds are known to cause skin, eye, and respiratory system irritation.[1][2][3] Therefore, this compound must be treated as a hazardous substance. The primary disposal pathway is through your institution's designated hazardous chemical waste stream.
Key Prohibitions:
-
DO NOT dispose of this chemical down the drain.[4] Complex organic molecules can interfere with wastewater treatment processes and harm aquatic ecosystems.
-
DO NOT dispose of this chemical in the regular solid waste trash.[4] This can lead to environmental contamination and pose a risk to sanitation workers.
| Hazard Class | Potential Effect | Recommended Precaution |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid all direct skin contact.[4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | Wear chemical safety goggles meeting OSHA or EN 166 standards.[4] |
| Respiratory Irritation | May cause respiratory tract irritation upon inhalation of dust.[1][2] | Handle in a well-ventilated area, preferably within a chemical fume hood.[4] |
| Acute Oral Toxicity | Harmful if swallowed.[5] | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4] |
Regulatory Framework: The "Cradle-to-Grave" Mandate
In the United States, the management of hazardous waste is primarily governed by the Resource Conservation and Recovery Act (RCRA), which is implemented by the Environmental Protection Agency (EPA).[6][7] RCRA establishes a "cradle-to-grave" framework, meaning the generator of the waste is responsible for its safe management from creation to final disposal.[6][8]
As a generator, you must ensure that the waste is properly identified, managed, and treated.[8] While the EPA sets federal standards, state and local agencies may have additional, more stringent regulations.[6] Crucially, you must always follow the specific protocols established by your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol for Laboratory-Scale Quantities
This protocol outlines the standard operating procedure for collecting and disposing of research-scale quantities of this compound and associated contaminated materials.
Step 1: Personal Protective Equipment (PPE) and Preparation
Before handling the waste, ensure you are wearing the appropriate PPE as detailed in the hazard table above. This includes:
-
Chemical safety goggles
-
Chemical-resistant nitrile gloves
-
A properly fastened lab coat
Prepare your designated hazardous waste collection area, ensuring the waste container is accessible and has a secure lid.
Step 2: Waste Segregation and Containerization
Proper segregation is critical to prevent dangerous chemical reactions.[9]
-
Select the Correct Container: Use a dedicated, leak-proof, and chemically compatible container provided by your EHS department. For acidic organic solids, a high-density polyethylene (HDPE) container is typically appropriate.
-
Collect All Contaminated Materials: Place the this compound waste, along with any contaminated items such as gloves, weighing paper, pipette tips, or absorbent pads used for cleaning spills, directly into the designated container.[4][10]
-
Avoid Mixing: Do not mix this waste with other waste streams, particularly strong bases, oxidizing agents, or incompatible solvents, unless explicitly directed by your EHS office.[9][10]
Step 3: Proper Labeling
Accurate labeling is a legal requirement and essential for safe handling by EHS personnel.
-
Affix a Hazardous Waste Label: Immediately affix a completed hazardous waste label to the container.
-
Complete All Fields: Clearly write the full chemical name: "this compound." List all other components in the container, including any residual solvents. Ensure all fields on the label are filled out.
-
Keep the Container Closed: Keep the waste container securely closed at all times, except when adding waste.[11]
Step 4: Storage and Disposal Request
-
Temporary Storage: Store the sealed and labeled container in a designated satellite accumulation area within your laboratory. This area should be away from heat sources and incompatible chemicals.
-
Request Pickup: Once the container is full or you have finished the project, submit a chemical waste pickup request to your institution's EHS department according to their specific procedures.
The following diagram illustrates the decision-making workflow for this disposal process.
References
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. 1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid | C10H11NO2 | CID 21888155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
